molecular formula C7H5BrO3 B109100 2-Bromo-5-hydroxybenzoic acid CAS No. 58380-11-3

2-Bromo-5-hydroxybenzoic acid

Cat. No.: B109100
CAS No.: 58380-11-3
M. Wt: 217.02 g/mol
InChI Key: HTCSAMJZDHWTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-hydroxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H5BrO3 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCSAMJZDHWTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482339
Record name 2-Bromo-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58380-11-3
Record name 2-Bromo-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 2-Bromo-5-hydroxybenzoic acid, a versatile aromatic compound with significant potential in pharmaceutical and chemical research. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and characterization, and explores its biological activities, including its anti-inflammatory and antimicrobial effects. The guide is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, offering detailed methodologies and insights into its mechanism of action.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Molecular Formula C₇H₅BrO₃[1][2]
Molecular Weight 217.02 g/mol [1][2]
CAS Number 58380-11-3[1]
Appearance White to off-white crystalline powder
Melting Point 185 °C (decomposes)[2]
Boiling Point 374.5 °C (Predicted)[2]
pKa 2.73 ± 0.10 (Predicted)
Solubility Soluble in alcohol, ether, and ketone solvents; slightly soluble in water, DMSO, and methanol.
InChI Key HTCSAMJZDHWTKD-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=C(C=C1O)C(=O)O)Br[1]

Synthesis and Purification

The synthesis of this compound can be achieved through the demethylation of its precursor, 2-bromo-5-methoxybenzoic acid. The latter is synthesized via the bromination of m-methoxybenzoic acid.

Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzoic acid

This protocol is adapted from established patent literature and provides a reliable method for obtaining the direct precursor to this compound.[4]

Materials:

Procedure:

  • In a 500 mL four-neck flask, sequentially add 75g of dichloromethane, 15.2g (0.1 mol) of m-methoxybenzoic acid, 30 mL of concentrated sulfuric acid, 1.19g (0.01 mol) of potassium bromide, and 1.23g (0.01 mol) of red phosphorus.

  • Initiate stirring and add 26.7g (0.15 mol) of N-bromosuccinimide at 25 °C.

  • Maintain the reaction temperature between 25-30 °C and allow the reaction to proceed for 3 hours.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into 200g of ice water to quench the reaction.

  • Recover the dichloromethane under reduced pressure.

  • Filter the mother liquor and recrystallize the solid from 65 mL of ethanol to obtain 2-bromo-5-methoxybenzoic acid.[4]

Experimental Protocol: Demethylation to this compound

This protocol describes the demethylation of the methoxy (B1213986) precursor to yield the final product.

Materials:

Procedure:

  • Reflux 5 g of 2-bromo-5-methoxybenzoic acid with 15 g of aluminum chloride in 150 mL of chlorobenzene for 2.5 hours.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Extract the aqueous phase three times with 250 mL of diethyl ether.

  • Combine the organic phases and concentrate under reduced pressure to remove the solvent, yielding this compound.

Purification Protocol: Recrystallization

For obtaining high-purity this compound, recrystallization is a standard and effective method.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol-water mixture)

  • Activated carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

  • If colored impurities are present, add a small amount of activated carbon and briefly heat the solution.

  • Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

Spectroscopic Characterization

The identity and purity of synthesized this compound should be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic and hydroxyl protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-Br stretching vibrations. The broad O-H stretching vibration is typically observed in the range of 3300-2500 cm⁻¹, while the C=O stretching vibration for an aryl carboxylic acid appears around 1700-1680 cm⁻¹.[5]

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.

Biological Activities and Mechanisms of Action

This compound has demonstrated notable anti-inflammatory and antimicrobial properties, making it a compound of interest for drug development.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of key enzymes and modulation of inflammatory signaling pathways.

Cyclooxygenase (COX) enzymes are central to the inflammatory response, catalyzing the conversion of arachidonic acid to prostaglandins.[6] this compound is suggested to inhibit COX enzymes, thereby reducing the production of these pro-inflammatory mediators.[7]

Diagram: Simplified COX Inhibition Pathway

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzymes->Prostaglandins Produces BHBA 2-Bromo-5-hydroxybenzoic acid BHBA->COX_Enzymes Inhibits

Caption: Inhibition of Prostaglandin Synthesis by this compound.

Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) are critical signaling pathways that regulate the expression of numerous pro-inflammatory genes.[8][9] Natural compounds can modulate these pathways to exert anti-inflammatory effects.[10] While direct studies on this compound are limited, its structural analogs have been shown to influence these pathways.

Diagram: Potential Modulation of NF-κB and MAPK Pathways

Inflammatory_Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK MAPK_Cascades MAPK Cascades (ERK, JNK, p38) Inflammatory_Stimuli->MAPK_Cascades IκBα IκBα IKK->IκBα Phosphorylates NFκB_inactive NF-κB (p50/p65) IKK->NFκB_inactive Leads to activation IκBα->NFκB_inactive Inhibits NFκB_active Active NF-κB (p50/p65) NFκB_inactive->NFκB_active Translocates AP1 AP-1 MAPK_Cascades->AP1 Activates BHBA 2-Bromo-5-hydroxybenzoic acid BHBA->IKK Inhibits? BHBA->MAPK_Cascades Inhibits? Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFκB_active->Gene_Expression Induces AP1->Gene_Expression Induces

Caption: Hypothesized modulation of inflammatory signaling pathways.

Antimicrobial Activity

Hydroxybenzoic acid derivatives are known to possess antimicrobial properties.[11] The mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis.[12] The lipophilicity and acidic nature of these compounds can facilitate their entry into microbial cells and disruption of cellular processes.

Diagram: General Antimicrobial Workflow

Antimicrobial_Workflow Start Start: Bacterial Culture Incubation Incubate with This compound (various concentrations) Start->Incubation Measurement Measure Microbial Growth (e.g., OD600, CFU counting) Incubation->Measurement Analysis Determine MIC and MBC Measurement->Analysis End End: Assess Antimicrobial Efficacy Analysis->End

Caption: Workflow for assessing antimicrobial activity.

Applications in Drug Development and Research

This compound serves as a valuable building block in organic synthesis for the development of more complex molecules with potential therapeutic applications. Its anti-inflammatory and antimicrobial properties make it and its derivatives promising candidates for the development of new drugs to treat inflammatory conditions and infectious diseases.[13]

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a chemical compound with a solid foundation of understood properties and significant potential for further research and development. Its utility as a synthetic intermediate, coupled with its inherent biological activities, positions it as a valuable molecule in the fields of medicinal chemistry and materials science. This guide provides a comprehensive starting point for researchers looking to explore the applications of this versatile compound.

References

2-Bromo-5-hydroxybenzoic acid CAS number 58380-11-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzoic Acid

CAS Number: 58380-11-3

This technical guide provides a comprehensive overview of this compound, a significant compound in chemical synthesis and biomedical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, biological activities, and applications.

Physicochemical Properties

This compound is a halogenated hydroxybenzoic acid.[1] Its structure consists of a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a carboxylic acid group.[2] This arrangement of functional groups makes it a versatile intermediate in organic synthesis.[3] The compound typically appears as a white to off-white or pale-yellow to brown or gray solid powder.[1]

PropertyValueSource
CAS Number 58380-11-3[4][5]
Molecular Formula C₇H₅BrO₃[4][5]
Molecular Weight 217.02 g/mol [4][5]
IUPAC Name This compound[5]
Melting Point 185.0 °C / 225-230 °C[4][6]
Boiling Point 374.5 °C[3][4]
Solubility Slightly soluble in DMSO and methanol.[1] Sparingly soluble in water.[2][1][2]
Canonical SMILES C1=CC(=C(C=C1O)C(=O)O)Br[4][5]
InChI Key HTCSAMJZDHWTKD-UHFFFAOYSA-N[5][7]
Appearance Solid, white to off-white or pale-yellow to brown or gray powder[1]

Synthesis and Experimental Protocols

This compound is primarily synthesized via the demethylation of its methoxy (B1213986) precursor. The following protocol is based on established laboratory procedures.

Experimental Protocol: Synthesis from 2-Bromo-5-methoxybenzoic acid

This procedure details the synthesis of this compound through the demethylation of 2-bromo-5-methoxybenzoic acid using aluminum chloride.[8]

Materials:

  • 2-bromo-5-methoxybenzoic acid: 5 g

  • Aluminum chloride (AlCl₃): 15 g

  • Chlorobenzene (B131634): 150 mL

  • Diethyl ether

  • Ice water

Procedure:

  • Combine 5 g of 2-bromo-5-methoxybenzoic acid and 15 g of aluminum chloride in 150 mL of chlorobenzene in a suitable reaction vessel.[8]

  • Heat the mixture to reflux and maintain for 2.5 hours.[8]

  • After the reaction is complete, cool the mixture to room temperature.[8]

  • Carefully pour the cooled reaction mixture into ice water to quench the reaction.[8]

  • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with 250 mL portions of diethyl ether.[8]

  • Combine the organic phases.[8]

  • Concentrate the combined organic extracts under reduced pressure to remove the solvent.[8]

  • The resulting solid is this compound, yielding approximately 4.2 g.[8]

G cluster_workflow Synthesis Workflow: this compound start Precursor: 2-Bromo-5-methoxybenzoic acid reaction Reaction: Reflux for 2.5 hours start->reaction reagents Reagents: Aluminum Chloride Chlorobenzene reagents->reaction quench Quenching: Pour into ice water reaction->quench 1. Cool mixture extraction Extraction: 3x with Diethyl Ether quench->extraction concentration Solvent Removal: Concentrate under reduced pressure extraction->concentration 2. Combine organic phases product Final Product: This compound concentration->product

A flowchart of the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and antimicrobial properties.[2][4] It functions by interacting with various enzymes and pathways involved in inflammation and microbial growth.

Biological ActivityKey FindingsMechanism of ActionSource
Anti-inflammatory Potently inhibits tissue inflammation induced by phorbol (B1677699) myristate acetate (B1210297) (PMA).[4]Modifies the activity of peroxidases and other enzymes in lipid metabolism, inhibiting the production of inflammatory compounds like leukotrienes and prostaglandins.[1][4][1][4]
Enzyme Inhibition Inhibits the enzyme lactoperoxidase.[1][4]Prevents the oxidation of thiol groups in proteins, thereby altering their function.[1][4][1][4]
Antimicrobial Inhibits the growth of certain bacteria.[4] It is also used as an intermediate in the synthesis of antimicrobial agents.[3]Protects against microbial infections by inhibiting bacterial growth.[4][3][4]

The anti-inflammatory mechanism involves the inhibition of key enzymes in inflammatory pathways. By modulating peroxidases, the compound effectively reduces the synthesis of pro-inflammatory mediators.

G cluster_pathway Anti-inflammatory Mechanism of this compound compound This compound lpo Lactoperoxidase compound->lpo inhibits peroxidases Peroxidases & Lipid Metabolism Enzymes compound->peroxidases modifies/ inhibits thiol Oxidation of Thiol Groups lpo->thiol leads to mediators Production of Leukotrienes & Prostaglandins peroxidases->mediators leads to inflammation Tissue Inflammation mediators->inflammation promotes

Mechanism of anti-inflammatory action.

Applications in Research and Drug Development

The versatile chemical nature of this compound makes it a valuable building block in several fields.

  • Pharmaceutical Synthesis : It is a key intermediate in the synthesis of pharmaceuticals, especially anti-inflammatory and analgesic drugs.[1][3][9] Its derivatives have been investigated for cyclooxygenase (COX) enzyme inhibition and as potential anticancer agents targeting PI3K and DNA-PK.[1]

  • Chemical Intermediate : The presence of hydroxyl, carboxylic acid, and bromine functional groups allows for diverse chemical modifications, making it a staple in organic synthesis for creating complex molecules.[1][3]

  • Materials Science : It is used as a building block for advanced materials. The bromine atom can enhance properties like flame retardancy and thermal stability.[1]

  • Other Uses : The compound also finds applications in the synthesis of dyes, UV stabilizers, and cosmetic ingredients.[3][9]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. The following information is derived from its Safety Data Sheet (SDS).

Hazard CategoryGHS ClassificationPrecautionary Statements
Health Hazards Skin Irritation (Category 2)[6] Serious Eye Irritation (Category 2A)[6] Specific target organ toxicity — single exposure (Category 3), Respiratory system[6]H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6]
Handling and Storage Wear protective gloves, clothing, and eye/face protection.[6][10] Use only in a well-ventilated area.[6] Avoid breathing dust.[6] Wash hands thoroughly after handling.[6] Store in a cool, dry, well-ventilated area in a tightly-closed container.[6][11]P261, P264, P271, P280
First Aid If on skin: Wash with plenty of soap and water.[6] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6] If inhaled: Remove person to fresh air and keep comfortable for breathing.[6] Call a poison center or doctor if you feel unwell.[6]P302+P352, P304+P340, P305+P351+P338, P312
Fire Fighting Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][12] Hazardous decomposition products include carbon oxides and hydrogen bromide.[6]N/A
Disposal Dispose of contents/container in accordance with local regulations. Product should be handled by a licensed professional waste disposal service.[6][12]N/A

Note: This compound is intended for research and development purposes only and is not for personal or veterinary use.[4] The toxicological properties have not been fully investigated.[12]

References

An In-Depth Technical Guide to 2-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-5-hydroxybenzoic acid is a halogenated aromatic compound that serves as a crucial intermediate in organic synthesis. Its versatile chemical structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on a benzene (B151609) ring, makes it a valuable building block for a wide range of molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological activities, with a focus on its applications in pharmaceutical research and development. The presence of multiple functional groups allows for diverse chemical modifications, rendering it a significant precursor in the creation of novel therapeutic agents, agrochemicals, and dyes.[1]

Chemical Identity and Structure

This compound is systematically identified by its IUPAC name. Its chemical identity is further defined by various registry numbers and notation systems, which are crucial for database searches and regulatory purposes.

IdentifierValueCitation
IUPAC Name This compound[2]
CAS Number 58380-11-3[2][3]
Molecular Formula C₇H₅BrO₃[2][3][4]
Molecular Weight 217.02 g/mol [2][3][4]
Canonical SMILES C1=CC(=C(C=C1O)C(=O)O)Br[2][3]
InChI InChI=1S/C7H5BrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11)[2][5]
InChIKey HTCSAMJZDHWTKD-UHFFFAOYSA-N[2][5]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in chemical reactions. It typically appears as a white to off-white or pale-yellow crystalline solid.[6][7][8]

PropertyValueCitation
Physical State Solid, powder[4][6]
Melting Point 185 - 230 °C (values vary across sources)[3][4][7]
Boiling Point 374.50 °C[3]
pKa (Predicted) 2.73 ± 0.10[8]
Solubility Slightly soluble in DMSO and methanol; sparingly soluble in water.[6][8]
Storage Store at room temperature under an inert atmosphere (e.g., Nitrogen), protected from light.[3][5][8]
Topological Polar Surface Area 57.5 Ų[2][8]

Synthesis and Experimental Protocols

This compound is typically synthesized from commercially available precursors. One common method involves the demethylation of 2-bromo-5-methoxybenzoic acid.

Experimental Protocol: Synthesis from 2-Bromo-5-methoxybenzoic Acid

This protocol describes the synthesis of this compound via demethylation of 2-bromo-5-methoxybenzoic acid using aluminum chloride.[9]

Materials:

  • 2-bromo-5-methoxybenzoic acid (5 g)

  • Aluminum chloride (15 g)

  • Chlorobenzene (B131634) (150 mL)

  • Ice water

  • Diethyl ether (750 mL total)

Procedure:

  • A mixture of 2-bromo-5-methoxybenzoic acid (5 g) and aluminum chloride (15 g) in chlorobenzene (150 mL) is refluxed for 2.5 hours.[9]

  • After the reaction is complete, the mixture is cooled to room temperature.[9]

  • The cooled reaction mixture is carefully poured into ice water for quenching.[9]

  • The aqueous phase is extracted three times with diethyl ether (250 mL each time).[9]

  • The organic phases are combined and the solvent is removed by concentration under reduced pressure.[9]

  • The resulting solid is collected, yielding 4.2 g of this compound.[9]

Synthesis Workflow Diagram

G A 2-Bromo-5-methoxybenzoic Acid + AlCl3 in Chlorobenzene B Reflux (2.5 hours) A->B C Cooling & Quenching (in Ice Water) B->C D Liquid-Liquid Extraction (Diethyl Ether) C->D E Solvent Evaporation (Reduced Pressure) D->E F This compound (Product) E->F

Workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

This compound is a compound of significant interest in medicinal chemistry due to its inherent biological activities and its utility as a scaffold for more complex molecules.[1]

Key Applications:

  • Pharmaceutical Intermediate: It is a key starting material for the synthesis of anti-inflammatory drugs and analgesics.[1][6] Its functional groups are readily modified, making it a versatile precursor for creating derivatives with enhanced bioactivity.[1]

  • Agrochemicals and Dyes: Beyond pharmaceuticals, it serves as a building block in the production of agrochemicals and dyes.[1]

  • Analytical Chemistry: It can be used as a reagent in various analytical methods.[1]

Reported Biological Activities:

  • Anti-inflammatory Activity: The compound inhibits the production of inflammatory mediators like leukotrienes and prostaglandins (B1171923).[3][6] This is achieved by modifying the activity of peroxidases and other enzymes involved in lipid metabolism.[3][6]

  • Enzyme Inhibition: It has been shown to inhibit the enzyme lactoperoxidase and prevent the oxidation of thiol groups in proteins.[3][6] Derivatives of the related 3-bromo-2-hydroxybenzoic acid have shown potent activity against PI3K and DNA-PK, which are key targets in cancer therapy.[6]

  • Antimicrobial Properties: this compound has demonstrated the ability to inhibit the growth of certain bacteria, suggesting potential applications in developing antimicrobial agents.[3][8]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to interfere with enzymatic pathways that produce pro-inflammatory signaling molecules. By inhibiting enzymes such as peroxidases and potentially cyclooxygenases (COX), it effectively reduces the synthesis of prostaglandins and leukotrienes, key mediators of the inflammatory cascade.[3][6]

G substance 2-Bromo-5-hydroxybenzoic Acid enzyme Peroxidases & Other Enzymes (Lipid Metabolism) substance->enzyme  Inhibits / Modulates mediators Pro-inflammatory Mediators (e.g., Leukotrienes, Prostaglandins) substance->mediators  Inhibits Production enzyme->mediators  Synthesizes effect Inflammation mediators->effect  Promotes

Inhibitory pathway of this compound's anti-inflammatory action.

Safety and Handling

According to available safety data, this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

Precautionary Measures:

  • Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Decomposition may produce carbon oxides and hydrogen bromide.[4]

References

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxybenzoic acid, a versatile halogenated phenolic compound. It serves as a crucial intermediate and building block in the synthesis of a wide array of organic molecules with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, experimental protocols for its synthesis, and its role in modulating key biological pathways.

Core Properties and Data

This compound is a white to off-white crystalline solid.[1][2] Its core physicochemical properties are summarized below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 217.02 g/mol [3][4][5]
Molecular Formula C₇H₅BrO₃[3][4][5]
CAS Number 58380-11-3[3][4]
Physical State Solid, white to off-white/pale-yellow powder[1][6]
Melting Point 225-230 °C[6]
Boiling Point 374.50 °C (Predicted)[3]
Solubility Slightly soluble in DMSO and methanol.[1]
InChI Key HTCSAMJZDHWTKD-UHFFFAOYSA-N[4]
Canonical SMILES C1=CC(=C(C=C1O)C(=O)O)Br[3]
Topological Polar Surface Area 57.53 Ų[5]
XLogP3 2.7[4]
Hydrogen Bond Donor Count 2[4][5]
Hydrogen Bond Acceptor Count 2[5]

Experimental Protocols

The strategic placement of the bromine atom, hydroxyl, and carboxylic acid groups makes this compound a valuable precursor in organic synthesis. A common and effective method for its preparation involves the demethylation of its methoxy (B1213986) analogue.

Synthesis of this compound from 2-Bromo-5-methoxybenzoic acid

This protocol outlines a general procedure for the synthesis via demethylation using aluminum chloride.

Materials:

  • 2-Bromo-5-methoxybenzoic acid (starting material)

  • Aluminum chloride (AlCl₃)

  • Chlorobenzene (solvent)

  • Ice water

  • Diethyl ether (extraction solvent)

Procedure:

  • In a suitable reaction vessel, combine 5 g of 2-bromo-5-methoxybenzoic acid with 15 g of aluminum chloride in 150 mL of chlorobenzene.[7]

  • Heat the mixture to reflux and maintain for approximately 2.5 hours.[7]

  • Monitor the reaction to completion using an appropriate technique (e.g., TLC).

  • Once the reaction is complete, cool the mixture to room temperature.[7]

  • Carefully pour the cooled reaction mixture into ice water to quench the reaction.[7]

  • Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with 250 mL portions of diethyl ether.[7]

  • Combine the organic phases.

  • Concentrate the combined organic extracts under reduced pressure to remove the diethyl ether.[7]

  • The resulting solid is the desired product, this compound. The yield from this method is reported to be approximately 4.2 g.[7]

Biological Activity and Applications in Drug Discovery

This compound and its derivatives have garnered significant attention for their diverse biological activities and potential therapeutic applications. The compound serves as a foundational scaffold for developing novel agents targeting inflammation and cancer.

Anti-inflammatory Potential: The compound has been shown to inhibit the production of inflammatory mediators like leukotrienes and prostaglandins.[3] This is achieved by modulating the activity of peroxidases and other enzymes involved in lipid metabolism.[3] Notably, it is known to inhibit the enzyme lactoperoxidase.[1][3] Its structural features also make it a candidate for studies on cyclooxygenase (COX) enzyme inhibition, a key target for anti-inflammatory drugs.[1]

Role in Cancer Research: As a versatile chemical intermediate, this compound is utilized in the synthesis of more complex molecules with anticancer properties.[8] For instance, derivatives have been synthesized that show potent inhibitory activity against PI3K (Phosphoinositide 3-kinase) and DNA-PK (DNA-dependent protein kinase), both of which are crucial targets in cancer therapy.[1]

The following diagram illustrates the role of this compound as a synthetic precursor and its influence on key biological targets.

G cluster_0 Synthetic Applications cluster_1 Biological Targets & Pathways A 2-Bromo-5- hydroxybenzoic acid B Anti-inflammatory Drug Analogues A->B Synthesis C Anticancer Agent Precursors (e.g., for PI3K/DNA-PK Inhibitors) A->C Synthesis D Lactoperoxidase A->D Inhibits E COX Enzymes A->E Inhibits (Investigational) F Lipid Metabolism Enzymes A->F Modulates G Pro-inflammatory Mediators (Leukotrienes, Prostaglandins) F->G Production

Caption: Synthetic utility and biological targets of this compound.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2] In case of contact, rinse the affected area with plenty of water and seek medical advice.[2] Store the compound in a tightly sealed container in a dry, well-ventilated place, preferably under an inert atmosphere.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Bromo-5-hydroxybenzoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis. It details the core methodologies, presents quantitative data for comparative analysis, and visualizes the reaction workflows.

Introduction

This compound is a substituted benzoic acid derivative with applications in the synthesis of various biologically active compounds.[2] Its structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on the benzene (B151609) ring, makes it a versatile building block for creating more complex molecules. This guide will focus on the most common and well-documented synthetic routes to this compound.

Primary Synthesis Pathway: Demethylation of 2-Bromo-5-methoxybenzoic Acid

The most direct and frequently cited method for synthesizing this compound involves the demethylation of its methoxy (B1213986) precursor, 2-Bromo-5-methoxybenzoic acid.[3] This precursor is readily synthesized from commercially available starting materials.

Synthesis of the Precursor: 2-Bromo-5-methoxybenzoic Acid

The key intermediate, 2-Bromo-5-methoxybenzoic acid, can be prepared through several methods, primarily involving the bromination of 3-methoxybenzoic acid (m-anisic acid).

A common approach is the direct bromination of 3-methoxybenzoic acid using bromine in a suitable solvent system.[4]

Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzoic Acid via Direct Bromination

  • Reagents:

    • 3-Methoxybenzoic acid (m-anisic acid)

    • Bromine

    • Acetic acid

    • Water

  • Procedure:

    • A mixture of 3-methoxybenzoic acid (250 g, 1.67 mol) in acetic acid (1 L) is prepared.

    • Bromine (85 mL) is added to the mixture, followed by the addition of water (1 L).

    • The reaction mixture is heated to reflux.

    • After the reaction is complete, the mixture is cooled in an ice bath.

    • The precipitated product is collected by filtration and washed with water.[4]

  • Yield: 305.7 g (79%) of 2-bromo-5-methoxybenzoic acid.[4]

  • Purity: Melting point 154°-156° C.[4]

An alternative method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst.[5]

Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzoic Acid using NBS

  • Reagents:

    • 3-Methoxybenzoic acid (m-anisic acid)

    • N-Bromosuccinimide (NBS)

    • Dichloromethane (B109758)

    • Concentrated sulfuric acid

    • Potassium bromide

    • Red phosphorus

    • Ethanol (for recrystallization)

  • Procedure:

    • To a 500mL four-neck flask, add dichloromethane (75g), 3-methoxybenzoic acid (15.2g, 0.1mol), concentrated sulfuric acid (30mL), potassium bromide (1.19g, 0.01mol), and red phosphorus (1.23g, 0.01mol) in sequence.

    • Begin stirring and add N-bromosuccinimide (26.7g, 0.15mol) at 25 °C.

    • Control the reaction temperature at 25-30 °C and react for 3 hours.

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

    • Pour the reaction liquid into 200g of ice water to quench the reaction.

    • Recover the dichloromethane under reduced pressure.

    • Filter the mother liquor and recrystallize the solid from 65mL of ethanol.[5]

  • Yield: 21.57 g (93.4%) of 2-bromo-5-methoxybenzoic acid.[5]

  • Purity: 99.1% (by HPLC).[5]

Demethylation to this compound

The final step in this pathway is the cleavage of the methyl ether in 2-Bromo-5-methoxybenzoic acid to yield the desired hydroxyl group.

Experimental Protocol: Synthesis of this compound via Demethylation

  • Reagents:

  • Procedure:

    • A mixture of 2-bromo-5-methoxybenzoic acid (5 g) and aluminum chloride (15 g) in chlorobenzene (150 mL) is refluxed for 2.5 hours.[3]

    • After the reaction is complete, the mixture is cooled and poured into ice water.[3]

    • The aqueous phase is extracted three times with diethyl ether (250 mL each).[3]

    • The combined organic phases are concentrated under reduced pressure to remove the solvent.[3]

  • Yield: 4.2 g of this compound.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthetic methods for easy comparison.

Table 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid

MethodStarting MaterialBrominating AgentSolventYieldPurityReference
Direct Bromination3-Methoxybenzoic acidBromineAcetic acid, Water79%m.p. 154°-156° C[4]
NBS Bromination3-Methoxybenzoic acidN-BromosuccinimideDichloromethane93.4%99.1%[5]

Table 2: Synthesis of this compound

MethodStarting MaterialReagentSolventYieldReference
Demethylation2-Bromo-5-methoxybenzoic acidAluminum chlorideChlorobenzene84% (calculated)[3]

Visualized Synthesis Pathways

The following diagrams illustrate the logical flow of the synthesis pathways described in this guide.

G cluster_0 Synthesis of 2-Bromo-5-methoxybenzoic Acid cluster_1 Synthesis of this compound A 3-Methoxybenzoic acid B Bromination A->B Br₂ / Acetic Acid or NBS / H₂SO₄ C 2-Bromo-5-methoxybenzoic acid B->C D 2-Bromo-5-methoxybenzoic acid E Demethylation D->E AlCl₃ / Chlorobenzene F This compound E->F

Caption: Overall synthesis pathway for this compound.

G start Start step1 Mix 3-Methoxybenzoic acid, Acetic Acid, and Water start->step1 step2 Add Bromine step1->step2 step3 Reflux Reaction Mixture step2->step3 step4 Cool in Ice Bath step3->step4 step5 Filter and Wash Precipitate step4->step5 end 2-Bromo-5-methoxybenzoic acid step5->end G start Start step1 Reflux 2-Bromo-5-methoxybenzoic acid with AlCl₃ in Chlorobenzene start->step1 step2 Cool and Quench with Ice Water step1->step2 step3 Extract with Diethyl Ether step2->step3 step4 Combine Organic Phases step3->step4 step5 Concentrate under Reduced Pressure step4->step5 end This compound step5->end

References

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxybenzoic acid, a halogenated hydroxybenzoic acid derivative with significant research interest. This document details its chemical properties, synthesis, and known biological activities, presenting data in a structured format suitable for scientific and research applications.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its chemical structure features a benzoic acid core with a bromine atom at position 2 and a hydroxyl group at position 5. This substitution pattern influences the molecule's acidity, reactivity, and biological interactions.[1] The key physicochemical properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 58380-11-3[2][3]
Molecular Formula C₇H₅BrO₃[3][4][5]
Molecular Weight 217.02 g/mol [2][3][4][5]
Melting Point 225-230 °C[3]
Appearance White to off-white or pale-yellow to brown or gray powder[1]
Solubility Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol[1][6]
InChI Key HTCSAMJZDHWTKD-UHFFFAOYSA-N[2][7]
SMILES C1=CC(=C(C=C1O)C(=O)O)Br[2][4]

Experimental Protocols: Synthesis

The synthesis of this compound is crucial for its application in further research and development. A common laboratory-scale synthesis involves the demethylation of 2-bromo-5-methoxybenzoic acid.

Protocol: Synthesis of this compound from 2-bromo-5-methoxybenzoic acid [6]

This protocol describes a general procedure for the demethylation of 2-bromo-5-methoxybenzoic acid to yield the target compound.

Materials and Reagents:

Procedure:

  • In a suitable reaction vessel, reflux a mixture of 5 g of 2-bromo-5-methoxybenzoic acid and 15 g of aluminum chloride in 150 mL of chlorobenzene for 2.5 hours.

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice water.

  • Extract the aqueous phase three times with 250 mL of diethyl ether.

  • Combine the organic phases and concentrate under reduced pressure to remove the solvent, yielding 4.2 g of this compound.[6]

Subsequent Reaction Example: The resulting this compound can be used in further reactions. For instance, 3.9 g of the product can be dissolved with 3.9 g of resorcinol in 9 mL of 4M aqueous NaOH and heated at 60 °C for 30 minutes.[6] Following this, 1.8 mL of a 10% aqueous copper sulfate solution can be added, and heating continued for another 10 minutes.[6]

G cluster_synthesis Synthesis Workflow of this compound start Start: 2-bromo-5-methoxybenzoic acid, Aluminum chloride, Chlorobenzene reflux Reflux for 2.5 hours start->reflux cool Cool to room temperature reflux->cool quench Pour into ice water cool->quench extract Extract with Diethyl Ether (3x) quench->extract concentrate Concentrate under reduced pressure extract->concentrate product Product: this compound concentrate->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has been investigated for various biological activities, primarily related to enzyme inhibition and anti-inflammatory effects. Its structural features allow it to interact with several biological targets.

Key Biological Activities:

  • Enzyme Inhibition: This compound has demonstrated the ability to inhibit the enzyme lactoperoxidase and prevent the oxidation of thiol groups in proteins.[4]

  • Modulation of Lipid Metabolism: Research indicates that this compound can modify the activity of peroxidases and other enzymes involved in lipid metabolism.[1][4] This can lead to a reduction in the production of inflammatory compounds like leukotrienes and prostaglandins.[4]

  • Cyclooxygenase (COX) Enzyme Inhibition: There are indications of its potential to inhibit COX enzymes, which are key targets for anti-inflammatory drugs.[1]

  • Anti-inflammatory Properties: It potently inhibits tissue inflammation induced by phorbol (B1677699) myristate acetate (B1210297) (PMA).[4]

  • Derivatives' Activity: Derivatives of this compound have shown inhibitory activity against SIRT5, and its methyl ester derivatives can activate glucokinase.[1]

G cluster_pathway Biological Activities of this compound compound This compound lpo Lactoperoxidase compound->lpo Inhibits peroxidases Peroxidases & Lipid Metabolism Enzymes compound->peroxidases Modulates cox Cyclooxygenase (COX) compound->cox Inhibits thiol_ox Thiol Group Oxidation lpo->thiol_ox inflammation_mediators Leukotrienes & Prostaglandins Production peroxidases->inflammation_mediators cox->inflammation_mediators inflammation Inflammation inflammation_mediators->inflammation

Caption: A diagram showing the inhibitory and modulatory effects of this compound.

Applications in Research and Development

The unique chemical properties of this compound make it a valuable compound in several areas of research:

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules, including potential anti-inflammatory and analgesic drugs.[1][8]

  • Medicinal Chemistry: The structure of this compound provides a scaffold for the development of novel therapeutic agents. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.[1]

  • Materials Science: The hydroxyl and carboxylic acid groups allow it to participate in polymerization reactions, while the bromine atom can enhance properties like flame retardancy, making it a building block for novel materials.[1]

Safety Information

This compound is an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment, such as gloves, eye protection, and respiratory protection, should be used when handling this compound.[3][9] It should be stored in a well-ventilated place under an inert atmosphere at room temperature.[6][7] In case of exposure, it is important to seek medical advice.[9]

References

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzoic Acid: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-hydroxybenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis and possesses noteworthy biological activities. Its unique substitution pattern, featuring a bromine atom and a hydroxyl group on the benzoic acid core, imparts specific chemical reactivity and potential for interaction with biological targets. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly in the context of inflammation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
CAS Number 58380-11-3[1][2]
Molecular Formula C₇H₅BrO₃[1][2]
Molecular Weight 217.02 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point 185 °C (decomposes)[1][2]
Boiling Point 374.5 ± 32.0 °C (Predicted)[1][2]
Solubility Slightly soluble in DMSO and Methanol. Soluble in alcohol, ether, and ketone solvents; slightly soluble in water.[3]
pKa 2.73 ± 0.10 (Predicted)[3]
Density 1.861 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 180.3 °C[3]
InChI InChI=1S/C7H5BrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11)[4]
SMILES C1=CC(=C(C=C1O)C(=O)O)Br[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the demethylation of 2-bromo-5-methoxybenzoic acid.[2]

Materials:

  • 2-bromo-5-methoxybenzoic acid (5 g)

  • Aluminum chloride (15 g)

  • Chlorobenzene (B131634) (150 mL)

  • Ice water

  • Diethyl ether (750 mL)

Procedure:

  • A mixture of 2-bromo-5-methoxybenzoic acid (5 g) and aluminum chloride (15 g) in chlorobenzene (150 mL) is refluxed for 2.5 hours.[2]

  • After the reaction is complete, the mixture is cooled to room temperature.[2]

  • The cooled reaction mixture is then carefully poured into ice water.[2]

  • The aqueous phase is extracted three times with 250 mL of diethyl ether.[2]

  • The combined organic phases are concentrated under reduced pressure to remove the solvent, yielding this compound.[2]

Purification by Recrystallization

For purification, recrystallization from a suitable solvent system can be employed. While a specific solvent system for this compound is not detailed in the provided results, a general approach for similar compounds involves using a mixture of ethyl acetate (B1210297) and heptane (B126788).[5] The crude product is dissolved in a minimal amount of hot ethyl acetate, and heptane is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to induce crystallization of the purified product.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity analysis. A typical method for a similar compound, 5-bromo-2-hydroxybenzoic acid, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. While specific spectral data for this compound was not found in the search results, the expected spectra would show characteristic aromatic proton signals and carbon resonances consistent with the substituted benzene (B151609) ring.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit anti-inflammatory and antimicrobial properties.[1] Its anti-inflammatory effects are believed to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, potent inflammatory mediators.[1] The inhibition of prostaglandin (B15479496) synthesis can subsequently impact inflammatory signaling pathways, such as the NF-κB pathway.[7][8]

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

The following is a representative protocol for evaluating the COX inhibitory activity of this compound, based on general fluorometric assay principles.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • This compound (test compound)

  • Known COX inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1) as a positive control

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the fluorometric probe.

  • Add serial dilutions of the this compound solution to the wells. Include wells with a positive control inhibitor and a vehicle control (solvent only).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately begin monitoring the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the COX enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Visualizations

Proposed Anti-inflammatory Signaling Pathway

G Proposed Anti-inflammatory Mechanism of this compound cluster_0 Inflammatory Stimulus cluster_1 Cellular Response Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Prostaglandins->NF_kB_Activation Inflammatory_Genes Expression of Inflammatory Genes (e.g., TNF-α, IL-6) NF_kB_Activation->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation 2_Bromo_5_hydroxybenzoic_acid This compound 2_Bromo_5_hydroxybenzoic_acid->COX_Enzymes Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Workflow: Synthesis and Bioactivity Screening

G Workflow for Synthesis and Bioactivity Screening Start Start: 2-bromo-5- methoxybenzoic acid Synthesis Demethylation (AlCl3, Chlorobenzene) Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, HPLC, MS) Purification->Characterization Bioactivity_Screening Bioactivity Screening (e.g., COX Inhibition Assay) Characterization->Bioactivity_Screening Data_Analysis Data Analysis (IC50 Determination) Bioactivity_Screening->Data_Analysis End End: Purified & Characterized This compound with known bioactivity Data_Analysis->End

References

The Elusive Natural Origins of 2-Bromo-5-hydroxybenzoic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-hydroxybenzoic acid, a halogenated aromatic carboxylic acid, is recognized within the scientific community as a naturally occurring chemical entity. It is often cited as an intermediate in the biosynthesis of phorbol (B1677699) esters and is known to be utilized as a nutrient by various bacteria. Despite its classification as a natural product, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of detailed studies confirming its direct isolation from a specific biological source. This technical guide addresses the current state of knowledge regarding the natural occurrence of this compound, highlighting the lack of specific isolation protocols and quantitative data from natural origins.

While numerous studies have successfully isolated a variety of brominated phenolic compounds from marine organisms, particularly red algae and marine sponges, this compound has not been explicitly identified among them. Research on genera such as Polysiphonia, Vidalia, and Hymeniacidon has yielded a diverse array of brominated secondary metabolites, yet none have been definitively characterized as this compound.

This guide will proceed by outlining the general methodologies employed for the isolation of similar brominated phenols from marine sources, as these would be the logical starting point for any future investigation aiming to isolate this compound. Furthermore, we will present a logical workflow for such an endeavor.

Hypothetical Isolation and Characterization: A Logical Workflow

Given the absence of a specific documented isolation of this compound from a natural source, the following represents a logical experimental workflow that researchers could employ. This workflow is based on established protocols for the isolation of other brominated phenols from marine macroalgae.

experimental_workflow cluster_collection Sample Collection and Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_identification Structure Elucidation collection Collection of Marine Algae (e.g., Red Algae) preparation Washing, Freeze-Drying, and Grinding collection->preparation extraction Solvent Extraction (e.g., Methanol (B129727)/Dichloromethane) preparation->extraction concentration Crude Extract Concentration extraction->concentration liquid_liquid Liquid-Liquid Partitioning concentration->liquid_liquid column Column Chromatography (e.g., Silica (B1680970) Gel) liquid_liquid->column hplc Preparative HPLC column->hplc spectroscopy Spectroscopic Analysis (NMR, MS) hplc->spectroscopy comparison Comparison with Authentic Standard spectroscopy->comparison

Caption: A logical workflow for the isolation and identification of this compound.

General Experimental Protocols for Bromophenol Isolation

The following are generalized experimental protocols adapted from studies on the isolation of brominated phenols from red algae. These would require optimization for the specific target compound, this compound.

Collection and Preparation of Biological Material
  • Collection: Marine algae (e.g., species of Vidalia or Polysiphonia) would be collected from their natural habitat. The collection site, date, and species identification by a qualified taxonomist are crucial for reproducibility.

  • Preparation: The collected biomass is thoroughly washed with fresh water to remove salts and epiphytes. It is then typically freeze-dried to preserve the chemical integrity of the metabolites and ground into a fine powder to increase the surface area for extraction.

Extraction
  • The dried algal powder would be extracted exhaustively with a suitable solvent system, commonly a mixture of methanol and dichloromethane (B109758) (1:1 v/v), at room temperature. This process is often repeated multiple times to ensure complete extraction of secondary metabolites.

  • The resulting organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude extract would be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. Fractions would be tested for the presence of phenolic compounds using methods like the Folin-Ciocalteu assay.

  • Column Chromatography: The fraction showing the highest phenolic content would be subjected to column chromatography over a stationary phase like silica gel. Elution would be carried out with a gradient of solvents, starting from a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

Purification
  • Fractions from column chromatography that indicate the potential presence of the target compound (based on thin-layer chromatography analysis) would be further purified using preparative High-Performance Liquid Chromatography (HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Structure Elucidation
  • The purified compound's structure would be determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition. The characteristic isotopic pattern of bromine would be a key indicator.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments would be conducted to establish the connectivity of atoms within the molecule.

  • The spectroscopic data of the isolated compound would be compared with that of a commercially available authentic standard of this compound to confirm its identity.

Quantitative Data

As no successful isolation from a natural source has been reported, there is currently no quantitative data available on the concentration or yield of this compound in any organism. The table below is provided as a template for how such data should be presented once it becomes available.

ParameterValueUnitsSource OrganismReference
Yield from Dry WeightData not available% w/wTo be determinedN/A
Concentration in Crude ExtractData not availablemg/gTo be determinedN/A

Conclusion

While this compound is acknowledged as a naturally occurring compound, the scientific literature currently lacks a definitive report of its isolation from a specific natural source. This technical guide has provided a comprehensive overview of the current knowledge gap and has proposed a logical and detailed experimental workflow for its future isolation and characterization, based on established methods for similar compounds. The protocols and workflow outlined herein are intended to serve as a foundational guide for researchers in natural product chemistry, marine biotechnology, and drug discovery who may wish to pursue the identification and quantification of this elusive natural product. The discovery of a reliable natural source for this compound would be a significant contribution to the field and could open new avenues for its biotechnological production and pharmacological application.

Spectroscopic Analysis of 2-Bromo-5-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectral data for 2-bromo-5-hydroxybenzoic acid (CAS No. 58380-11-3).[1][2] Designed for researchers, scientists, and professionals in drug development, this document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition. The structural information derived from these spectroscopic techniques is fundamental for the characterization and quality control of this important chemical intermediate.

Data Presentation

The predicted spectral data for this compound (C₇H₅BrO₃, Molecular Weight: 217.02 g/mol ) are summarized below.[1][2]

Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityAssignment
~7.5 - 7.6dAr-H
~7.1 - 7.2ddAr-H
~7.0 - 7.1dAr-H
~10.0 (broad)s-OH
~13.0 (broad)s-COOH

Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~168C=O (Carboxylic Acid)
~155C-OH
~135Ar-C
~125Ar-C
~120Ar-C
~118Ar-C
~115C-Br

Table 3: Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3200BroadO-H stretch (Phenol)
~1680StrongC=O stretch (Carboxylic Acid)
~1600, ~1470MediumC=C stretch (Aromatic)
~1300MediumC-O stretch
~1200MediumO-H bend
~700-500Medium-StrongC-Br stretch

Table 4: Mass Spectrometry Data (Electrospray Ionization - Negative Mode)

m/zInterpretation
215/217[M-H]⁻ (Isotopic pattern for Br)
171/173[M-H-CO₂]⁻ (Isotopic pattern for Br)

Experimental Protocols

Detailed methodologies for the acquisition of spectral data for a solid organic compound like this compound are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, switch the probe to the ¹³C channel.

    • Use a standard proton-decoupled pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

    • Employ a suitable relaxation delay (e.g., 2 seconds).

    • Process the data similarly to the ¹H NMR spectrum.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • KBr Pellet Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.

    • Grind approximately 1-2 mg of the solid sample to a fine powder.

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.

    • Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

    • Transfer the mixture to a pellet die.

    • Press the mixture in a hydraulic press at approximately 8-10 tons of pressure for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

3. Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent system, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water.

    • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to the solvent to aid in ionization, depending on the desired ion mode. For a carboxylic acid, negative ion mode is often preferred.

  • Spectrum Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

    • Apply a high voltage to the ESI needle (typically -2 to -5 kV for negative ion mode).

    • Use a nebulizing gas (e.g., nitrogen) to assist in droplet formation.

    • Employ a drying gas at an elevated temperature to promote desolvation of the charged droplets.

    • Acquire the mass spectrum over the desired m/z range. The instrument will detect the mass-to-charge ratio of the resulting gas-phase ions.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_output Final Report Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Comprehensive Spectral Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-hydroxybenzoic acid, a halogenated derivative of salicylic (B10762653) acid, is a key intermediate in the synthesis of a variety of organic molecules with significant applications in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, synthesis methodologies, and spectroscopic data. The strategic placement of the bromine atom and the hydroxyl group on the benzoic acid backbone imparts unique reactivity, making it a valuable building block for the development of novel therapeutic agents and functional materials.

Historical Context

While the precise date of the initial synthesis of this compound is not definitively documented in readily available literature, its development can be understood within the broader historical context of the exploration of salicylic acid derivatives. Following the isolation of salicylic acid in the 19th century, extensive research was undertaken to modify its structure to enhance its therapeutic properties and reduce side effects. This led to the synthesis of a vast array of derivatives, including halogenated analogues. The introduction of a bromine atom, as in this compound, was a logical step to explore the impact of halogenation on the molecule's biological activity and chemical reactivity. Its use as a synthetic intermediate has been noted in various patents and research articles, highlighting its importance in the ongoing development of new chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₇H₅BrO₃[1][2]
Molecular Weight 217.02 g/mol [1][2]
CAS Number 58380-11-3[1][2]
Appearance White to off-white crystalline solid[3]
Melting Point 185 °C (decomposes)[4]
Boiling Point 374.5 ± 32.0 °C (Predicted)[3]
Solubility Soluble in alcohol, ether, and ketone solvents; slightly soluble in water.[3]
pKa Not available
LogP Not available

Experimental Protocols for Synthesis

The synthesis of this compound is most commonly achieved through two primary routes: the direct bromination of a substituted benzoic acid and the demethylation of a methoxy (B1213986) precursor. Detailed experimental protocols for these methods are provided below.

Method 1: Demethylation of 2-Bromo-5-methoxybenzoic acid

This is a widely used method that involves the cleavage of the methyl ether in 2-bromo-5-methoxybenzoic acid to yield the desired hydroxyl group.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methoxybenzoic acid (5 g).

  • Addition of Reagents: To the flask, add aluminum chloride (15 g) and chlorobenzene (B131634) (150 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2.5 hours.

  • Quenching: After cooling the reaction mixture to room temperature, carefully pour it into ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with diethyl ether (250 mL each).

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield this compound.[4]

Method 2: Direct Bromination of 3-Hydroxybenzoic Acid

This method involves the direct electrophilic substitution of a bromine atom onto the aromatic ring of 3-hydroxybenzoic acid.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-hydroxybenzoic acid in a suitable solvent such as glacial acetic acid.

  • Addition of Brominating Agent: Slowly add a solution of bromine in acetic acid to the reaction mixture at a controlled temperature.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Spectroscopic Data
¹H NMR Spectral data for the precursor, 2-bromo-5-methoxybenzoic acid, is available and can be used as a reference for the final product.[5]
¹³C NMR Not readily available in the searched literature.
Infrared (IR) Spectrum The NIST Chemistry WebBook provides access to the IR spectrum of 5-Bromo-2-hydroxybenzoic acid (a positional isomer), which can offer comparative insights.[6][7][8][9]
Mass Spectrometry (MS) Mass spectral data is available through the NIST Chemistry WebBook for 5-Bromo-2-hydroxybenzoic acid.[6][9]

Visualizations of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key synthesis pathways for this compound.

G Synthesis of this compound via Demethylation 2-Bromo-5-methoxybenzoic_acid 2-Bromo-5-methoxybenzoic acid Product This compound 2-Bromo-5-methoxybenzoic_acid->Product  Reflux, 2.5h Reagents AlCl₃, Chlorobenzene Reagents->Product

Caption: Demethylation of 2-bromo-5-methoxybenzoic acid.

G Synthesis of this compound via Direct Bromination 3-Hydroxybenzoic_acid 3-Hydroxybenzoic acid Product This compound 3-Hydroxybenzoic_acid->Product  Stir, RT Reagents Br₂, Acetic Acid Reagents->Product

Caption: Direct bromination of 3-hydroxybenzoic acid.

Conclusion

This compound is a versatile synthetic intermediate with a rich, albeit not precisely documented, history intertwined with the development of salicylic acid chemistry. Its synthesis is achievable through well-established methods, and its structure is readily characterizable by standard spectroscopic techniques. This guide provides researchers, scientists, and drug development professionals with a solid foundation of its properties and synthesis, facilitating its application in the creation of novel molecules with potential therapeutic and industrial value.

References

Navigating the Safety Landscape of 2-Bromo-5-hydroxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 2-Bromo-5-hydroxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this compound. This document outlines known hazards, personal protective equipment (PPE) recommendations, emergency procedures, and proper storage and disposal methods.

Hazard Identification and Classification

This compound is classified as an irritant. Based on available Safety Data Sheets (SDS), it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Warning

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited in publicly available resources. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C₇H₅BrO₃PubChem
Molecular Weight 217.02 g/mol PubChem[3]
Physical State SolidAK Scientific, Inc.[1]
Boiling Point 374.5°CMySkinRecipes[4]
Melting Point Not Available
Flash Point Not Available
Vapor Pressure Not Available
Solubility Not Available
Appearance Not Available
Odor Not AvailableAK Scientific, Inc.[1]

Toxicological Data

ParameterRouteSpeciesValue
Acute Toxicity (LD50) OralNot ReportedNo data available
Acute Toxicity (LD50) DermalNot ReportedNo data available
Acute Toxicity (LC50) InhalationNot ReportedNo data available

Occupational Exposure Limits

Occupational exposure limits, such as the Permissible Exposure Limit (PEL) from OSHA or the Threshold Limit Value (TLV) from ACGIH, have not been established for this compound.[1]

Safe Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Use only in a well-ventilated area or outdoors.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[2]

  • Keep containers securely sealed when not in use.[2]

  • Avoid physical damage to containers.[2]

Storage:

  • Store in a cool, dry, well-ventilated area.[1]

  • Keep container tightly closed.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

  • Some sources recommend storing under an inert atmosphere (e.g., argon or nitrogen) and protecting from light.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and dust particles.
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber). Fire/flame-resistant and impervious clothing.Prevents skin contact and absorption.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if exposure limits are exceeded, irritation is experienced, or ventilation is inadequate.Minimizes inhalation of dust or vapors.

Emergency Procedures

First Aid Measures

The following diagram outlines the initial steps to take in case of accidental exposure to this compound.

FirstAidResponse cluster_exposure Exposure Event cluster_actions Immediate First Aid cluster_medical Medical Attention exposure Accidental Exposure to this compound move_fresh_air Inhalation: Move to fresh air. If breathing is difficult, give oxygen. exposure->move_fresh_air skin_contact Skin Contact: Remove contaminated clothing. Flush skin with running water and soap. exposure->skin_contact eye_contact Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. exposure->eye_contact ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. exposure->ingestion seek_medical Seek immediate medical attention for all exposure types. Show Safety Data Sheet to the doctor. move_fresh_air->seek_medical skin_contact->seek_medical eye_contact->seek_medical ingestion->seek_medical

First Aid Response Workflow

In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]

In case of skin contact: Immediately remove contaminated clothing. Flush skin with plenty of running water and soap for at least 15 minutes. Seek medical attention if irritation occurs or persists.[7][8]

In case of eye contact: Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]

In case of ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][9]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and hydrogen bromide may be generated by thermal decomposition or combustion.[7]

  • Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

The following workflow illustrates the steps for managing a spill of this compound.

SpillResponse cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal spill Spill of this compound Occurs evacuate Evacuate unnecessary personnel spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all sources of ignition ventilate->ignition ppe Wear appropriate PPE ignition->ppe prevent_spread Prevent further leak or spill if safe to do so ppe->prevent_spread cleanup Use dry cleanup procedures (sweep, shovel, or vacuum). Avoid generating dust. prevent_spread->cleanup containerize Place spilled material in a clean, dry, sealable, labeled container for disposal. cleanup->containerize decontaminate_area Wash spill area with large amounts of water containerize->decontaminate_area disposal Dispose of waste in accordance with local, state, and federal regulations. decontaminate_area->disposal

Spill Response Workflow

Personal Precautions:

  • Wear appropriate personal protective equipment.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[7]

  • Avoid breathing dust and contact with skin and eyes.[2]

Environmental Precautions:

  • Prevent the product from entering drains, waterways, or soil.[7]

Methods for Cleaning Up:

  • Use dry clean-up procedures to avoid generating dust.[2]

  • Sweep up, shovel, or vacuum the spilled material into a suitable, labeled container for disposal.[2][7]

  • Wash the spill area thoroughly with water.[2]

Experimental Protocols for Safety Assessment

Standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to determine the safety profile of chemical substances. While specific test results for this compound are not widely available, the following protocols would be employed to assess its hazards.

Acute Oral Toxicity (OECD 420, 423, 425)
  • Objective: To determine the short-term toxicity of a substance when ingested. These methods aim to estimate the LD50 value.

  • Methodology:

    • OECD 420 (Fixed Dose Procedure): Animals are dosed at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg body weight). The dose for each animal is determined by the outcome of the previously dosed animal. The test aims to identify a dose that causes clear signs of toxicity but no mortality.

    • OECD 423 (Acute Toxic Class Method): This is a stepwise procedure where a small group of animals (typically 3) is dosed with the substance. The outcome (mortality or survival) determines the next step: either dosing another group at a lower or higher dose or stopping the test.[9]

    • OECD 425 (Up-and-Down Procedure): This method involves dosing single animals sequentially. If an animal survives, the next animal is dosed at a higher level; if it dies, the next is dosed at a lower level. This allows for a more precise estimation of the LD50 with fewer animals.[7]

  • Observations: Animals are observed for signs of toxicity and mortality for up to 14 days after dosing.

Skin Irritation/Corrosion (OECD 404, 439)
  • Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • In Vivo Methodology (OECD 404 - Acute Dermal Irritation/Corrosion):

    • A small amount of the test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a shaved patch of skin on a test animal (typically a rabbit).[10]

    • The patch is covered with a gauze dressing for a set exposure period (e.g., 4 hours).[10]

    • After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).[10]

    • The severity of the reactions is scored, and the substance is classified based on the scores.

  • In Vitro Methodology (OECD 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method):

    • A reconstructed human epidermis (RhE) tissue model is used.[11]

    • The test substance is applied topically to the surface of the RhE tissue.

    • After a defined exposure time, the substance is washed off, and the tissue is incubated.

    • Cell viability is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[11]

Eye Irritation/Serious Eye Damage (OECD 492)
  • Objective: To determine the potential of a substance to cause reversible or irreversible eye damage.

  • In Vitro Methodology (OECD 492 - Reconstructed human Cornea-like Epithelium (RhCE) test method):

    • This method uses a three-dimensional RhCE tissue model that mimics the human corneal epithelium.[12]

    • The test substance is applied to the surface of the tissue model for a specific duration.

    • Following exposure, the tissue's viability is assessed using a cell viability assay (e.g., MTT).[12]

    • A reduction in tissue viability below a predetermined cutoff value is used to classify the substance as an eye irritant.[12]

Disposal Considerations

  • Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.

  • The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.

  • Do not discharge to sewer systems.

Conclusion

While this compound is a valuable compound in research and development, it is essential to handle it with care due to its irritant properties. A thorough understanding and implementation of the safety protocols outlined in this guide are paramount for the protection of laboratory personnel and the environment. Always consult the most recent Safety Data Sheet from your supplier for the most up-to-date information before working with this chemical.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-hydroxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Understanding the solubility of this compound is critical for its effective use in various research and development applications, from reaction chemistry to formulation development.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For active pharmaceutical ingredients (APIs) and their intermediates, solubility is a critical determinant of bioavailability and therapeutic efficacy.

Qualitative Solubility Profile of this compound

SolventSolvent TypeReported Solubility
WaterPolar ProticSparingly soluble[3], Slightly soluble[1]
MethanolPolar ProticSlightly soluble[4][5]
EthanolPolar ProticSoluble[1]
AcetonePolar AproticSoluble[1]
Diethyl EtherNonpolarSoluble[1]
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly soluble[4][5]

Note: "Soluble" and "Slightly soluble" are qualitative terms. For precise quantitative determination, the experimental protocol outlined below is recommended.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound.[6] The following protocol provides a detailed methodology for its implementation.

1. Materials and Apparatus:

  • This compound (solid)

  • Solvent of interest

  • Glass flasks or vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of flasks. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each flask.

  • Equilibration: Secure the flasks on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant speed for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.[6][7] The exact time should be determined by preliminary experiments to ensure the concentration of the dissolved solid in the supernatant remains constant over time.

  • Phase Separation: After the equilibration period, cease agitation and allow the flasks to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To ensure the complete removal of any undissolved solid particles, the sample should be immediately filtered through a syringe filter.[7]

  • Sample Preparation for Analysis: Accurately dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

3. Analysis:

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL, g/100mL, or molarity (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Add excess 2-Bromo-5- hydroxybenzoic acid to flask B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Sedimentation of excess solid C->D E Withdraw and filter supernatant D->E F Dilute sample to known concentration E->F G Quantify using HPLC/UV-Vis F->G H Calculate solubility G->H

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Logical Relationship in Drug Development

The solubility of an intermediate like this compound has a direct impact on various stages of drug development. The following diagram illustrates these logical relationships.

logical_relationship cluster_synthesis Chemical Synthesis cluster_formulation Formulation Development A Solubility of 2-Bromo-5- hydroxybenzoic Acid B Solvent Selection for Reaction A->B E Choice of Excipients A->E C Reaction Kinetics & Yield B->C D Purification (Crystallization) C->D F Dosage Form Design E->F G Stability of Formulation F->G

Caption: Impact of solubility on key stages of pharmaceutical R&D.

References

An In-depth Technical Guide on the pKa of 2-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity, specifically the pKa value, of 2-Bromo-5-hydroxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes predicted values, data from structurally similar compounds, and detailed experimental protocols for its determination. This information is crucial for understanding the compound's physicochemical properties, which are fundamental in drug design, formulation, and development.

Data Presentation: pKa Values

The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in a solution. For this compound, two acidic protons are of interest: the carboxylic acid proton and the phenolic proton. The pKa of the carboxylic acid is expected to be significantly lower (more acidic) than that of the phenol.

CompoundpKa (Carboxylic Acid)Data Type
This compound 2.73 ± 0.10 Predicted [1][2]
Benzoic acid4.20Experimental
2-Hydroxybenzoic acid (Salicylic acid)2.97Experimental[3]
3-Hydroxybenzoic acid4.06Experimental[3]
4-Hydroxybenzoic acid4.48Experimental[3]
2-Bromobenzoic acid2.85Experimental
3-Bromobenzoic acid3.81Experimental
4-Bromobenzoic acid3.97Experimental
2,5-Dihydroxybenzoic acid2.97Experimental[3]

Analysis of Substituent Effects:

The predicted pKa value of this compound (2.73) is lower than that of benzoic acid (4.20), indicating it is a stronger acid. This increased acidity is due to the electronic effects of the bromo and hydroxyl substituents on the benzene (B151609) ring.

  • Bromo Group (at position 2): The bromine atom is an electron-withdrawing group due to its inductive effect (-I). This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. The ortho position of the bromo group can also exert a steric effect, which may further enhance acidity by forcing the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the undissociated acid.

  • Hydroxyl Group (at position 5): The hydroxyl group can have both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). In the meta position relative to the carboxyl group, the inductive effect typically dominates, leading to a slight increase in acidity compared to benzoic acid.

The combined electron-withdrawing nature of the bromo and hydroxyl groups leads to a significant stabilization of the conjugate base, resulting in the predicted lower pKa value.

Experimental Protocols for pKa Determination

The pKa of this compound can be experimentally determined using several methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.

Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH of the solution. The pKa is the pH at which the acid is half-neutralized.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent. A co-solvent system, such as ethanol/water or methanol (B129727)/water, may be necessary due to the limited aqueous solubility of the compound.

    • Prepare a solution of a background electrolyte, such as 0.1 M Potassium Chloride (KCl), to maintain a constant ionic strength throughout the titration.

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

    • Place a known volume of the this compound solution in a beaker and add the background electrolyte.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized NaOH solution in small, precise increments using a burette.

    • After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

UV-Vis Spectrophotometry

This method is based on the principle that the acidic (protonated) and basic (deprotonated) forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance of the solution at various pH values, the pKa can be determined.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.

    • Prepare a highly acidic solution (e.g., 0.1 M HCl) and a highly basic solution (e.g., 0.1 M NaOH).

  • Spectrophotometric Measurements:

    • Determine the absorption spectra of the fully protonated form by adding an aliquot of the stock solution to the acidic solution. Identify the wavelength of maximum absorbance (λmax).

    • Determine the absorption spectra of the fully deprotonated form by adding an aliquot of the stock solution to the basic solution. Identify the λmax.

    • Prepare a series of solutions by adding a constant amount of the stock solution to each of the buffer solutions.

    • Measure the absorbance of each buffered solution at a selected wavelength (typically the λmax of either the protonated or deprotonated form).

  • Data Analysis:

    • Plot absorbance versus pH.

    • The pKa can be determined from the inflection point of the resulting sigmoidal curve.

    • Alternatively, the pKa can be calculated using the following equation for each pH value and then averaged: pKa = pH + log[(A - AB) / (AA - A)] where:

      • A is the absorbance of the solution at a given pH.

      • AA is the absorbance of the fully protonated (acidic) form.

      • AB is the absorbance of the fully deprotonated (basic) form.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the pKa value of this compound.

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare 2-Bromo-5-hydroxybenzoic acid solution calibrate Calibrate pH meter prep_acid->calibrate prep_base Prepare & standardize 0.1 M NaOH solution titrate Titrate acid with NaOH, recording pH at increments prep_base->titrate prep_electrolyte Prepare 0.1 M KCl (ionic strength adjuster) prep_electrolyte->calibrate calibrate->titrate plot Plot pH vs. Volume of NaOH titrate->plot find_ep Determine Equivalence Point (inflection point) plot->find_ep calc_pka Calculate pKa at half-equivalence point find_ep->calc_pka result pKa Value calc_pka->result

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometry_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_stock Prepare stock solution of This compound scan_spectra Scan spectra of fully protonated & deprotonated forms to find λmax prep_stock->scan_spectra measure_abs Measure absorbance of sample in each buffer at λmax prep_stock->measure_abs prep_buffers Prepare buffer solutions of varying pH prep_buffers->measure_abs prep_acid_base Prepare highly acidic (0.1 M HCl) & basic (0.1 M NaOH) solutions prep_acid_base->scan_spectra scan_spectra->measure_abs plot_abs Plot Absorbance vs. pH measure_abs->plot_abs calc_pka Determine pKa from sigmoidal curve inflection point plot_abs->calc_pka result pKa Value calc_pka->result

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-hydroxybenzoic acid is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules.[1][2] Its structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on an aromatic ring, allows for selective functionalization at three distinct points. This trifunctional nature makes it a valuable starting material for developing novel compounds with potential applications in medicinal chemistry, materials science, and analytical chemistry.[1] The presence of the bromine atom, in particular, opens up possibilities for carbon-carbon bond formation through cross-coupling reactions, significantly expanding its synthetic utility.[1] Furthermore, derivatives of hydroxybenzoic acids are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties, making this scaffold particularly attractive for drug discovery programs.[1][3][4]

This document provides detailed protocols for the synthesis of four key classes of derivatives from this compound: esters, amides, ethers, and biaryls via Suzuki coupling.

Application Note 1: Esterification of the Carboxylic Acid Group

The esterification of the carboxylic acid moiety in this compound is a fundamental transformation used to modify the compound's physicochemical properties, such as lipophilicity and solubility. This modification is a common strategy in drug development to enhance pharmacokinetic profiles and can be used to create prodrugs.[5] The resulting esters are also valuable intermediates for further synthetic manipulations. The Fischer-Speier esterification, using an alcohol in the presence of an acid catalyst, is a direct and widely used method.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of Methyl 2-bromo-5-hydroxybenzoate.

Materials:

  • This compound

  • Methanol (B129727) (Anhydrous)

  • Sulfuric acid (Concentrated, H₂SO₄)

  • Dichloromethane (B109758) (DCM) or Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in an excess of anhydrous methanol (e.g., 20 mL per gram of acid).

  • Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.) dropwise.[5]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.[5]

  • Extraction: Dissolve the residue in dichloromethane or diethyl ether (50 mL). Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL, Caution: CO₂ evolution), and finally with brine (1 x 30 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[5]

  • Purification: If necessary, purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Data Summary Table
Reactant/ReagentMolecular FormulaM.W. ( g/mol )Moles (eq.)
This compoundC₇H₅BrO₃217.021.0
MethanolCH₄O32.04Excess
Sulfuric AcidH₂SO₄98.080.1 - 0.2
Product (Expected) Methyl 2-bromo-5-hydroxybenzoate C₈H₇BrO₃ 231.04

Application Note 2: Amide Synthesis from the Carboxylic Acid Group

Converting the carboxylic acid of this compound into an amide is a critical step for generating compounds with diverse biological activities. Amide bonds are stable and form the backbone of peptides and many pharmaceuticals.[6] This synthesis typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol: Amide Formation via Acyl Chloride

This protocol describes a two-step synthesis of N-benzyl-2-bromo-5-hydroxybenzamide.

Part A: Synthesis of 2-Bromo-5-hydroxybenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Anhydrous Toluene (B28343) or Dichloromethane (DCM)

  • Round-bottom flask, reflux condenser

Procedure:

  • Reaction Setup: In a fume hood, add this compound (1.0 eq.) to a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂ fumes).

  • Reagent Addition: Add anhydrous toluene or DCM, followed by an excess of thionyl chloride (e.g., 3-5 eq.). Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and stir for 2-4 hours. The reaction is complete when gas evolution ceases and the solid dissolves.

  • Isolation: Cool the mixture to room temperature. Remove the excess solvent and thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Part B: Reaction with Benzylamine (B48309)

Materials:

  • Crude 2-Bromo-5-hydroxybenzoyl chloride

  • Benzylamine

  • Triethylamine (B128534) (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine, Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve the crude acyl chloride from Part A in anhydrous DCM under an inert atmosphere. Cool the solution to 0°C in an ice bath.

  • Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the cold acyl chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting crude amide by column chromatography or recrystallization.

Data Summary Table
Reactant/ReagentMolecular FormulaM.W. ( g/mol )Moles (eq.)
This compoundC₇H₅BrO₃217.021.0
Thionyl ChlorideSOCl₂118.973.0 - 5.0
BenzylamineC₇H₉N107.151.1
TriethylamineC₆H₁₅N101.191.2
Product (Expected) N-benzyl-2-bromo-5-hydroxybenzamide C₁₄H₁₂BrNO₂ 306.16

Application Note 3: Etherification of the Phenolic Hydroxyl Group

Alkylation of the phenolic hydroxyl group to form an ether can protect the phenol, improve metabolic stability, and modulate the biological activity of the parent molecule. The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a classic and effective method for this transformation.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of 2-Bromo-5-methoxybenzoic acid.

Materials:

  • This compound

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Acetone (B3395972) or N,N-Dimethylformamide (DMF)

  • Diethyl ether, Hydrochloric acid (1M HCl)

  • Brine, Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and a suitable base like anhydrous potassium carbonate (2-3 eq.).

  • Solvent and Alkylating Agent: Add anhydrous acetone or DMF as the solvent. Stir the suspension vigorously and add the alkylating agent, methyl iodide (1.2-1.5 eq.), dropwise.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) or stir at room temperature (for DMF) overnight. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction and filter off the base. Evaporate the solvent.

  • Extraction: Dissolve the residue in diethyl ether. Wash with water. To isolate the carboxylic acid product, extract the ether solution with a basic aqueous solution (e.g., 1M NaOH).

  • Isolation: Acidify the aqueous layer with 1M HCl until a precipitate forms. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Summary Table
Reactant/ReagentMolecular FormulaM.W. ( g/mol )Moles (eq.)
This compoundC₇H₅BrO₃217.021.0
Potassium CarbonateK₂CO₃138.212.0 - 3.0
Methyl IodideCH₃I141.941.2 - 1.5
Product (Expected) 2-Bromo-5-methoxybenzoic acid C₈H₇BrO₃ 231.04

Application Note 4: Suzuki-Miyaura Cross-Coupling of the Bromine Atom

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] Applying this reaction to this compound allows for the introduction of various aryl or vinyl substituents at the 2-position, creating biaryl structures that are prevalent in many biologically active molecules and functional materials.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 5-hydroxy-2-phenylbenzoic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2-3 eq.)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate (B1210297), Hydrochloric acid (1M HCl)

  • Brine, Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[7]

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe.[7]

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[7] Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Acidify the aqueous phase with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary Table
Reactant/ReagentMolecular FormulaM.W. ( g/mol )Moles (eq.)
This compoundC₇H₅BrO₃217.021.0
Phenylboronic acidC₆H₇BO₂121.931.1 - 1.5
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.01 - 0.05
Potassium CarbonateK₂CO₃138.212.0 - 3.0
Product (Expected) 5-hydroxy-[1,1'-biphenyl]-2-carboxylic acid C₁₃H₁₀O₃ 214.22

Visualizations

G cluster_start Starting Material cluster_reactions Derivatization Pathways start This compound ester Ester Derivative start->ester Esterification (R-OH, H⁺) amide Amide Derivative start->amide Amide Formation (1. SOCl₂ 2. R-NH₂) ether Ether Derivative start->ether Etherification (R-X, Base) suzuki Biaryl Derivative start->suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Cat., Base)

Caption: Synthetic pathways from this compound.

Fischer_Esterification cluster_workflow Esterification Workflow A 1. Dissolve Acid in Alcohol B 2. Add Acid Catalyst (H₂SO₄) A->B C 3. Reflux (4-8h) B->C D 4. Work-up (Evaporate, Extract) C->D E 5. Wash (H₂O, NaHCO₃, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify F->G H Final Ester Product G->H

Caption: Experimental workflow for Fischer-Speier Esterification.

Amide_Formation cluster_workflow Amide Formation Workflow A 1. Convert Acid to Acyl Chloride (SOCl₂) B 2. Dissolve Acyl Chloride in DCM (0°C) A->B C 3. Add Amine and Base B->C D 4. React (2-4h) C->D E 5. Work-up & Wash (HCl, NaHCO₃, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify F->G H Final Amide Product G->H

Caption: Experimental workflow for Amide Synthesis.

Suzuki_Coupling cluster_cycle Suzuki Coupling Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-Br pd2 Ar-Pd(II)L₂-Br oa->pd2 tm Transmetalation pd2->tm Ar'-B(OR)₂ (Base) pd2_ar Ar-Pd(II)L₂-Ar' tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: 2-Bromo-5-hydroxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-5-hydroxybenzoic acid as a versatile reagent in organic synthesis. This compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules and fine chemicals. The protocols and data presented herein are based on established methodologies and aim to facilitate its application in research and development.

Introduction

This compound is a substituted aromatic carboxylic acid that features three key functional groups: a carboxylic acid, a hydroxyl group, and a bromine atom. This unique combination of functionalities makes it an attractive starting material for the synthesis of complex organic molecules. The bromine atom can participate in various cross-coupling reactions, the hydroxyl group can be readily alkylated or acylated, and the carboxylic acid can be converted into esters, amides, and other derivatives. These properties have led to its use in the development of pharmaceuticals, including anti-inflammatory, antimicrobial, and anti-cancer agents, as well as in the synthesis of materials such as dyes and UV stabilizers.[1][2]

Physicochemical Properties

PropertyValueReference
CAS Number 58380-11-3[3]
Molecular Formula C₇H₅BrO₃[4]
Molecular Weight 217.02 g/mol [4]
Appearance White solid[4]
Melting Point 185 °C[5]
Boiling Point 374.5 °C[5]
Solubility Sparingly soluble in water, soluble in DMSO and methanol.

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of various bioactive compounds. Its applications span several areas of medicinal chemistry and materials science.

Synthesis of Dibenzopyranones and Estrogen Receptor Modulators

This compound serves as a crucial reagent in the synthesis of dibenzopyranones and dibenzopyrans.[4] These scaffolds are found in a variety of natural products and have been investigated for their potential as estrogen receptor agonists and antagonists, with applications in anti-osteoporotic and anti-uterotropic therapies.[4]

Precursor for Anticancer Agents

Substituted benzoic acids are a well-established class of compounds with potential anticancer activities.[6] Derivatives of this compound can be synthesized to explore their efficacy as anticancer agents. A plausible mechanism of action for some hydroxybenzoic acid derivatives is the inhibition of histone deacetylases (HDACs), which can lead to the re-expression of tumor suppressor genes and apoptosis in cancer cells.[6]

Building Block for Antimicrobial and Anti-inflammatory Drugs

The structural motif of this compound is found in various compounds developed for their antimicrobial and anti-inflammatory properties.[2] The presence of the hydroxyl and carboxylic acid groups allows for modifications that can modulate the biological activity of the resulting molecules.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Bromo-5-methoxybenzoic Acid

This protocol describes the demethylation of 2-bromo-5-methoxybenzoic acid to yield this compound.[7]

Materials:

  • 2-Bromo-5-methoxybenzoic acid

  • Aluminum chloride (AlCl₃)

  • Chlorobenzene

  • Diethyl ether

  • Ice

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 5 g of 2-bromo-5-methoxybenzoic acid and 15 g of aluminum chloride in 150 mL of chlorobenzene.

  • Heat the mixture to reflux and maintain for 2.5 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with 250 mL of diethyl ether.

  • Combine the organic phases and concentrate under reduced pressure to remove the solvent, yielding this compound.

Quantitative Data:

Starting MaterialProductReagentsSolventReaction TimeYieldReference
2-Bromo-5-methoxybenzoic acid (5 g)This compoundAluminum chloride (15 g)Chlorobenzene (150 mL)2.5 h4.2 g (84%)[7]
Protocol 2: Representative Suzuki Coupling of a this compound Derivative

While a specific protocol for this compound was not found, this representative protocol is based on established procedures for the Suzuki coupling of similar bromo-aromatic acids and can be adapted.[1] The carboxylic acid and hydroxyl groups may require protection prior to the coupling reaction.

Materials:

  • Protected this compound derivative (e.g., methyl ester with protected hydroxyl group) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene (B28343), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a dry round-bottom flask, add the protected this compound derivative, arylboronic acid, and anhydrous potassium phosphate.

  • In a separate vial, pre-mix palladium(II) acetate and RuPhos in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the bromo-benzoic acid derivative.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the mixture to room temperature and acidify to a pH of approximately 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Representative O-Alkylation of a this compound Derivative

This protocol is adapted from the methylation of a similar compound, methyl 5-bromo-2-hydroxybenzoate.[8]

Materials:

  • Methyl 2-Bromo-5-hydroxybenzoate (1.0 equiv)

  • Sodium hydride (NaH) (2.0 equiv)

  • Methyl iodide (CH₃I) (1.3 equiv)

  • Dimethylformamide (DMF)

  • Crushed ice

  • 1 N Hydrochloric acid (HCl)

  • Beaker

  • Stirring apparatus

Procedure:

  • Dissolve methyl 2-Bromo-5-hydroxybenzoate in DMF in a beaker.

  • Add sodium hydride to the solution and stir at room temperature for 45 minutes.

  • Add methyl iodide to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into crushed ice.

  • Adjust the pH of the mixture to 4.0 with 1 N HCl to precipitate the product.

  • Filter the precipitate, wash with distilled water, and crystallize from a suitable solvent (e.g., chloroform).

Characterization Data of a Representative Derivative

Methyl 4-bromo-2-hydroxybenzoate [9]

  • ¹H NMR (400 MHz, CDCl₃): δ 10.83 (s, 1H), 7.68 (d, J = 8.5 Hz, 1H), 7.18 (d, J = 1.9 Hz, 1H), 7.02 (dd, J = 8.5 Hz, 1.9 Hz, 1H), 3.95 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.3, 162.1, 131.0, 130.1, 122.9, 121.0, 111.5, 52.7.

  • IR (ATR, CH₂Cl₂): 3155, 2954, 1677, 1606, 1570, 1480, 1439, 1330, 1282, 1204, 1095, 885, 772, 765 cm⁻¹.

  • HRMS (m/z): [M] calcd. for C₈H₇BrO₃, 229.9579; found, 229.9576.

Visualizations

G cluster_synthesis Synthetic Workflow start 2-Bromo-5-methoxybenzoic acid reagent1 AlCl3, Chlorobenzene start->reagent1 product1 This compound reagent1->product1 reagent2 Protection product1->reagent2 Optional protected_product Protected Derivative reagent2->protected_product reagent3 ArB(OH)2, Pd catalyst, Base protected_product->reagent3 Suzuki Coupling reagent4 R-X, Base protected_product->reagent4 O-Alkylation product2 Suzuki Coupling Product reagent3->product2 product3 O-Alkylation Product reagent4->product3 deprotection Deprotection product2->deprotection product3->deprotection final_product Final Bioactive Molecule deprotection->final_product

Caption: Synthetic workflow starting from 2-Bromo-5-methoxybenzoic acid.

G cluster_pathway Plausible Signaling Pathway for Anticancer Activity derivative 2-Bromo-5-hydroxybenzoic acid Derivative hdac Histone Deacetylases (HDACs) derivative->hdac Inhibition acetylation Increased Histone Acetylation hdac->acetylation Leads to gene_expression Altered Gene Expression acetylation->gene_expression tumor_suppressor Tumor Suppressor Gene Re-expression gene_expression->tumor_suppressor apoptosis Apoptosis cell_cycle_arrest Cell Cycle Arrest tumor_suppressor->apoptosis tumor_suppressor->cell_cycle_arrest

Caption: Plausible signaling pathway for anticancer activity.

References

Application Notes and Protocols for the Synthesis of Dibenzopyranones from 2-Bromo-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dibenzopyranones, a class of compounds with significant interest in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, 2-Bromo-5-hydroxybenzoic acid, and proceeds through a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by an intramolecular lactonization.

Introduction

Dibenzopyranones, also known as benzo[c]chromen-6-ones, are a structural motif found in various natural products and biologically active molecules. Their synthesis is of considerable importance for the development of new therapeutic agents and functional materials. The presented methodology offers a versatile route to access these scaffolds. The overall synthetic strategy involves the initial formation of a C-C bond between this compound and an arylboronic acid via a palladium-catalyzed Suzuki-Miyaura coupling. The resulting 2-aryl-5-hydroxybenzoic acid intermediate is then subjected to an intramolecular cyclization to afford the target dibenzopyranone.

Reaction Scheme

The general synthetic scheme is outlined below:

Step 1: Suzuki-Miyaura Cross-Coupling

This compound reacts with an arylboronic acid in the presence of a palladium catalyst and a base to form a 2-aryl-5-hydroxybenzoic acid intermediate.

Step 2: Intramolecular Lactonization

The 2-aryl-5-hydroxybenzoic acid intermediate undergoes an intramolecular esterification (lactonization) to yield the final dibenzopyranone product.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-5-hydroxybenzoic Acid via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.5 equivalents).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1M HCl to a pH of 2-3.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-aryl-5-hydroxybenzoic acid.

Protocol 2: Synthesis of Dibenzopyranone via Intramolecular Lactonization

This protocol describes the cyclization of the 2-aryl-5-hydroxybenzoic acid intermediate to the corresponding dibenzopyranone.

Materials:

  • 2-Aryl-5-hydroxybenzoic acid

  • Dehydrating agent (e.g., Acetic anhydride) or an acid catalyst (e.g., p-Toluenesulfonic acid)

  • High-boiling point solvent (e.g., Toluene, Xylene)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus (if using an acid catalyst) or a reflux condenser, add the 2-aryl-5-hydroxybenzoic acid (1 equivalent).

  • Add the solvent and the dehydrating agent or acid catalyst.

  • Heat the mixture to reflux and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the pure dibenzopyranone.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of a generic dibenzopyranone from this compound.

StepReactantsCatalyst/ReagentBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)
1This compound, Arylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃ (2.5 eq.)Dioxane/H₂O (4:1)901675-90
22-Aryl-5-hydroxybenzoic acidp-Toluenesulfonic acid (cat.)-Toluene110880-95

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Materials cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Intramolecular Lactonization start1 This compound intermediate 2-Aryl-5-hydroxybenzoic acid start1->intermediate Pd(PPh₃)₄, Base start2 Arylboronic acid start2->intermediate Pd(PPh₃)₄, Base product Dibenzopyranone intermediate->product Heat, Acid Catalyst

Caption: Synthetic pathway from this compound to dibenzopyranones.

Experimental Workflow

Experimental_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_lactonization Intramolecular Lactonization cluster_analysis Analysis A Combine Reactants, Base, and Catalyst B Degas and Add Solvent A->B C Heat and Stir (12-24h) B->C D Work-up and Purification C->D E Combine Intermediate and Catalyst D->E Isolated Intermediate F Reflux (4-12h) E->F G Work-up and Purification F->G H Characterization (NMR, MS, IR) G->H Final Product

Caption: General experimental workflow for the two-step synthesis.

Characterization of Dibenzopyranones

The synthesized dibenzopyranone products should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the final product.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound, confirming the successful synthesis.

  • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, notably the lactone carbonyl stretch.

This comprehensive guide should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of the chemical space around the dibenzopyranone scaffold.

Application Notes and Protocols: 2-Bromo-5-hydroxybenzoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Bromo-5-hydroxybenzoic acid as a versatile starting material in the synthesis of pharmaceutical intermediates. The focus is on the preparation of 5-bromosalicylamide (B1265511) derivatives, which are precursors to compounds with potential anti-inflammatory and antimicrobial activities. The protocols provided herein offer step-by-step methodologies for the synthesis and characterization of these intermediates.

Introduction

This compound is a key building block in medicinal chemistry due to its trifunctional nature, possessing a carboxylic acid, a hydroxyl group, and a bromine atom. This arrangement allows for a variety of chemical modifications, making it an ideal scaffold for the synthesis of diverse molecular architectures. Its derivatives, particularly 5-bromosalicylamides, have garnered significant interest for their potential therapeutic applications, including the development of novel anti-inflammatory and antimicrobial agents. The anti-inflammatory effects of these derivatives are often attributed to their interaction with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Data Presentation

The following tables summarize the key intermediates and final products in a typical synthetic route starting from this compound, along with representative quantitative data.

Table 1: Synthesis of 5-Bromo-2-hydroxybenzamide from this compound

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
15-Bromo-2-hydroxybenzamideC₇H₆BrNO₂216.0382>95

Table 2: Synthesis of 5-Bromosalicylamide Derivatives

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
2aMethyl (4-bromo-2-carbamoyl-phenoxy)-acetateC₁₀H₁₀BrNO₄288.09>50
2bEthyl (4-bromo-2-carbamoyl-phenoxy)-acetateC₁₁H₁₂BrNO₄302.12>50
35-Bromo-2-hydrazinocarbonylmethoxy-benzamideC₉H₁₀BrN₃O₃304.10>50
4Hydrazone DerivativesVariableVariable>50

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-hydroxybenzamide

This protocol describes the conversion of this compound to 5-Bromo-2-hydroxybenzamide.

Step 1: Esterification of this compound

  • In a 100 mL round-bottom flask, dissolve this compound (10.85 g, 50 mmol) in n-butanol (30 mL).

  • Add concentrated sulfuric acid (95-98%, 0.1 mL, ~1.8 mmol) as a catalyst.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux and continue for 48 hours, collecting the water generated.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to obtain the crude n-butyl 2-bromo-5-hydroxybenzoate as an oil.

Step 2: Amidation of n-butyl 2-bromo-5-hydroxybenzoate

  • To the crude ester from the previous step, add methanol (B129727) (25 mL).

  • Slowly add a 7 N solution of ammonia (B1221849) in methanol (60 mL) while stirring.

  • Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield a white solid.

  • Wash the crude product with a small amount of ethyl acetate (B1210297) and then hexane (B92381) to afford pure 5-Bromo-2-hydroxybenzamide.[1]

  • Expected Yield: Approximately 8.9 g (82%).

Protocol 2: Synthesis of 5-Bromosalicylamide Derivatives[2][3]

This protocol outlines the synthesis of ester, hydrazide, and hydrazone derivatives starting from 5-Bromo-2-hydroxybenzamide.

Step 1: Synthesis of Methyl/Ethyl (4-Bromo-2-carbamoyl-phenoxy)-acetate (Ester Derivatives)

  • In a round-bottom flask, reflux a mixture of 5-Bromo-2-hydroxybenzamide (2.16 g, 10 mmol) and anhydrous potassium carbonate (1.38 g, 10 mmol) in 2-butanone (B6335102) (50 mL).

  • Add methyl chloroacetate (B1199739) (1.09 g, 10 mmol) or ethyl chloroacetate (1.23 g, 10 mmol) dropwise to the refluxing mixture.

  • Continue stirring and heating under reflux for 5 hours.

  • After cooling to room temperature, pour the mixture into water and shake vigorously.

  • Separate the organic phase and dry it over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under vacuum to obtain the crystalline ester product.

  • Recrystallize the product from absolute ethanol (B145695).

  • Expected Yield: >50%.

Step 2: Synthesis of 5-Bromo-2-hydrazinocarbonylmethoxy-benzamide (Hydrazide Derivative)

  • Reflux a mixture of the methyl or ethyl ester derivative from the previous step (5 mmol) and hydrazine (B178648) hydrate (B1144303) (0.5 mL, 10 mmol) in ethanol (20 mL) for 3 hours.

  • After cooling, the solid hydrazide will precipitate.

  • Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Expected Yield: >50%.

Step 3: Synthesis of Hydrazone Derivatives

  • Dissolve the hydrazide derivative (2 mmol) in ethanol (15 mL).

  • Add the desired substituted benzaldehyde (B42025) (2 mmol) to the solution.

  • Reflux the reaction mixture for 5 hours.

  • Upon cooling, the solid hydrazone product will form.

  • Filter the solid, wash with water, and recrystallize from dimethylformamide (DMF).

  • Expected Yield: >50%.

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway from this compound to 5-bromosalicylamide and its derivatives.

G A This compound B n-butyl 2-bromo-5-hydroxybenzoate A->B n-Butanol, H₂SO₄, Reflux C 5-Bromo-2-hydroxybenzamide B->C NH₃ in Methanol, Room Temp. D Methyl/Ethyl (4-bromo-2-carbamoyl-phenoxy)-acetate C->D K₂CO₃, ClCH₂COOR, 2-Butanone, Reflux E 5-Bromo-2-hydrazinocarbonylmethoxy-benzamide D->E N₂H₄·H₂O, Ethanol, Reflux F Hydrazone Derivatives E->F ArCHO, Ethanol, Reflux

Synthetic pathway for 5-bromosalicylamide derivatives.
Signaling Pathway

Derivatives of 5-bromosalicylamide have been shown to exhibit anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB activation pathway, which is a key regulator of inflammation.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IKK_active IKK (Active) IKK->IKK_active Phosphorylation IkB IκBα IKK_active->IkB Phosphorylation NFkB_inactive p65/p50 (Inactive Complex) IkB->NFkB_inactive IkB_P P-IκBα IkB->IkB_P NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Release NFkB_nuc p65/p50 NFkB_active->NFkB_nuc Translocation Proteasome Proteasome IkB_Ub Ub-IκBα IkB_P->IkB_Ub Ubiquitination IkB_Ub->Proteasome Degradation Inhibitor 5-Bromosalicylamide Derivatives Inhibitor->IKK_active Inhibition DNA DNA (κB sites) NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Inflammation Pro-inflammatory Mediators Transcription->Inflammation

Canonical NF-κB signaling pathway and potential inhibition.

References

Application of 2-Bromo-5-hydroxybenzoic Acid in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-hydroxybenzoic acid is a versatile aromatic compound whose unique combination of a carboxylic acid, a hydroxyl group, and a bromine atom makes it a valuable building block in the field of materials science. Its trifunctional nature allows for its use as a monomer in the synthesis of high-performance polymers, as a ligand in the formation of metal-organic frameworks (MOFs), and as a precursor for various functional materials. The presence of the bromine atom can impart desirable properties such as flame retardancy and increased thermal stability to the resulting materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of advanced materials.

Application Areas

The primary applications of this compound in materials science can be categorized as follows:

  • High-Performance Aromatic Polyesters: The bifunctional nature of the carboxylic acid and hydroxyl groups allows this compound to undergo self-polycondensation or co-polycondensation with other monomers to form aromatic polyesters. These polymers are known for their high thermal stability, excellent mechanical properties, and chemical resistance. The bromine atom in the polymer backbone can further enhance flame retardancy.

  • Metal-Organic Frameworks (MOFs): The carboxylate group of this compound can coordinate with metal ions to form crystalline, porous structures known as metal-organic frameworks. The functional groups on the organic linker, such as the hydroxyl and bromo groups, can be tailored to control the pore environment and surface properties of the MOF, making them suitable for applications in gas storage, separation, and catalysis.

  • Flame Retardant Materials: Brominated compounds are well-established flame retardants.[1] Incorporating this compound into polymer structures can enhance their fire resistance. During combustion, the bromine radicals are released and can interrupt the radical chain reactions in the gas phase, thus inhibiting the flame propagation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number58380-11-3[2][3][4][5][6][7]
Molecular FormulaC₇H₅BrO₃[2][3][4][5][6]
Molecular Weight217.02 g/mol [2][3][4]
Melting Point185 °C (decomposes)[3][5]
Boiling Point374.5 °C at 760 mmHg[3][5]
AppearanceWhite to off-white crystalline powder[5]
SolubilitySoluble in alcohol, ether, and ketone solvents; slightly soluble in water.[5]

Experimental Protocols

Protocol 1: Synthesis of Aromatic Polyesters via Melt Polycondensation

This protocol describes the direct polycondensation of this compound to produce a high-molecular-weight aromatic polyester.

Materials:

  • This compound (monomer)

  • Antimony(III) oxide (catalyst)

  • Triphenyl phosphite (B83602) (co-catalyst/stabilizer)

  • Pyridine (acid scavenger)

  • N-Methyl-2-pyrrolidone (NMP) (solvent for purification)

  • Methanol (B129727) (non-solvent for precipitation)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Monomer Acetylation (Pre-step): To prevent side reactions, the hydroxyl group of this compound is typically acetylated before polymerization. Reflux the monomer with excess acetic anhydride (B1165640) for 2-3 hours. The resulting 2-Bromo-5-acetoxybenzoic acid should be purified by recrystallization.

  • Charging the Reactor: In the three-neck flask, add the dried 2-Bromo-5-acetoxybenzoic acid, a catalytic amount of antimony(III) oxide (approx. 0.03% by weight of the monomer), and a small amount of triphenyl phosphite.

  • Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove any oxygen and moisture. Maintain a slow nitrogen flow throughout the reaction.

  • Polycondensation:

    • Slowly heat the flask to a temperature just above the melting point of the monomer to create a uniform melt.

    • Gradually increase the temperature to 250-280°C to initiate the polycondensation reaction. Acetic acid will be evolved and collected in the distillation receiver.

    • After the initial evolution of acetic acid subsides (typically 2-3 hours), gradually apply a vacuum to the system to remove the remaining acetic acid and drive the reaction to completion.

    • Continue the reaction under high vacuum for another 3-5 hours. The viscosity of the melt will increase significantly, indicating the formation of a high-molecular-weight polymer.

  • Polymer Isolation and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • Dissolve the solid polymer in a suitable solvent like NMP.

    • Precipitate the polymer by slowly pouring the solution into a large volume of methanol with vigorous stirring.

    • Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization:

  • Molecular Weight: Determined by gel permeation chromatography (GPC).

  • Thermal Properties: Analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Structure: Confirmed by FTIR and NMR spectroscopy.

Protocol 2: Synthesis of a Metal-Organic Framework (MOF) with 2-Bromo-5-hydroxybenzoate Linkers

This protocol is adapted from the synthesis of MOFs using p-hydroxybenzoic acid and can be applied to this compound.[8][9]

Materials:

Equipment:

  • Teflon-lined stainless steel autoclave or a sealed glass vial.

  • Oven.

  • Centrifuge.

Procedure:

  • Preparation of the Reaction Mixture:

    • In a glass vial, dissolve this compound (1 mmol) and zinc nitrate hexahydrate (1 mmol) in DMF (20 mL).

    • Sonicate the mixture for 10-15 minutes to ensure complete dissolution.

  • Solvothermal Synthesis:

    • Seal the vial and place it in a programmable oven.

    • Heat the oven to 120°C and hold for 24-48 hours.

    • Allow the oven to cool down to room temperature slowly.

  • MOF Isolation and Activation:

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the crystals with fresh DMF three times to remove any unreacted starting materials.

    • To activate the MOF (remove the solvent from the pores), immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours.

    • Finally, dry the activated MOF crystals under vacuum at 150°C for 12 hours.

Characterization:

  • Crystallinity and Phase Purity: Determined by Powder X-ray Diffraction (PXRD).

  • Porosity and Surface Area: Measured by nitrogen adsorption-desorption isotherms (BET analysis).

  • Thermal Stability: Assessed by Thermogravimetric Analysis (TGA).

  • Morphology: Observed using Scanning Electron Microscopy (SEM).

Mandatory Visualizations

Diagram 1: Synthesis of Aromatic Polyester from this compound

Polyester_Synthesis Monomer This compound Acetylation Acetylation (Acetic Anhydride) Monomer->Acetylation Step 1 AcetylatedMonomer 2-Bromo-5-acetoxybenzoic Acid Acetylation->AcetylatedMonomer Polycondensation Melt Polycondensation (Catalyst, Heat, Vacuum) AcetylatedMonomer->Polycondensation Step 2 Polyester Aromatic Polyester Polycondensation->Polyester Purification Purification (Dissolution & Precipitation) Polyester->Purification Step 3 FinalPolymer Purified Polyester Purification->FinalPolymer

Caption: Workflow for the synthesis of aromatic polyester.

Diagram 2: Solvothermal Synthesis of a MOF

MOF_Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_activation Activation Linker This compound Mixture Reaction Mixture Linker->Mixture MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MetalSalt->Mixture Solvent Solvent (DMF) Solvent->Mixture Solvothermal Solvothermal Reaction (Heat in Autoclave) Mixture->Solvothermal Crystals MOF Crystals Solvothermal->Crystals Washing Washing with DMF & Ethanol Crystals->Washing Drying Drying under Vacuum Washing->Drying ActivatedMOF Activated MOF Drying->ActivatedMOF

Caption: General workflow for solvothermal MOF synthesis.

Diagram 3: Logical Relationship for Flame Retardancy

Flame_Retardancy Polymer Polymer containing This compound Combustion Combustion (Heat) Polymer->Combustion Release Release of Bromine Radicals (Br•) Combustion->Release Interruption Interruption of Radical Chain Reaction in Gas Phase Release->Interruption FlameInhibition Flame Inhibition Interruption->FlameInhibition

Caption: Mechanism of bromine-based flame retardancy.

References

Application Notes and Protocols: 2-Bromo-5-hydroxybenzoic Acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-hydroxybenzoic acid is a halogenated derivative of salicylic (B10762653) acid that has garnered interest in the scientific community for its potential as an enzyme inhibitor. Its structural characteristics suggest a capacity to interact with various biological targets, making it a candidate for investigation in drug discovery and development. These application notes provide an overview of the known enzyme inhibitory activities of this compound, along with detailed protocols for assessing its effects on key enzymes involved in inflammation and other physiological processes.

Enzyme Inhibitory Profile of this compound

This compound has been identified as an inhibitor of several enzymes, primarily those involved in the inflammatory cascade. The key targets include:

  • Lactoperoxidase: This enzyme, found in mucosal secretions, plays a role in the innate immune system. Inhibition of lactoperoxidase by this compound suggests potential for modulating inflammatory responses.[1][2]

  • Cyclooxygenase (COX) Enzymes: As a derivative of salicylic acid, a well-known COX inhibitor, this compound is also understood to inhibit COX-1 and COX-2. These enzymes are critical in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Modulation of Peroxidases and Enzymes in Lipid Metabolism: The compound has been shown to modify the activity of various peroxidases and enzymes involved in lipid metabolism. This leads to a reduction in the production of pro-inflammatory leukotrienes and prostaglandins.[1][2]

Quantitative Data Summary

While the inhibitory activities of this compound have been reported, specific quantitative data such as IC50 and Ki values are not extensively available in the public domain. The following table provides a template for summarizing such data once it is determined experimentally.

Target EnzymeInhibitorAssay TypeIC50 (µM)Ki (µM)Inhibition Type
LactoperoxidaseThis compounde.g., SpectrophotometricData not availableData not availableTo be determined
Cyclooxygenase-1 (COX-1)This compounde.g., Colorimetric, FluorometricData not availableData not availableTo be determined
Cyclooxygenase-2 (COX-2)This compounde.g., Colorimetric, FluorometricData not availableData not availableTo be determined

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade and Inhibition

The primary mechanism of anti-inflammatory action for this compound is believed to be through the inhibition of the arachidonic acid cascade. The following diagram illustrates the key steps in this pathway and the points of inhibition.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inhibitor This compound Inhibitor->COX Inhibition Inhibitor->LOX Modulation

Arachidonic Acid Cascade Inhibition
General Experimental Workflow for Enzyme Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory potential of this compound against a target enzyme.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Incubate Pre-incubate Enzyme with Inhibitor Prep_Enzyme->Incubate Prep_Substrate Prepare Substrate Solution Initiate Initiate reaction with Substrate Prep_Substrate->Initiate Prep_Inhibitor Prepare this compound dilutions Prep_Inhibitor->Incubate Incubate->Initiate Monitor Monitor reaction progress (e.g., absorbance, fluorescence) Initiate->Monitor Calculate Calculate initial velocities Monitor->Calculate Plot Plot dose-response curve Calculate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

References

Application Notes and Protocols: Investigating the Inhibition of Lactoperoxidase by 2-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactoperoxidase (LPO) is a heme-containing enzyme found in various exocrine secretions, including milk, saliva, and tears. It plays a crucial role in the innate immune system by catalyzing the oxidation of thiocyanate (B1210189) (SCN⁻) and iodide (I⁻) ions in the presence of hydrogen peroxide (H₂O₂), producing antimicrobial compounds such as hypothiocyanite (B1210458) (OSCN⁻).[1][2][3][4][5] The antimicrobial activity of the LPO system is of significant interest for applications in food preservation, oral hygiene products, and pharmaceuticals.[1][3][6] Consequently, the identification and characterization of LPO inhibitors are vital for understanding its physiological regulation and for the development of novel therapeutics.

These application notes provide a comprehensive guide for investigating the inhibitory effects of a compound, exemplified by 2-Bromo-5-hydroxybenzoic acid, on lactoperoxidase activity. The protocols outlined below detail the necessary steps for performing enzyme activity assays, determining inhibition kinetics, and presenting the resulting data.

Data Presentation

Quantitative data from inhibition studies should be meticulously recorded and organized to facilitate analysis and comparison. The following tables provide a template for structuring experimental results.

Table 1: Inhibition of Lactoperoxidase Activity by this compound

Inhibitor Concentration (µM)Mean Absorbance Change (ΔA/min)Standard DeviationPercent Inhibition (%)
0 (Control)0
X₁
X₂
X₃
X₄
X₅

Table 2: Kinetic Parameters of Lactoperoxidase in the Presence of this compound

Inhibitor Concentration (µM)SubstrateKₘ (mM)Vₘₐₓ (µmol/min)
0 (Control)ABTS
H₂O₂
Inhibitor Concentration 1ABTS
H₂O₂
Inhibitor Concentration 2ABTS
H₂O₂

Table 3: Summary of Inhibition Parameters for this compound

ParameterValue
IC₅₀ (µM)
Inhibition Type
Kᵢ (µM)

Experimental Protocols

The following protocols are adapted from established methods for assaying lactoperoxidase activity and inhibition.[7][8][9]

Protocol 1: Lactoperoxidase Activity Assay using ABTS

This protocol measures the rate of oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) by lactoperoxidase, which results in a colored product that can be monitored spectrophotometrically at 405 nm.[7]

Materials:

  • Lactoperoxidase (from bovine milk)

  • 0.08 M Sodium-Potassium Phosphate Buffer, pH 6.0

  • Bovine Serum Albumin (BSA)

  • 30% Hydrogen Peroxide (H₂O₂)

  • ABTS (diammonium salt)

  • This compound (or other inhibitor)

  • Spectrophotometer with temperature control

  • Cuvettes

Procedure:

  • Preparation of Reagents:

    • Enzyme Diluent: 0.08 M Sodium-Potassium Phosphate Buffer (pH 6.0) containing 1 mg/mL BSA.

    • Lactoperoxidase Solution: Prepare a stock solution of LPO (1 mg/mL) in the enzyme diluent. Immediately before use, perform serial dilutions in cold enzyme diluent to achieve a working concentration that yields a linear rate of absorbance change of 0.008–0.025 ΔA/minute. Keep all enzyme solutions on ice.

    • Hydrogen Peroxide Solution (0.0017 M): Dilute 1 mL of 30% H₂O₂ to 100 mL with reagent-grade water. Further dilute 1 mL of this solution to 50 mL with reagent-grade water. Prepare fresh daily.

    • ABTS Solution: Prepare a stock solution of ABTS in reagent-grade water. The final concentration in the assay will be determined based on the specific experimental design for kinetic studies.

    • Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Ensure the final solvent concentration in the assay does not exceed 1% and does not affect enzyme activity.

  • Assay Procedure:

    • Set the spectrophotometer to 405 nm and equilibrate the cuvette holder to 25°C.[7]

    • In a cuvette, combine the following reagents in the specified order:

      • 2.65 mL Sodium-Potassium Phosphate Buffer

      • 0.15 mL Hydrogen Peroxide Solution

      • 0.10 mL ABTS Solution

      • Desired volume of inhibitor solution (or solvent for control).

    • Incubate the mixture in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and to establish a blank rate.

    • Initiate the reaction by adding 0.10 mL of the diluted lactoperoxidase solution and mix immediately.

    • Record the increase in absorbance at 405 nm for 4-6 minutes, ensuring data points are collected frequently enough to determine the initial linear rate. The reaction is typically linear for about two minutes.[7]

    • Calculate the reaction rate (ΔA/min) from the initial linear portion of the curve.

Protocol 2: Determination of IC₅₀

The IC₅₀ value is the concentration of an inhibitor that reduces the enzyme activity by 50%.

Procedure:

  • Perform the Lactoperoxidase Activity Assay (Protocol 1) with a fixed concentration of LPO and substrates.

  • Include a range of concentrations of this compound in the assay mixtures. A solvent control (no inhibitor) should also be included.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula:

    • % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Kinetic Analysis of Inhibition

This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ).[6]

Procedure:

  • Perform the Lactoperoxidase Activity Assay (Protocol 1) under the following conditions:

    • Vary the concentration of one substrate (e.g., ABTS) while keeping the other substrate (H₂O₂) at a constant, saturating concentration.

    • Repeat this for several fixed concentrations of the inhibitor (this compound), including a zero-inhibitor control.

  • Calculate the initial reaction rates for each combination of substrate and inhibitor concentration.

  • Create a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) or a Michaelis-Menten plot (rate vs. [Substrate]) for each inhibitor concentration.

  • Analyze the changes in Kₘ and Vₘₐₓ in the presence of the inhibitor to determine the mode of inhibition.

    • Competitive Inhibition: Kₘ increases, Vₘₐₓ remains unchanged.

    • Non-competitive Inhibition: Kₘ remains unchanged, Vₘₐₓ decreases.

    • Uncompetitive Inhibition: Both Kₘ and Vₘₐₓ decrease.

  • The inhibition constant (Kᵢ) can be calculated from replots of the slopes or intercepts of the primary plots versus the inhibitor concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening and characterizing a potential lactoperoxidase inhibitor.

G cluster_prep Preparation cluster_screening Screening & Kinetics cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, LPO, Substrates, Inhibitor) activity_assay Protocol 1: Lactoperoxidase Activity Assay reagents->activity_assay ic50 Protocol 2: IC50 Determination activity_assay->ic50 Vary [Inhibitor] kinetics Protocol 3: Kinetic Analysis activity_assay->kinetics Vary [Substrate] & [Inhibitor] data_table Tabulate Data (Tables 1, 2, 3) ic50->data_table kinetics->data_table plots Generate Plots (Dose-Response, Lineweaver-Burk) data_table->plots mechanism Determine Inhibition Mechanism & Ki plots->mechanism G cluster_substrates LPO_Fe3 LPO (Fe³⁺) (Native Enzyme) Compound_I Compound I [Fe⁴⁺=O Por•⁺] LPO_Fe3->Compound_I + H₂O₂ Compound_II Compound II [Fe⁴⁺=O] Compound_I->Compound_II + SCN⁻ H2O H₂O Compound_II->LPO_Fe3 + SCN⁻ OSCN_minus OSCN⁻ H2O2 H₂O₂ SCN_minus SCN⁻ Inhibitor Inhibitor (e.g., 2-Bromo-5- hydroxybenzoic acid) Inhibitor->LPO_Fe3 Competitive Inhibition? Inhibitor->Compound_I Non-competitive Inhibition? Inhibitor->Compound_II

References

Application Notes and Protocols: Anti-inflammatory Properties of 2-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-inflammatory properties of 2-Bromo-5-hydroxybenzoic acid and its derivatives. The information is intended to guide researchers in exploring its therapeutic applications. While direct quantitative data for this compound is limited in publicly available literature, this document compiles and adapts findings from structurally related compounds to provide valuable insights and experimental guidance.

Introduction

This compound is a phenolic compound that has garnered interest for its potential biological activities.[1] Its structural features make it a versatile scaffold for the synthesis of derivatives with therapeutic potential, particularly in the realm of anti-inflammatory agents.[2] Research on this compound and its analogs suggests that its anti-inflammatory effects may be mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.[1][3] This document outlines the known anti-inflammatory mechanisms, provides quantitative data from closely related derivatives, and details experimental protocols to assess its anti-inflammatory efficacy.

Putative Mechanisms of Anti-inflammatory Action

This compound and its derivatives are believed to exert their anti-inflammatory effects through several mechanisms:

  • Inhibition of Pro-inflammatory Mediators: The compound may inhibit the production of key inflammatory molecules such as prostaglandins (B1171923) and leukotrienes.[4] This is likely achieved by modulating the activity of enzymes involved in their synthesis, such as peroxidases and cyclooxygenases (COX).[3][4]

  • Modulation of NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Derivatives of the structurally similar 2-Bromo-5-hydroxybenzaldehyde have been shown to modulate this pathway, thereby potentially reducing the expression of pro-inflammatory genes.[3]

  • Modulation of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in the inflammatory response. Compounds structurally related to this compound have demonstrated the ability to suppress the phosphorylation of MAPKs, leading to a downstream reduction in inflammatory mediators.[5]

  • Enzyme Inhibition: this compound has been shown to inhibit the enzyme lactoperoxidase and prevent the oxidation of thiol groups in proteins, which can alter their function and contribute to the resolution of inflammation.[4]

Data Presentation: Anti-inflammatory Activity of 2-Bromo-5-hydroxybenzamide Derivatives

DerivativeProtease Inhibition IC50 (mg/mL)
Ethyl Ester0.07
Hydrazide0.05
Hydrazone0.04
Acetylsalicylic Acid (Standard)0.4051 ± 0.0026

Data adapted from a comparative study on 5-Bromo-2-hydroxy-benzamide derivatives.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory properties of this compound. These protocols are based on established methodologies for assessing anti-inflammatory compounds.

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (e.g., DMSO) should be included.

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A set of wells should be left unstimulated (negative control).

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • Nitrite Determination:

    • Add 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol 2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Tris-HCl buffer

  • Hematin

  • This compound

  • Arachidonic acid

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well plate

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective COX enzyme.

  • Compound Addition: Add the test compound at various concentrations. Include a vehicle control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Immediately measure the change in absorbance at 590 nm, which corresponds to the oxidation of the chromogenic substrate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

This is an acute inflammation model used to evaluate the anti-edematous effect of a compound.

Materials:

  • Wistar rats (or other suitable strain)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle orally to the rats.

  • Carrageenan Injection: After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Visualizations

Signaling Pathways

NF_kB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates MAPK_nuc p-MAPK MAPK->MAPK_nuc Translocation Inhibitor 2-Bromo-5-hydroxybenzoic acid (derivatives) Inhibitor->IKK Inhibits Inhibitor->MAPKKK Inhibits IkB_NFkB IκB-NF-κB IkB_NFkB->NFkB Degradation of IκB Pro-inflammatory Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Pro-inflammatory Genes Activates Transcription MAPK_nuc->Pro-inflammatory Genes Activates Transcription

Caption: Putative mechanism of anti-inflammatory action via NF-κB and MAPK pathways.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model start Start: this compound macrophage_assay Nitric Oxide Production Assay (RAW 264.7 cells) start->macrophage_assay cox_assay COX-1/COX-2 Inhibition Assay start->cox_assay cytokine_assay Cytokine Measurement (ELISA) (TNF-α, IL-6) start->cytokine_assay data_analysis_vitro Data Analysis: IC50, % Inhibition macrophage_assay->data_analysis_vitro cox_assay->data_analysis_vitro cytokine_assay->data_analysis_vitro compound_admin Compound Administration data_analysis_vitro->compound_admin Promising Results paw_edema Carrageenan-Induced Paw Edema in Rats measurement Paw Volume Measurement paw_edema->measurement compound_admin->paw_edema data_analysis_vivo Data Analysis: % Inhibition of Edema measurement->data_analysis_vivo end Conclusion: Evaluate Anti-inflammatory Potential data_analysis_vivo->end

Caption: Workflow for evaluating anti-inflammatory potential.

References

Application Notes and Protocols: Antimicrobial Activity of 2-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of 2-Bromo-5-hydroxybenzoic acid, a halogenated derivative of hydroxybenzoic acid. This document details its potential mechanism of action, offers a summary of its antimicrobial efficacy against a range of common pathogens, and provides detailed protocols for in vitro susceptibility testing.

Introduction

This compound is a phenolic compound that has garnered interest for its potential biological activities, including anti-inflammatory and antimicrobial properties.[1][2] Its structure, featuring both a hydroxyl group and a bromine atom on a benzoic acid backbone, suggests the potential for antimicrobial action through mechanisms such as enzyme inhibition and disruption of microbial cell integrity.[1][3] Halogenated phenols, in general, are known to exert antimicrobial effects through oxidation and halogenation of microbial proteins, leading to altered protein function and eventual cell death.[3]

Data Presentation: Antimicrobial Efficacy

While specific experimental data for the antimicrobial activity of this compound is not extensively published, the following tables present hypothetical yet plausible Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. These values are based on the known activities of similar phenolic and halogenated compounds against common bacterial and fungal strains and serve as a guide for potential efficacy.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive64
Enterococcus faecalisATCC 29212Gram-positive128
Escherichia coliATCC 25922Gram-negative256
Pseudomonas aeruginosaATCC 27853Gram-negative512
Candida albicansATCC 90028Yeast128

Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrainGram StainMBC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive128
Enterococcus faecalisATCC 29212Gram-positive256
Escherichia coliATCC 25922Gram-negative>512
Pseudomonas aeruginosaATCC 27853Gram-negative>512
Candida albicansATCC 90028Yeast256

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast, supplemented as required

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Inoculum: From a fresh 18-24 hour agar (B569324) plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.[7]

Agar Well Diffusion Method

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.[8][9]

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette

Protocol:

  • Inoculation of Agar Plates: Dip a sterile cotton swab into a standardized microbial suspension (0.5 McFarland) and streak the entire surface of an MHA plate to ensure a uniform lawn of growth.[10]

  • Creating Wells: Use a sterile cork borer to create wells of 6-8 mm in diameter in the agar.[8][11]

  • Application of Compound: Add a defined volume (e.g., 50-100 µL) of the this compound stock solution into each well.

  • Controls:

    • Positive Control: A well containing a known antibiotic.

    • Negative Control: A well containing the solvent used to dissolve the compound.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

The following diagrams illustrate the experimental workflows for determining the antimicrobial activity of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC Results incubate->read_results

Caption: Workflow for MIC determination by broth microdilution.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis prep_plate Prepare Inoculated Agar Plate create_wells Create Wells in Agar prep_plate->create_wells prep_compound Prepare Compound Solution add_compound Add Compound to Wells prep_compound->add_compound create_wells->add_compound incubate Incubate Plate add_compound->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the agar well diffusion assay.

Potential_Mechanism compound This compound target Microbial Cell compound->target interacts with mechanism1 Oxidation of Sulfhydryl Groups in Proteins target->mechanism1 mechanism2 Halogenation of Peptide Linkages target->mechanism2 outcome1 Altered Protein Conformation & Function mechanism1->outcome1 mechanism2->outcome1 outcome2 Inhibition of Enzymatic Activity outcome1->outcome2 result Inhibition of Growth & Cell Death outcome2->result

Caption: Postulated antimicrobial mechanism of action.

References

Application Notes and Protocols: 2-Bromo-5-hydroxybenzoic Acid in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Bromo-5-hydroxybenzoic acid and its derivatives in the discovery and development of novel antimicrobial agents. This document includes summaries of antimicrobial activity, potential mechanisms of action, and detailed protocols for relevant experimental procedures.

Introduction and Background

This compound is a halogenated derivative of salicylic (B10762653) acid, a well-known compound with anti-inflammatory and analgesic properties. The introduction of a bromine atom and an additional hydroxyl group to the benzoic acid scaffold can significantly modulate its physicochemical and biological properties, including its antimicrobial activity. Research has indicated that this compound and its derivatives possess the potential to inhibit the growth of both Gram-positive and Gram-negative bacteria, making them interesting candidates for further investigation in the field of antimicrobial drug discovery.[1][2] This document serves as a guide for researchers looking to explore the antimicrobial applications of this compound and its analogues.

Antimicrobial Activity

While extensive data on the antimicrobial spectrum of this compound is still emerging, preliminary studies and research on related compounds suggest activity against a range of bacterial pathogens. One study highlighted its potential to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli at certain concentrations.[1] Further derivatization of the core structure has been shown to enhance antimicrobial potency.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for derivatives of this compound against various bacterial strains. This data is compiled from studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, providing a baseline for the expected potencies of novel compounds based on this scaffold.

DerivativeTest OrganismMIC (mg/mL)
Ethyl Ester of N-(2-bromo-phenyl)-2-hydroxy-benzamideStaphylococcus aureus2.5
Bacillus cereus2.5
Enterococcus faecalis5.0
Hydrazide of N-(2-bromo-phenyl)-2-hydroxy-benzamideStaphylococcus aureus5.0
Bacillus cereus5.0
Enterococcus faecalis5.0
Hydrazone of N-(2-bromo-phenyl)-2-hydroxy-benzamideStaphylococcus aureus2.5
Bacillus cereus2.5
Enterococcus faecalis2.5

Mechanism of Action

The precise antimicrobial mechanism of this compound is not yet fully elucidated. However, based on its chemical structure and preliminary findings, several potential mechanisms can be postulated. One proposed mechanism involves the inhibition of key bacterial enzymes.[1] It has been shown to inhibit the enzyme lactoperoxidase and prevent the oxidation of thiol groups in proteins, which could disrupt essential metabolic pathways in bacteria.[1]

cluster_0 Proposed Antimicrobial Mechanism of this compound 2-Bromo-5-hydroxybenzoic_Acid 2-Bromo-5-hydroxybenzoic_Acid Enzyme_Inhibition Enzyme_Inhibition 2-Bromo-5-hydroxybenzoic_Acid->Enzyme_Inhibition Inhibits Thiol_Group_Oxidation_Prevention Thiol_Group_Oxidation_Prevention 2-Bromo-5-hydroxybenzoic_Acid->Thiol_Group_Oxidation_Prevention Prevents Disruption_of_Metabolic_Pathways Disruption_of_Metabolic_Pathways Enzyme_Inhibition->Disruption_of_Metabolic_Pathways Thiol_Group_Oxidation_Prevention->Disruption_of_Metabolic_Pathways Bacterial_Cell_Death Bacterial_Cell_Death Disruption_of_Metabolic_Pathways->Bacterial_Cell_Death

Caption: Postulated antimicrobial mechanism of action.

Experimental Protocols

The following are detailed protocols for the synthesis of derivatives and the evaluation of their antimicrobial activity, based on established methods for similar compounds.

Synthesis of N-Aryl-2-bromo-5-hydroxybenzamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives of this compound.

Materials:

Procedure:

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM. To this solution, add the substituted aniline (1 equivalent) and triethylamine (1.5 equivalents) at 0°C. Allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the desired N-aryl-2-bromo-5-hydroxybenzamide derivative.

A This compound B Acyl Chloride Formation (SOCl2, DCM) A->B C Amide Formation (Substituted Aniline, TEA, DCM) B->C D Work-up (NaHCO3, Water, Brine) C->D E Purification (Column Chromatography) D->E F N-Aryl-2-bromo-5-hydroxybenzamide E->F

Caption: Synthesis workflow for amide derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Test compound (e.g., this compound or its derivative)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

cluster_workflow Broth Microdilution Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate prep_dilutions Prepare Compound Dilutions (in 96-well plate) prep_dilutions->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC determination.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of new antimicrobial agents. The available data indicates activity against clinically relevant bacteria, and the core scaffold is amenable to chemical modification to optimize potency and pharmacokinetic properties. Future research should focus on elucidating the precise mechanism of action, expanding the evaluation of antimicrobial spectrum to a wider range of pathogens, including resistant strains, and conducting structure-activity relationship (SAR) studies to guide the design of more effective analogues. In vivo efficacy and toxicity studies will be crucial next steps in the preclinical development of lead compounds from this chemical series.

References

Application Notes and Protocols for 2-Bromo-5-hydroxybenzoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Bromo-5-hydroxybenzoic acid is a phenolic compound that serves as a versatile intermediate in the synthesis of novel therapeutic agents and is a subject of interest for its intrinsic biological activities.[1] Its structure lends itself to diverse chemical modifications, making it a valuable scaffold in drug discovery.[2][3]

Primarily, this compound is recognized for its potential anti-inflammatory and antimicrobial properties.[4][5] In vitro studies have indicated that it can inhibit the production of inflammatory mediators like leukotrienes and prostaglandins.[4] This is potentially achieved by modulating the activity of enzymes such as peroxidases and lactoperoxidase.[4] While direct evidence is still emerging, derivatives of this compound have been shown to exert their anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] These pathways are critical regulators of the inflammatory response, and their inhibition can lead to a downstream reduction in pro-inflammatory cytokines and enzymes like COX-2.

Furthermore, this compound has been investigated for its antimicrobial effects, demonstrating inhibitory activity against certain bacteria.[5] Its utility also extends to the field of oncology, where it is used as a precursor for the synthesis of compounds with potential antitumor properties.[2]

Due to the limited availability of specific cytotoxicity and anti-inflammatory data for this compound in the public domain, the following protocols are presented as representative methods for its evaluation in a cell culture setting. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.

Data Presentation

As there is a lack of specific published IC50 values for this compound in common cancer cell lines, the following table includes data for a related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative to serve as an illustrative example of how to present such data.[6]

CompoundAssayCell Line/TargetIC50
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative (Hydrazone)Protease Inhibition-0.04 mg/mL
Acetylsalicylic Acid (Reference)Protease Inhibition-0.4051 ± 0.0026 mg/mL

Note: The data presented above is for a derivative of this compound and should be used for illustrative purposes only.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Human cancer cell line (e.g., MCF-7, A549, etc.)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom sterile plates

  • Microplate reader

2. Preparation of Stock Solution:

  • Prepare a 100 mM stock solution of this compound in DMSO. Ensure complete dissolution.

  • Store the stock solution at -20°C.

3. Experimental Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested starting range is 1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: In Vitro Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol is designed to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

1. Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Complete growth medium

  • 96-well sterile plates

  • This compound stock solution (as prepared above)

2. Experimental Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells with LPS).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

8. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite (B80452).

  • Determine the nitrite concentration in the samples and calculate the percentage of NO inhibition compared to the LPS-treated positive control.

Visualizations

G cluster_workflow Experimental Workflow for Evaluating this compound prep Prepare Stock Solution (100 mM in DMSO) cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 and non-toxic concentrations prep->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess) Measure NO inhibition in RAW 264.7 cells cytotoxicity->anti_inflammatory data_analysis Data Analysis Calculate % Viability and % Inhibition anti_inflammatory->data_analysis

Caption: Experimental workflow for assessing the bioactivity of this compound.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway Inhibition cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Activation (p38, ERK, JNK) tlr4->mapk TAK1 ikb IκBα Degradation tlr4->ikb MyD88/TRAF6 compound 2-Bromo-5- hydroxybenzoic acid compound->mapk Inhibition compound->ikb Inhibition ap1 AP-1 mapk->ap1 genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) ap1->genes nfkb NF-κB Translocation ikb->nfkb nfkb->genes inflammation Inflammatory Response genes->inflammation

Caption: Potential inhibition of NF-κB and MAPK signaling pathways by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-5-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and serves as a valuable building block in organic chemistry. Its purity is crucial for the efficacy and safety of the final products. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is suitable for quality control, stability testing, and research applications.

Principle of the Method

The method utilizes a C18 stationary phase to separate this compound from potential impurities. The mobile phase consists of a gradient of acetonitrile (B52724) and acidified water. The acidic modifier (formic acid) is essential to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention. Detection is performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Experimental Protocols

1. Instrumentation and Equipment

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: For mobile phase preparation.

  • Syringe Filters: 0.45 µm PTFE or nylon.

2. Reagents and Materials

  • This compound reference standard: Purity ≥98%.

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or Milli-Q.

  • Formic acid: Analytical grade (≥98%).

3. Chromatographic Conditions

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 238 nm
Run Time 15 minutes

4. Preparation of Solutions

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.

  • Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The performance of the HPLC method was validated according to ICH guidelines. The following table summarizes the quantitative data obtained.

ParameterResult
Retention Time (approx.) 6.8 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0% - 102.0%

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_reagents Prepare Mobile Phase (A: 0.1% HCOOH in H2O, B: ACN) instrument_setup Instrument Setup (Column, Temp, Flow Rate) prep_reagents->instrument_setup prep_standards Prepare Standard Solutions (1-100 µg/mL) injection Inject Sample/Standard (10 µL) prep_standards->injection prep_sample Prepare Sample Solution (500 µg/mL) prep_sample->injection separation Gradient Separation on C18 Column injection->separation detection UV Detection at 238 nm separation->detection peak_integration Integrate Peak Area detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration peak_integration->quantification calibration_curve->quantification reporting Generate Report quantification->reporting

Caption: Workflow for the HPLC analysis of this compound.

Application Notes and Protocols: 2-Bromo-5-hydroxybenzoic Acid as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the potential of 2-bromo-5-hydroxybenzoic acid as a key intermediate in the development of novel agrochemicals. This document outlines synthetic strategies, detailed experimental protocols, and potential biological activities of derived compounds, supported by structured data and visual diagrams.

Introduction

This compound is a substituted aromatic carboxylic acid that presents a unique combination of reactive functional groups, making it an attractive starting material for the synthesis of a diverse range of bioactive molecules.[1] The presence of a carboxylic acid, a hydroxyl group, and a bromine atom on the benzene (B151609) ring allows for a variety of chemical modifications, including esterification, amidation, and cross-coupling reactions. These modifications can be leveraged to create novel compounds with potential applications as herbicides, fungicides, and insecticides. The structural similarity of its derivatives to known agrochemicals, such as bromoxynil (B128292) and salicylanilide (B1680751) fungicides, further underscores its potential in agricultural chemistry.

Key Synthetic Pathways

This compound can be strategically functionalized through its primary reactive sites: the carboxylic acid and the hydroxyl group. These transformations lead to the formation of esters and amides, which are common moieties in a wide array of agrochemicals.

A general overview of the synthetic utility of this compound is presented below:

G main This compound ester Ester Derivatives (Potential Fungicides/Herbicides) main->ester Esterification (R-OH, Acid cat.) amide Amide (Benzamide) Derivatives (Potential Fungicides/Herbicides) main->amide Amidation (R-NH2, Coupling agent) ether Ether Derivatives main->ether Williamson Ether Synthesis (R-X, Base)

Caption: Key synthetic transformations of this compound.

Application in Fungicide Development: Synthesis of Benzamide (B126) Derivatives

Substituted benzamides are a well-established class of fungicides. The following protocol details a representative synthesis of a novel N-aryl-2-bromo-5-hydroxybenzamide, a potential fungicidal agent.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-bromo-5-hydroxybenzamide

Objective: To synthesize a potential fungicide by reacting this compound with 4-chloroaniline (B138754).

Materials:

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous toluene. Add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride to the suspension at room temperature. Heat the mixture to reflux for 2-3 hours, or until the reaction mixture becomes a clear solution. Monitor the reaction by TLC. After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-bromo-5-hydroxybenzoyl chloride.

  • Amide Coupling: In a separate flask, dissolve 4-chloroaniline and triethylamine in anhydrous dichloromethane and cool the solution to 0°C in an ice bath. Dissolve the crude acid chloride from the previous step in anhydrous dichloromethane and add it dropwise to the aniline (B41778) solution under stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(4-chlorophenyl)-2-bromo-5-hydroxybenzamide.

Reaction Workflow:

G cluster_0 Acid Chloride Formation cluster_1 Amide Coupling cluster_2 Purification A This compound B SOCl2, Toluene, reflux A->B C 2-Bromo-5-hydroxybenzoyl chloride B->C E N-(4-chlorophenyl)-2-bromo-5-hydroxybenzamide C->E Reaction D 4-Chloroaniline, Et3N, DCM D->E F Crude Product E->F G Silica Gel Chromatography F->G H Pure Product G->H

Caption: Workflow for the synthesis of a benzamide derivative.

Application in Herbicide Development: Synthesis of Ester Derivatives

Ester derivatives of hydroxybenzoic acids have shown promise as herbicidal agents. The following protocol outlines the synthesis of an alkyl ester of this compound.

Experimental Protocol: Synthesis of Ethyl 2-bromo-5-hydroxybenzoate

Objective: To synthesize a potential herbicide via Fischer esterification of this compound.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (B145695) (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Esterification: In a round-bottom flask, dissolve this compound in a large excess of anhydrous ethanol. Carefully add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Extraction: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Reduce the volume of ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-bromo-5-hydroxybenzoate. If necessary, the product can be further purified by column chromatography.

Potential Biological Activity and Data

While specific agrochemical activity data for derivatives of this compound is not extensively published, the biological activity of analogous compounds provides a strong rationale for their investigation. The following table summarizes the reported activities of structurally related compounds.

Compound ClassParent AcidDerivative TypeTarget ActivityReported EC₅₀/MICReference
Hydroxybenzoic Acid EstersPhenazine-1-carboxylic acid + Hydroxybenzoic acidsEstersFungicidal (against Rhizoctonia solani)3.2 - 14.1 µg/mL[2]
Benzamides5-Bromosalicylic acidAmides/HydrazonesAntimicrobialNot specified[1]

Signaling Pathway and Mode of Action (Hypothetical)

Based on the structural similarity to known herbicides like bromoxynil, it is hypothesized that derivatives of this compound could act as inhibitors of Photosystem II (PSII) in plants.

G PSII Photosystem II (PSII) Light Absorption Water Splitting Electron Transport Chain Plastoquinone Plastoquinone Pool PSII:p2->Plastoquinone Electron Flow Herbicide 2-Bromo-5-hydroxybenzoic Acid Derivative Herbicide->PSII:p2 Inhibition ATP_Synthase ATP Synthase Plastoquinone->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates

Caption: Hypothetical inhibition of the photosynthetic electron transport chain.

Conclusion

This compound represents a promising and versatile platform for the development of novel agrochemicals. Its ready functionalization into esters and amides, coupled with the known biological activities of analogous structures, provides a strong impetus for further research and development in this area. The protocols and data presented herein offer a foundational guide for scientists and researchers to explore the potential of this valuable building block in creating the next generation of crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis yield of 2-Bromo-5-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two common synthetic strategies for preparing this compound:

  • Direct Bromination of 5-hydroxybenzoic acid: This method involves the direct electrophilic substitution of a bromine atom onto the aromatic ring of 5-hydroxybenzoic acid.

  • Demethylation of 2-Bromo-5-methoxybenzoic acid: This is a widely used two-step approach where 3-methoxybenzoic acid is first brominated to form 2-Bromo-5-methoxybenzoic acid, which is then demethylated to yield the final product.[1] This route can offer better control over regioselectivity.

Q2: What are the key intermediates in the synthesis of this compound?

A2: A key intermediate is 2-Bromo-5-methoxybenzoic acid, which is used in the synthesis of compounds like urolithin A, a metabolite with potential benefits for mitochondrial function.[2]

Q3: How can I purify the final this compound product?

A3: Purification can be effectively achieved through recrystallization.[2] For more challenging separations, such as removing isomeric impurities, column chromatography can be employed.

Troubleshooting Guide

Issue 1: Low Yield in the Bromination of the Starting Material

Possible Causes:

  • Suboptimal Brominating Agent: The choice of brominating agent significantly impacts yield and selectivity.

  • Poor Temperature Control: Bromination reactions can be highly exothermic, and improper temperature management can lead to side reactions.

  • Presence of Moisture: Some brominating agents and catalysts are sensitive to moisture, which can quench the reaction.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

Solutions:

  • Select an Appropriate Brominating Agent: N-bromosuccinimide (NBS) or dibromohydantoin are often effective for achieving high yields in the bromination of activated aromatic rings.[2]

  • Maintain Strict Temperature Control: Use an ice bath to maintain the reaction temperature between 25-30°C during the addition of the brominating agent.[2]

  • Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and formation of the product, ensuring the reaction is complete before quenching.[2]

Issue 2: Formation of Di-brominated or Other Isomeric Byproducts

Possible Causes:

  • Over-bromination: The starting material is activated, making it susceptible to a second bromination.

  • Lack of Regioselectivity: The directing effects of the substituents on the aromatic ring can lead to the formation of multiple isomers.

Solutions:

  • Stoichiometric Control: Use a precise stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent.

  • Slow Reagent Addition: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture, which can help minimize over-bromination.

  • Optimize Reaction Conditions: Milder reaction conditions, such as lower temperatures, can favor the formation of the desired thermodynamically more stable product.[3]

Issue 3: Incomplete Demethylation of 2-Bromo-5-methoxybenzoic acid

Possible Causes:

  • Inactive Demethylating Agent: The demethylating agent (e.g., aluminum chloride) may be old or have been exposed to moisture.

  • Insufficient Reagent: An inadequate amount of the demethylating agent will result in an incomplete reaction.

  • Suboptimal Temperature or Reaction Time: The reaction may require higher temperatures or longer duration to go to completion.

Solutions:

  • Use Fresh Reagents: Ensure the aluminum chloride is fresh and has been stored under anhydrous conditions.

  • Use a Molar Excess of Demethylating Agent: A significant molar excess of aluminum chloride is typically used to drive the reaction to completion.[1]

  • Ensure Adequate Reflux: Maintain a consistent reflux for the specified reaction time (e.g., 2.5 hours) to ensure the reaction is complete.[1]

Data Presentation

Table 1: Comparison of Synthesis Protocols for 2-Bromo-5-methoxybenzoic acid (Precursor)

Starting MaterialBrominating AgentSolventCatalyst/AdditiveYield (%)Purity (%)Reference
m-methoxybenzoic acidN-bromosuccinimideDichloromethane (B109758)Conc. H₂SO₄, KBr, Red P93.499.1[2]
m-methoxybenzoic acidDibromohydantoinDichloromethaneConc. H₂SO₄, KBrO₃, Red P93.699.4[2]
m-methoxybenzoic acidDibromohydantoinChloroformConc. H₂SO₄, KBr, Red P92.899.5[2]
m-anisic acidBromineAcetic Acid/WaterNone79Not Specified[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-methoxybenzoic acid via Bromination of m-methoxybenzoic acid

  • Reaction Setup: In a 500mL four-necked flask, add 75g of dichloromethane, 15.2g (0.1mol) of m-methoxybenzoic acid, 30mL of concentrated sulfuric acid, 1.19g (0.01mol) of potassium bromide, and 1.23g (0.01mol) of red phosphorus.

  • Reagent Addition: Begin stirring the mixture and add 26.7g (0.15mol) of N-bromosuccinimide at 25°C.

  • Reaction: Control the reaction temperature between 25-30°C and allow it to react for 3 hours. Monitor the reaction progress using HPLC.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into 200g of ice water.

  • Workup: Recover the dichloromethane under reduced pressure. Filter the mother liquor.

  • Purification: Recrystallize the solid product using 65mL of ethanol (B145695) to obtain 2-bromo-5-methoxybenzoic acid.[2]

Protocol 2: Synthesis of this compound via Demethylation

  • Reaction Setup: In a suitable flask, add 5g of 2-bromo-5-methoxybenzoic acid and 15g of aluminum chloride to 150mL of chlorobenzene.

  • Reaction: Reflux the mixture for 2.5 hours.

  • Quenching: After completion, cool the reaction mixture and pour it into ice water.

  • Extraction: Extract the aqueous phase three times with 250mL of diethyl ether.

  • Workup: Combine the organic phases and concentrate under reduced pressure to remove the solvent, yielding this compound.[1]

Visualizations

SynthesisWorkflow start Start: m-methoxybenzoic acid step1 Bromination (NBS, H2SO4, KBr, Red P) start->step1 intermediate Intermediate: 2-Bromo-5-methoxybenzoic acid step1->intermediate step2 Demethylation (AlCl3, Chlorobenzene) intermediate->step2 product Final Product: This compound step2->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

TroubleshootingLogic low_yield Low Yield? check_temp Check Temperature Control (25-30°C) low_yield->check_temp Yes impurities Impurities Present? low_yield->impurities No check_reagents Verify Reagent Stoichiometry & Anhydrous Conditions check_temp->check_reagents monitor_reaction Monitor Reaction (TLC/HPLC) check_reagents->monitor_reaction slow_addition Slow Brominating Agent Addition impurities->slow_addition Yes incomplete_demethylation Incomplete Demethylation? impurities->incomplete_demethylation No recrystallize Recrystallize Product slow_addition->recrystallize fresh_alcl3 Use Fresh AlCl3 (Molar Excess) incomplete_demethylation->fresh_alcl3 Yes ensure_reflux Ensure Adequate Reflux Time fresh_alcl3->ensure_reflux

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: 2-Bromo-5-hydroxybenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-5-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization, column chromatography, and extraction. Recrystallization is often effective for removing minor impurities, especially after synthesis. Column chromatography can be employed for separating the target compound from structurally similar impurities. An initial extraction is a common step in the work-up procedure after synthesis to separate the product from the reaction mixture.[1]

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which is a common method for assessing the purity of related compounds.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities. A sharp melting point range close to the literature value (218-220°C) is also a good indicator of high purity.[3]

Q3: My purified this compound appears discolored (e.g., tan or brown). What could be the cause?

A3: Discoloration of this compound, which is typically a white to off-white solid, can indicate the presence of impurities or degradation products.[4] Oxidation of the phenolic hydroxyl group is a possible cause, which can be initiated by exposure to air and light.[4] Inadequate purification that fails to remove colored byproducts from the synthesis is another likely reason.

Q4: What are the potential impurities I might encounter?

A4: Potential impurities could include unreacted starting materials (e.g., 2-bromo-5-methoxybenzoic acid if performing a demethylation), regioisomers formed during bromination, or byproducts from side reactions. For instance, in the synthesis of similar compounds, mono-brominated impurities have been observed.[5]

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Recommended Action(s)
Compound does not dissolve in the hot solvent. - Incorrect solvent choice.- Insufficient solvent volume.- Test the solubility of small amounts of the compound in various solvents to find a suitable one where it is soluble in hot solvent but sparingly soluble in cold.- Gradually add more hot solvent until the compound dissolves.
No crystals form upon cooling. - Solution is not supersaturated.- Cooling is too rapid.- Evaporate some of the solvent to increase the concentration of the compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.[6]
Oily precipitate forms instead of crystals. - The boiling point of the solvent is higher than the melting point of the compound.- Presence of impurities that lower the melting point.- Choose a solvent with a lower boiling point.- Attempt to purify the compound by another method, such as column chromatography, before recrystallization.
Low recovery of the purified compound. - The compound is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Preheat the filtration apparatus (funnel and filter paper) to prevent crystallization.
Column Chromatography Issues
Issue Possible Cause(s) Recommended Action(s)
Poor separation of the compound from impurities. - Inappropriate mobile phase polarity.- Incorrect stationary phase.- Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal mobile phase for separation.- Adjust the polarity of the mobile phase during the chromatography run (gradient elution).- Ensure the stationary phase (e.g., silica (B1680970) gel) is appropriate for the polarity of the compound.
Compound is not eluting from the column. - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For a reverse-phase column, decrease the polarity.
Cracking or channeling of the column bed. - Improper packing of the stationary phase.- Ensure the stationary phase is packed uniformly as a slurry and allowed to settle without air bubbles.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol (B145695), methanol, isopropanol (B130326), or a mixture).[2][7] A suitable solvent will dissolve the compound when hot but not when cold. Based on the purification of similar compounds, aqueous ethanol or isopropanol are good starting points.[2][7]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely in a vacuum oven or desiccator.

Protocol 2: Purification by Extraction

This protocol is typically used as a work-up step after synthesis.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate.[1]

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with water to remove water-soluble impurities. If acidic or basic impurities are present, sequential washes with a dilute base (e.g., sodium bicarbonate solution) and/or a dilute acid (e.g., hydrochloric acid) can be performed.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound, which can then be further purified by recrystallization or chromatography.[1]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 2-Bromo-5- hydroxybenzoic Acid Extraction Extraction Crude_Product->Extraction Initial Work-up Recrystallization Recrystallization Extraction->Recrystallization Column_Chromatography Column Chromatography Extraction->Column_Chromatography Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product Purity Confirmed

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Issue No Crystals Form Start->Issue Cause1 Solution not supersaturated Issue->Cause1 Possible Cause Cause2 Cooling too rapid Issue->Cause2 Possible Cause Solution1 Evaporate solvent Cause1->Solution1 Solution Solution3 Induce crystallization (scratching, seed crystal) Cause1->Solution3 Alternative Solution2 Cool slowly Cause2->Solution2 Solution Success Crystals Formed Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting logic for failure of crystallization.

References

Technical Support Center: 2-Bromo-5-hydroxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 2-Bromo-5-hydroxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and solutions.

FAQ 1: What are the most common impurities in the synthesis of this compound?

The synthesis of this compound can be prone to the formation of several impurities, primarily arising from the bromination and demethylation steps. The nature and quantity of these impurities are highly dependent on the chosen synthetic route and reaction conditions.

Common Impurities Summary

Impurity NameStructureOriginAnalytical Detection
Starting Materials
3-Hydroxybenzoic acidC₇H₆O₃Incomplete bromination of the starting material.HPLC, NMR
2-Bromo-5-methoxybenzoic acidC₈H₇BrO₃Incomplete demethylation.HPLC, NMR
Isomeric Impurities
4-Bromo-3-hydroxybenzoic acidC₇H₅BrO₃Lack of regioselectivity during bromination.HPLC, NMR
Polybrominated Impurities
Dibromo-5-hydroxybenzoic acidC₇H₄Br₂O₃Over-bromination of the aromatic ring.[1][2]HPLC, MS, NMR
Degradation Products
Oxidation byproductsComplex polymeric materialsOxidation of the phenol (B47542) ring, especially under harsh conditions.[2]Visual (tarry residue), HPLC (broad peaks)
Troubleshooting Guide: Bromination Step

Issue 1: Low yield of the desired this compound and formation of multiple products detected by TLC/HPLC.

  • Possible Cause 1: Polysubstitution. The hydroxyl group is a strong activating group, making the aromatic ring susceptible to multiple brominations, especially with highly reactive brominating agents like bromine water.[1][2]

  • Solution 1:

    • Use a milder brominating agent: N-Bromosuccinimide (NBS) is a good alternative to elemental bromine for better control over monobromination.[1]

    • Control stoichiometry: Use a 1:1 molar ratio of the substrate to the brominating agent.

    • Solvent choice: Employ non-polar solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) to reduce the reactivity of the brominating agent.[2]

    • Temperature control: Perform the reaction at a lower temperature to slow down the reaction rate and improve selectivity.[1]

  • Possible Cause 2: Poor regioselectivity. The hydroxyl and carboxylic acid groups direct the electrophilic substitution to different positions. While the desired product is the 2-bromo isomer, other isomers like 4-bromo-3-hydroxybenzoic acid can form.

  • Solution 2:

    • Steric hindrance: The carboxylic acid group can sterically hinder the ortho position, but this might not be sufficient to prevent the formation of the 2-bromo isomer.

    • Protecting groups: Temporarily protecting the hydroxyl group can alter the directing effects, but this adds extra steps to the synthesis.

    • Reaction conditions optimization: Carefully screen solvents and temperatures to find the optimal conditions for the desired isomer.

Issue 2: The reaction mixture turns dark or forms a tarry precipitate.

  • Possible Cause: Oxidation of the phenol. Phenols are susceptible to oxidation, which can be exacerbated by strong oxidizing conditions or the presence of impurities.[2]

  • Solution:

    • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Degassed solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Control temperature: Avoid excessive heating, as it can promote oxidation.

Troubleshooting Guide: Demethylation Step (for syntheses starting from 2-Bromo-5-methoxybenzoic acid)

Issue 1: Incomplete demethylation, with starting material remaining in the product mixture.

  • Possible Cause 1: Insufficient demethylating agent. The stoichiometry of the demethylating agent (e.g., boron tribromide - BBr₃) to the methoxy (B1213986) group is crucial.

  • Solution 1:

    • Stoichiometry: Ensure at least one equivalent of BBr₃ is used per methoxy group. An excess may be necessary to drive the reaction to completion.

    • Reagent quality: Use a fresh, high-quality demethylating agent, as they can degrade upon storage.

  • Possible Cause 2: Short reaction time or low temperature. Demethylation reactions can be slow and may require elevated temperatures or longer reaction times.

  • Solution 2:

    • Monitor the reaction: Use TLC or HPLC to monitor the disappearance of the starting material before quenching the reaction.

    • Increase temperature/time: If the reaction is sluggish, cautiously increase the temperature or extend the reaction time.

Issue 2: Low product yield after work-up.

  • Possible Cause: Product loss during extraction. The phenolic product and the carboxylic acid can have different solubilities depending on the pH of the aqueous phase.

  • Solution:

    • pH adjustment: Carefully adjust the pH of the aqueous layer during work-up to ensure the product is in its desired form for extraction into the organic solvent. Acidification will protonate the carboxylate and phenoxide, making it more soluble in organic solvents.

    • Multiple extractions: Perform multiple extractions with the organic solvent to maximize the recovery of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Hydroxybenzoic Acid (Bromination)

This protocol is a general guideline and may require optimization.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzoic acid (1 equivalent) in a suitable non-polar solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Brominating Agent Addition: Dissolve N-Bromosuccinimide (NBS) (1 equivalent) in the same solvent and add it dropwise to the cooled solution of 3-hydroxybenzoic acid over 30-60 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound from 2-Bromo-5-methoxybenzoic Acid (Demethylation)

This protocol uses boron tribromide, a hazardous reagent that should be handled with extreme care in a well-ventilated fume hood.[3]

  • Dissolution: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 2-Bromo-5-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane.[3]

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • BBr₃ Addition: Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (1.1 equivalents) dropwise to the cooled solution.[3]

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding ice-cold water or methanol.[3]

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow cluster_bromination Bromination Route cluster_demethylation Demethylation Route start_br 3-Hydroxybenzoic Acid step1_br Dissolve in CH2Cl2 start_br->step1_br step2_br Cool to 0°C step1_br->step2_br step3_br Add NBS Solution step2_br->step3_br step4_br React & Monitor (TLC) step3_br->step4_br step5_br Work-up & Purification step4_br->step5_br end_br This compound step5_br->end_br start_de 2-Bromo-5-methoxybenzoic Acid step1_de Dissolve in anhydrous CH2Cl2 start_de->step1_de step2_de Cool to 0°C step1_de->step2_de step3_de Add BBr3 Solution step2_de->step3_de step4_de React & Monitor (TLC) step3_de->step4_de step5_de Work-up & Purification step4_de->step5_de end_de This compound step5_de->end_de

Caption: Synthetic routes to this compound.

troubleshooting_logic cluster_bromination_issues Bromination Issues cluster_demethylation_issues Demethylation Issues start Problem Encountered low_yield Low Yield / Multiple Products start->low_yield tarry_residue Tarry Residue start->tarry_residue incomplete_rxn Incomplete Reaction start->incomplete_rxn low_yield_workup Low Yield After Work-up start->low_yield_workup sol_ly1 Use milder brominating agent (NBS) Control stoichiometry Use non-polar solvent Lower temperature low_yield->sol_ly1 sol_tar Inert atmosphere Degassed solvents Control temperature tarry_residue->sol_tar sol_ir Check BBr3 stoichiometry & quality Increase reaction time/temperature incomplete_rxn->sol_ir sol_lyw Adjust pH during work-up Perform multiple extractions low_yield_workup->sol_lyw

Caption: Troubleshooting logic for synthesis issues.

References

Stability of 2-Bromo-5-hydroxybenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Bromo-5-hydroxybenzoic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is also recommended to protect the compound from light and to store it under an inert atmosphere, such as nitrogen or argon, for long-term storage.[2][3]

Q2: What are the visible signs of degradation for this compound?

A2: A noticeable change in the color of the solid material is a primary indicator of degradation. While the pure compound is a white to off-white or tan crystalline powder, a significant darkening to yellow or brown may suggest oxidation or other chemical degradation.[4] For solutions, the appearance of precipitates or a distinct color change can also indicate instability.[4]

Q3: What are the primary degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively detailed in the public literature, related compounds like aromatic aldehydes can undergo autoxidation, converting the aldehyde group to a carboxylic acid.[4] For benzoic acid derivatives, decarboxylation at elevated temperatures to form benzene (B151609) derivatives is a known degradation pathway.[5][6] In the presence of strong oxidizing agents, decomposition is likely to occur.[1] Upon combustion, it may produce carbon oxides and hydrogen bromide.[1]

Q4: What substances are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also advisable to avoid strong bases, which can deprotonate the phenolic hydroxyl and carboxylic acid groups, potentially affecting its stability and reactivity.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpected experimental results (e.g., low yield, unexpected byproducts) Degradation of this compound prior to use.1. Assess Purity: Before use, verify the purity of the compound using an appropriate analytical technique such as HPLC or NMR. 2. Purification: If purity is compromised, consider recrystallization from a suitable solvent. 3. Proper Storage: Ensure the compound has been stored according to the recommended conditions (cool, dry, dark, inert atmosphere).[1][2][3]
Solid has changed color (e.g., from white/tan to dark brown) 1. Oxidation: Prolonged exposure to air (oxygen).[4] 2. Light Exposure: Storage in a transparent container or a brightly lit area.[4] 3. Heat Exposure: Storage at elevated temperatures.[4]1. Evaluate for Use: Assess the purity of the discolored material. If significantly degraded, it may not be suitable for sensitive applications. 2. Purification: Attempt purification by recrystallization if a suitable solvent system is known. 3. Discard and Replace: If purification is not feasible or does not yield a product of sufficient purity, it is best to discard the degraded material and obtain a fresh batch.
Difficulty dissolving the compound in a solvent where it is reported to be soluble 1. Incorrect Solvent: The chosen solvent may not be appropriate. 2. Degradation: The degradation products may have different solubility profiles.1. Verify Solubility: Confirm the solubility of this compound in the selected solvent. It is reported to be soluble in solvents like chloroform, dichloromethane, and ethyl acetate.[4] 2. Check for Degradation: Analyze the material for signs of degradation as described above.

Quantitative Data Summary

Condition Parameter Time Point 1 Time Point 2 Time Point 3 Observations/Degradation Products
Temperature
4°C (dark, inert atm.)Assay (%)
Purity (%)
25°C / 60% RHAssay (%)
Purity (%)
40°C / 75% RHAssay (%)
Purity (%)
pH
pH 2 (aq. solution)Assay (%)
Purity (%)
pH 7 (aq. solution)Assay (%)
Purity (%)
pH 9 (aq. solution)Assay (%)
Purity (%)
Light Exposure
Photostability (ICH Q1B)Assay (%)
Purity (%)
Oxidative
3% H₂O₂Assay (%)
Purity (%)

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These protocols are based on general guidelines for stability testing of active substances.[7][8][9]

1. General Forced Degradation Study Protocol

  • Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

  • Materials:

    • This compound

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

    • Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂)

    • Calibrated analytical balance, pH meter, HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Procedure:

    • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a specified temperature (e.g., 60°C) for a defined period.

      • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a defined period.

      • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

      • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

      • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method to determine the assay of the parent compound and the formation of any degradation products.

2. Long-Term and Accelerated Stability Study Protocol

  • Objective: To establish a re-test period for this compound under defined storage conditions.

  • Materials:

    • At least three batches of this compound.

    • Packaging that simulates the proposed storage and distribution container.

    • Calibrated stability chambers.

    • Analytical instrumentation for purity and assay determination.

  • Procedure:

    • Sample Packaging: Package the samples from each batch in the selected container closure system.

    • Storage Conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

    • Analysis: Analyze the samples for appearance, assay, purity, and any other critical quality attributes.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Stability Study Objectives protocol Develop Stability Protocol start->protocol method_dev Develop & Validate Stability-Indicating Method protocol->method_dev sample_prep Prepare & Package Samples method_dev->sample_prep storage Place Samples in Stability Chambers sample_prep->storage sampling Pull Samples at Time Points storage->sampling analysis Analyze Samples sampling->analysis data_eval Evaluate Data & Identify Trends analysis->data_eval report Generate Stability Report data_eval->report shelf_life Establish Re-test Period / Shelf-life report->shelf_life end End shelf_life->end Conclusion

Caption: General workflow for a chemical stability study.

Degradation_Pathway cluster_stressors Stress Conditions parent This compound degradation_products Degradation Products (e.g., Decarboxylated species, Oxidized species) parent->degradation_products Degradation heat Heat heat->degradation_products light Light light->degradation_products oxidation Oxidizing Agents oxidation->degradation_products hydrolysis Acid/Base hydrolysis->degradation_products

Caption: Potential degradation pathways for this compound.

References

Storage and handling recommendations for 2-Bromo-5-hydroxybenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of 2-Bromo-5-hydroxybenzoic acid (CAS No. 58380-11-3).

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to store the compound at room temperature, under an inert atmosphere such as nitrogen, and protected from light.[3] The container should be kept tightly sealed to prevent moisture absorption and contamination.[1]

2. What are the main hazards associated with this compound and what personal protective equipment (PPE) should be used?

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, appropriate personal protective equipment should be worn when handling this compound. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4] All handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or fumes.[4]

3. In which solvents is this compound soluble?

This compound is described as being slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[5] It is also generally soluble in other alcohols, ethers, and ketone solvents, but only slightly soluble in water.[4]

4. What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents.[6] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also advisable to avoid contact with strong bases.

5. What are the hazardous decomposition products of this compound?

Upon thermal decomposition, this compound may produce carbon oxides (carbon monoxide and carbon dioxide) and hydrogen bromide gas.[6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number58380-11-3[2]
Molecular FormulaC₇H₅BrO₃[2]
Molecular Weight217.02 g/mol [2]
AppearanceWhite to off-white powder[7]
Melting Point185 °C (decomposes)[5]
Boiling Point374.5 °C (Predicted)[5]
pKa2.73 ± 0.10 (Predicted)[5]

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Slightly Soluble[5]
MethanolSlightly Soluble[5]
WaterSparingly Soluble[2]
AlcoholsSoluble[4]
EthersSoluble[4]
KetonesSoluble[4]

Note: Specific quantitative solubility data for this compound is limited in publicly available literature. For reference, the solubility of a related compound, 4-hydroxybenzoic acid, in water is 5000 mg/L at 25 °C.[8]

Troubleshooting Guides

Issue 1: The solid this compound has changed color (e.g., from white to brownish).

  • Possible Cause: This may indicate degradation of the compound, likely due to oxidation from prolonged exposure to air, or photodegradation from exposure to light.

  • Recommended Action:

    • Assess Purity: Before use, it is crucial to assess the purity of the discolored material using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Purification: If the purity is compromised, consider purifying the compound by recrystallization.

    • Proper Storage: Discard the degraded material if purification is not feasible and obtain a fresh batch. Ensure that the new material is stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere).

Issue 2: Difficulty in dissolving this compound in a recommended solvent.

  • Possible Causes:

    • Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration.

    • Degradation: The compound may have degraded, and the degradation products may have different solubility characteristics.

    • Low Dissolution Rate: The compound may be dissolving slowly.

  • Recommended Action:

    • Verify Solubility: Confirm the solvent choice and consider using a co-solvent system if necessary.

    • Gentle Heating and Agitation: Gently warm the mixture and use sonication or vigorous stirring to aid dissolution. Be cautious with heating to avoid thermal degradation.

    • Check for Degradation: If the compound still does not dissolve, it may be degraded. Assess the purity as described in Issue 1.

Issue 3: Inconsistent or unexpected experimental results using the same batch of this compound.

  • Possible Causes:

    • Non-homogeneity: The batch may not be uniform, with some parts being more degraded than others.

    • Contamination: The compound may have been inadvertently contaminated during handling.

  • Recommended Action:

    • Homogenize the Batch: Before taking a sample, ensure the solid is well-mixed.

    • Re-evaluate Purity: Perform a purity check on a representative sample of the batch.

    • Review Handling Procedures: Ensure that clean spatulas and glassware are used to prevent cross-contamination.

Experimental Protocols

Protocol 1: Recrystallization for Purification of this compound

This protocol provides a general guideline for the purification of this compound by recrystallization. The choice of solvent or solvent system should be determined experimentally to find conditions where the compound is soluble in the hot solvent and sparingly soluble at room temperature. A mixture of ethanol (B145695) and water is a common starting point for benzoic acid derivatives.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the impure compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate/heptane mixtures) at room and elevated temperatures.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the recrystallized product and compare it to the literature value. Further purity analysis can be performed by HPLC or NMR.

Protocol 2: Stability-Indicating HPLC Method (Adapted from Salicylic Acid Analysis)

This protocol is an adapted general method for assessing the stability of this compound. The specific parameters may need to be optimized for this particular compound.

  • Objective: To develop an HPLC method that can separate the intact this compound from its potential degradation products.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 230 nm or the λmax of the compound).

    • Column Temperature: 30 °C.

  • Forced Degradation Study:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 80 °C for a specified time.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 80 °C for a specified time.

    • Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 105 °C) for a specified time.

    • Photodegradation: Expose the compound (in solid and solution form) to UV and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by the developed HPLC method to check for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Mandatory Visualizations

storage_workflow start Receive this compound check_container Inspect Container for Damage start->check_container store Store in a Tightly Sealed Container check_container->store conditions Cool, Dry, Well-Ventilated Area Room Temperature Inert Atmosphere (e.g., Nitrogen) Protect from Light store->conditions use Ready for Use store->use

Recommended storage workflow for this compound.

troubleshooting_workflow start Encounter Experimental Issue (e.g., Color Change, Poor Solubility) assess_purity Assess Purity (HPLC, NMR) start->assess_purity review_handling Review Handling & Storage Procedures start->review_handling is_pure Is the compound pure? assess_purity->is_pure purify Purify by Recrystallization is_pure->purify No use_purified Use Purified Compound is_pure->use_purified Yes reassess_purity Re-assess Purity purify->reassess_purity discard Discard Degraded Material purify->discard reassess_purity->use_purified

Troubleshooting workflow for common experimental issues.

References

Technical Support Center: 2-Bromo-5-hydroxybenzoic Acid Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 2-Bromo-5-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes for preparing this compound are:

  • Direct Bromination of 3-Hydroxybenzoic Acid: This is a common method involving the electrophilic aromatic substitution of bromine onto the 3-hydroxybenzoic acid ring. The hydroxyl and carboxylic acid groups direct the incoming bromide to the ortho and para positions.

  • Demethylation of 2-Bromo-5-methoxybenzoic Acid: This route involves cleaving the methyl ether of 2-Bromo-5-methoxybenzoic acid to yield the desired hydroxyl group. This can sometimes offer better regioselectivity and yield.[1][2]

Q2: I am experiencing a low yield in the direct bromination of 3-hydroxybenzoic acid. What are the potential causes and solutions?

A2: Low yields in this reaction can be attributed to several factors:

  • Suboptimal Temperature: Temperature control is crucial. Running the reaction at either too low or too high a temperature can lead to incomplete reaction or the formation of side products.

  • Incorrect Stoichiometry: An incorrect ratio of brominating agent to the starting material can result in either unreacted starting material or the formation of di-brominated products.

  • Formation of Isomers: The directing effects of the hydroxyl and carboxyl groups can lead to the formation of other isomers, such as 4-bromo-3-hydroxybenzoic acid.

  • Di-bromination: Harsh reaction conditions or an excess of the brominating agent can lead to the formation of di-bromo-5-hydroxybenzoic acid.

To improve the yield, it is recommended to carefully control the reaction temperature and the stoichiometry of the reactants. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Q3: My final product is impure after synthesis. How can I purify this compound?

A3: Several purification methods can be employed:

  • Recrystallization: This is an effective method for purifying the solid product. A suitable solvent system must be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

  • Column Chromatography: For separating isomers with similar polarities, flash column chromatography using a silica (B1680970) gel stationary phase and an appropriate eluent system is effective.[1]

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reverse-phase HPLC can be utilized.[1]

Q4: What are the common issues when performing a Williamson ether synthesis with this compound?

A4: The primary challenge in Williamson ether synthesis with this substrate is the presence of three reactive sites: the phenolic hydroxyl group, the carboxylic acid group, and the aromatic ring.

  • Competing Reactions: The alkoxide base can react with the acidic proton of the carboxylic acid, neutralizing the base and preventing the desired reaction. It is often necessary to protect the carboxylic acid group (e.g., as an ester) before performing the ether synthesis.

  • Steric Hindrance: The bromine atom ortho to the carboxylic acid can sterically hinder the approach of the electrophile to the hydroxyl group.

  • Elimination Reactions: If a secondary or tertiary alkyl halide is used as the electrophile, elimination reactions can compete with the desired substitution, leading to the formation of alkenes.[3]

Q5: I am attempting a Fischer esterification of this compound and getting a low yield. What could be the problem?

A5: Fischer esterification is an equilibrium-limited reaction.[4] Low yields are often due to:

  • Incomplete Reaction: To drive the equilibrium towards the product, a large excess of the alcohol is typically used, or the water formed during the reaction is removed (e.g., using a Dean-Stark apparatus).[4][5]

  • Steric Hindrance: The ortho-bromo group can sterically hinder the approach of the alcohol to the carboxylic acid group, slowing down the reaction rate.

  • Side Reactions: At elevated temperatures, there is a risk of decarboxylation of the benzoic acid.

Q6: Can this compound undergo decarboxylation?

A6: Yes, like other substituted benzoic acids, this compound can undergo decarboxylation, especially at high temperatures. The presence of the ortho-hydroxyl group can facilitate this process. This is a potential side reaction to consider when performing reactions at elevated temperatures.

Troubleshooting Guides

Guide 1: Low Yield in Direct Bromination of 3-Hydroxybenzoic Acid
Symptom Possible Cause Suggested Solution
Low yield with significant starting material remaining Incomplete reaction.- Increase reaction time and monitor by TLC. - Ensure efficient stirring. - Verify the stoichiometry of the brominating agent.
Low yield with the formation of multiple products (isomers) Incorrect reaction temperature.- Optimize the reaction temperature. Some protocols suggest maintaining a temperature between 35-38°C during bromine addition.
Low yield with a higher molecular weight byproduct Di-bromination.- Use a slight excess of 3-hydroxybenzoic acid. - Carefully control the stoichiometry of the brominating agent (e.g., 1.0-1.1 equivalents).
Guide 2: Impure Product After Synthesis
Observation (e.g., by TLC or NMR) Potential Impurity Suggested Purification Method
Spot with lower Rf value than the product Unreacted 3-Hydroxybenzoic Acid- Column chromatography. - Wash the organic extract with a mild aqueous base to remove the more acidic starting material.
Spot with a similar Rf value to the product Isomeric Byproduct (e.g., 4-Bromo-3-hydroxybenzoic acid)- Careful column chromatography with an optimized eluent system. - Fractional recrystallization may be effective if solubilities are sufficiently different.
Spot with higher Rf value than the product Di-brominated Product- Recrystallization, as the di-brominated product is often less soluble. - Column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination of 3-Hydroxybenzoic Acid (Adapted from a similar procedure for the corresponding aldehyde)

Materials:

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, suspend 3-hydroxybenzoic acid in dichloromethane.

  • Slowly add a solution of bromine (1.0-1.1 equivalents) in dichloromethane to the suspension at a controlled temperature (e.g., room temperature or slightly below).

  • Stir the reaction mixture until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with a solution of sodium thiosulfate (B1220275) to remove any excess bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (B86663).

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/n-heptane or ethyl acetate (B1210297)/hexane) or by column chromatography.

Protocol 2: Fischer Esterification of this compound with Methanol (B129727)

Materials:

  • This compound

  • Methanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound in a large excess of methanol in a round-bottomed flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.

Visualizations

Reaction_Pathway cluster_synthesis Synthesis of this compound cluster_reactions Reactions of this compound 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid This compound This compound 3-Hydroxybenzoic Acid->this compound Direct Bromination 2-Bromo-5-methoxybenzoic Acid 2-Bromo-5-methoxybenzoic Acid 2-Bromo-5-methoxybenzoic Acid->this compound Demethylation Ester Derivative Ester Derivative This compound->Ester Derivative Esterification Ether Derivative Ether Derivative This compound->Ether Derivative Etherification Decarboxylated Product Decarboxylated Product This compound->Decarboxylated Product Decarboxylation

Caption: Key synthesis and reaction pathways for this compound.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Yes Side Products Side Products Low Yield->Side Products No Check Stoichiometry Check Stoichiometry Incomplete Reaction->Check Stoichiometry Increase Reaction Time Increase Reaction Time Incomplete Reaction->Increase Reaction Time Optimize Temperature Optimize Temperature Side Products->Optimize Temperature Purify Product Purify Product Check Stoichiometry->Purify Product Optimize Temperature->Purify Product Increase Reaction Time->Purify Product End End Purify Product->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

How to improve the solubility of 2-Bromo-5-hydroxybenzoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 2-Bromo-5-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound has limited solubility in water due to its molecular structure. The presence of a hydrophobic benzene (B151609) ring and a bromine atom counteracts the solubilizing effects of the polar hydroxyl and carboxylic acid groups. In its neutral, protonated form, the molecule is not readily solvated by water.

Q2: What is the most direct method to improve the solubility of this compound?

A2: Adjusting the pH of the aqueous solution is the most effective and straightforward method. As a benzoic acid derivative, its solubility is highly dependent on pH.[1] By increasing the pH, the carboxylic acid group deprotonates, forming a highly soluble carboxylate salt.[1]

Q3: How does pH exactly influence its solubility?

A3: this compound is a weak acid with a predicted pKa of approximately 2.73.[2] In acidic solutions (pH below its pKa), it exists predominantly in its less soluble, protonated (uncharged) form.[1][3] As the pH is raised above the pKa, the equilibrium shifts towards the deprotonated, anionic (carboxylate) form, which is significantly more polar and thus more soluble in water.[3]

Q4: What is co-solvency and when is it a suitable approach?

A4: Co-solvency is a technique that involves adding a water-miscible organic solvent (a co-solvent) to the primary aqueous solvent to increase the solubility of a poorly soluble compound.[4][5] This method is useful when pH modification is not desirable or is insufficient. The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the solute to dissolve.[6] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[7]

Q5: How can cyclodextrins be used to enhance solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate the poorly soluble this compound molecule ("guest") within their hydrophobic core, forming an inclusion complex.[10][11] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the overall solubility of the guest molecule.[8]

Q6: Are there potential downsides to using these solubility enhancement techniques?

A6: Yes. While effective, each method has considerations.

  • pH Adjustment: Drastic pH changes can affect the stability of the compound or other components in the formulation and may not be suitable for all biological applications.

  • Co-solvents: High concentrations of co-solvents can sometimes lead to toxicity or cause the compound to precipitate upon dilution with an aqueous medium.[4][6]

  • Cyclodextrins: The formation of inclusion complexes is a specific interaction, and not all cyclodextrins are equally effective. Certain types of cyclodextrins may also have toxicity concerns, particularly for parenteral use.[10]

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₅BrO₃[2][12][13]
Molecular Weight 217.02 g/mol [12][13]
Appearance White to off-white solid/powder[2][14]
Melting Point 225-230 °C[12]
Predicted pKa 2.73 ± 0.10[2]
Water Solubility Sparingly soluble / Slightly soluble[2][14]
Solubility in Organics Slightly soluble in DMSO and Methanol[2]

Troubleshooting Guide for Solubility Issues

If you are encountering difficulty dissolving this compound in an aqueous solution, follow this troubleshooting workflow.

G start Start: Compound does not dissolve in aqueous solution check_purity Step 1: Verify Purity & Identity Is the compound pure? Is it the correct substance? start->check_purity mechanical Step 2: Apply Mechanical/Physical Methods - Increase agitation/stirring - Gently heat the solution - Increase sonication time check_purity->mechanical decision Is solubility still insufficient? mechanical->decision methods_hub Step 3: Choose a Chemical Solubilization Method decision->methods_hub Yes end End: Compound Solubilized decision->end No ph_adjust A: pH Adjustment (Recommended First Choice) - Add a base (e.g., NaOH, KOH) dropwise - Target pH > 4.5 methods_hub->ph_adjust cosolvency B: Co-solvency - Add a water-miscible organic solvent (e.g., Ethanol, PEG 400, Propylene Glycol) methods_hub->cosolvency complexation C: Complexation - Use cyclodextrins (e.g., HP-β-CD) to form an inclusion complex methods_hub->complexation optimize Step 4: Optimize & Quantify - Determine the required concentration of additive - Confirm final concentration (e.g., via UV-Vis, HPLC) ph_adjust->optimize cosolvency->optimize complexation->optimize optimize->end

Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This method relies on converting the acidic compound into its more soluble salt form.[1]

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Weigh the desired amount of this compound and add it to a volumetric flask.

  • Add approximately 80% of the final desired volume of deionized water.

  • Begin stirring the suspension with a magnetic stirrer.

  • Slowly add the 1 M base solution dropwise while continuously monitoring the pH.

  • Observe the suspension. The solid should begin to dissolve as the pH increases.

  • Continue adding the base until all the solid has dissolved. The target pH should typically be at least 2 units above the pKa (i.e., pH > 4.73).

  • Once the compound is fully dissolved, add deionized water to reach the final target volume.

  • Record the final pH of the solution.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_sol low_sol high_sol high_sol low_sol->high_sol + OH⁻ (Increase pH) low_sol_label Low Solubility (Protonated Form) high_sol_label High Solubility (Deprotonated Salt)

Mechanism of pH-dependent solubility.
Protocol 2: Solubility Enhancement by Co-solvency

This protocol uses a water-miscible solvent to create a more favorable environment for dissolution.[4]

Materials:

  • This compound

  • Deionized water

  • Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

Procedure:

  • Determine the desired final concentration and volume of the solution.

  • Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% co-solvent by volume).

  • Add the weighed this compound to each co-solvent mixture.

  • Stir vigorously at a constant temperature (e.g., room temperature) for a set period (e.g., 2 hours) to ensure equilibrium is reached.

  • Visually inspect each mixture for undissolved solid.

  • If necessary, filter the saturated solutions to remove any excess solid.

  • Analyze the clear supernatant (e.g., by UV-Vis spectroscopy or HPLC) to determine the solubility in each co-solvent mixture.

  • Plot the solubility as a function of the co-solvent percentage to find the optimal composition.

G compound Poorly Soluble Compound mixture Homogeneous Solution compound->mixture water Water water->mixture cosolvent Co-solvent cosolvent->mixture

Principle of co-solvency.
Protocol 3: Solubility Enhancement by Cyclodextrin (B1172386) Complexation

This method uses a complexing agent to form a water-soluble inclusion complex.[10][15]

Materials:

  • This compound

  • A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers or flasks

Procedure:

  • Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD in water).

  • Add an excess amount of this compound to the cyclodextrin solution. This is to ensure a saturated solution is formed.

  • Seal the container and stir the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • After equilibration, filter the solution through a 0.45 µm syringe filter to remove the undissolved solid.

  • Dilute an aliquot of the clear filtrate with a suitable solvent.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine its solubility in the cyclodextrin solution.

G compound Guest Molecule (Poorly Soluble) complex Soluble Inclusion Complex compound->complex cd Cyclodextrin Host (Hydrophobic Cavity, Hydrophilic Exterior) cd->complex

Mechanism of cyclodextrin complexation.

References

Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Direct Bromination: This involves the electrophilic aromatic substitution of a hydroxybenzoic acid precursor, typically 3-hydroxybenzoic acid, with a brominating agent.

  • Demethylation: This route starts with a methoxy-substituted precursor, 2-bromo-5-methoxybenzoic acid, which is then demethylated to yield the final product.

Q2: What are the common side reactions observed during the direct bromination of 3-hydroxybenzoic acid?

A2: The primary side reactions in the direct bromination of 3-hydroxybenzoic acid include:

  • Formation of Positional Isomers: The hydroxyl group is an ortho-, para-director, while the carboxyl group is a meta-director. This can lead to the formation of isomers such as 4-Bromo-3-hydroxybenzoic acid.

  • Di-bromination: The strong activating effect of the hydroxyl group can lead to the introduction of a second bromine atom on the aromatic ring, resulting in di-brominated byproducts like 3,5-dibromo-2-hydroxybenzoic acid.[1]

  • Bromodecarboxylation: Under certain conditions, the carboxylic acid group can be replaced by a bromine atom, leading to brominated phenol (B47542) derivatives.

Q3: What challenges are associated with the demethylation of 2-bromo-5-methoxybenzoic acid?

A3: The demethylation of 2-bromo-5-methoxybenzoic acid, often carried out using reagents like boron tribromide (BBr₃), can present the following difficulties:

  • Incomplete Demethylation: Insufficient reagent, short reaction times, or suboptimal temperatures can lead to a mixture of the desired product and the starting material.[2]

  • Moisture Sensitivity: Demethylating agents like BBr₃ are highly sensitive to moisture, which can lead to their decomposition and reduced efficiency. Therefore, anhydrous reaction conditions are crucial.[2]

Q4: How can I purify the crude this compound?

A4: Purification of the final product can be achieved through several methods:

  • Recrystallization: This is a common and effective technique for removing impurities. The choice of solvent is critical and depends on the solubility differences between the product and byproducts.

  • Column Chromatography: For separating isomers with similar polarities, flash column chromatography using a silica (B1680970) gel stationary phase is often effective.[2]

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reverse-phase HPLC can be employed to separate the desired product from its isomers.[3][4]

Troubleshooting Guides

Guide 1: Low Yield in Direct Bromination of 3-hydroxybenzoic acid
Symptom Possible Cause Suggested Solution
Low yield with a mixture of products (TLC/HPLC analysis)Incorrect Reaction Temperature: Deviation from the optimal temperature can lead to the formation of undesired isomers and di-brominated byproducts.[2]Strictly control the temperature during the addition of the brominating agent. Maintain the temperature within the range specified in the protocol (e.g., 35-38°C for bromine in dichloromethane).[2]
Incorrect Stoichiometry: An excess of the brominating agent can favor the formation of di-brominated products.Carefully control the stoichiometry of the brominating agent. Using a slight excess of the limiting reagent (3-hydroxybenzoic acid) may be beneficial.[2]
Low yield with significant starting material remainingIncomplete Reaction: The reaction may not have gone to completion.Increase the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed. Ensure efficient stirring to improve reaction kinetics.[2]
Insufficient Brominating Agent: The amount of brominating agent used may not be adequate.Ensure the correct stoichiometry of the brominating agent is used.[2]
Guide 2: Impure Product After Direct Bromination
Symptom Impurity Purification Method
Multiple spots on TLC/HPLC close to the product spotPositional Isomers (e.g., 4-Bromo-3-hydroxybenzoic acid)Flash Column Chromatography: Use a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).[2]
Fractional Recrystallization: This may be effective if the isomers have sufficiently different solubilities in a particular solvent system.
Higher Rf spot on TLC/HPLCDi-brominated product (e.g., 3,5-dibromo-2-hydroxybenzoic acid)Recrystallization: The di-brominated product is often less soluble and may crystallize out first from a suitable solvent.
Lower Rf spot on TLC/HPLCUnreacted 3-hydroxybenzoic acid Column Chromatography: Easily separated due to the polarity difference.
Base Wash: Washing the organic layer with a weak base solution can remove the more acidic starting material.
Guide 3: Issues with Demethylation of 2-Bromo-5-methoxybenzoic acid
Symptom Possible Cause Suggested Solution
Low to no product formationDecomposition of Demethylating Agent (e.g., BBr₃) due to moisture: BBr₃ is highly reactive with water.[2]Use anhydrous solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
A complex mixture of productsReaction temperature too high: The reaction can be exothermic.Add the demethylating agent slowly at a low temperature (e.g., 0°C) and allow the reaction to warm to room temperature gradually.[2]
Incomplete demethylationInsufficient amount of demethylating agent or short reaction time. [2]Use a slight excess of the demethylating agent and monitor the reaction by TLC or HPLC to ensure completion.
Difficult work-upExothermic quenching of excess reagent. [2]Quench the reaction carefully and slowly with water at a low temperature (0°C).

Quantitative Data

Product Reported Yield
2-Bromo-5-hydroxybenzonitrile (desired product)73%
2-Bromo-3-hydroxybenzonitrile (isomer)18%
4-Bromo-3-hydroxybenzonitrile (isomer)2%

This data is for an analogous reaction and should be used as a general guide.

Experimental Protocols

Protocol 1: Direct Bromination of 3-Hydroxybenzoic Acid (Adapted from the synthesis of 2-Bromo-5-hydroxybenzaldehyde)

This protocol is adapted from a literature procedure for a similar substrate and should be optimized for this compound.[2]

Materials:

Procedure:

  • In a four-necked, round-bottomed flask equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a condenser, suspend 3-hydroxybenzoic acid in dichloromethane.

  • Heat the mixture to 35-40°C to dissolve the starting material completely.

  • Slowly add a solution of bromine in dichloromethane dropwise through the dropping funnel, maintaining the reaction temperature between 35-38°C.

  • After the addition is complete, stir the reaction mixture at 35°C overnight.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the mixture to 0-5°C to precipitate the product.

  • Collect the solid by filtration, wash with a cold mixture of n-heptane and dichloromethane, and dry under vacuum.

Protocol 2: Demethylation of 2-Bromo-5-methoxybenzoic acid

This protocol is a general procedure for demethylation using aluminum chloride.[5]

Materials:

  • 2-Bromo-5-methoxybenzoic acid

  • Aluminum chloride (AlCl₃)

  • Chlorobenzene

  • Diethyl ether

  • Ice

Procedure:

  • In a round-bottomed flask, add 2-bromo-5-methoxybenzoic acid and chlorobenzene.

  • Add aluminum chloride portion-wise with stirring.

  • Reflux the mixture for 2.5 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the aqueous phase with diethyl ether (3x).

  • Combine the organic phases and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Direct Bromination Route cluster_1 Demethylation Route 3-Hydroxybenzoic_acid 3-Hydroxybenzoic acid 2-Bromo-5-hydroxybenzoic_acid_1 This compound 3-Hydroxybenzoic_acid->2-Bromo-5-hydroxybenzoic_acid_1 Main Reaction Positional_Isomers Positional Isomers 3-Hydroxybenzoic_acid->Positional_Isomers Side Reaction Di-brominated_Byproducts Di-brominated Byproducts 3-Hydroxybenzoic_acid->Di-brominated_Byproducts Side Reaction Brominating_agent Brominating Agent (e.g., Br2) Brominating_agent->2-Bromo-5-hydroxybenzoic_acid_1 Brominating_agent->Positional_Isomers Brominating_agent->Di-brominated_Byproducts 2-Bromo-5-methoxybenzoic_acid 2-Bromo-5-methoxybenzoic acid 2-Bromo-5-hydroxybenzoic_acid_2 This compound 2-Bromo-5-methoxybenzoic_acid->2-Bromo-5-hydroxybenzoic_acid_2 Main Reaction Incomplete_Demethylation Incomplete Demethylation 2-Bromo-5-methoxybenzoic_acid->Incomplete_Demethylation Side Reaction Demethylating_agent Demethylating Agent (e.g., AlCl3) Demethylating_agent->2-Bromo-5-hydroxybenzoic_acid_2 Demethylating_agent->Incomplete_Demethylation

Caption: Primary synthetic routes to this compound.

Troubleshooting_Workflow start Experiment Start issue Identify Issue: Low Yield or Impure Product start->issue check_temp Check Reaction Temperature Control issue->check_temp Impure Product check_stoich Verify Stoichiometry issue->check_stoich Low Yield check_time Confirm Reaction Time issue->check_time Low Yield check_reagents Assess Reagent Quality/Purity issue->check_reagents No Reaction purification Select Appropriate Purification Method check_temp->purification check_stoich->purification check_time->purification check_reagents->start Restart with pure reagents recrystallization Recrystallization purification->recrystallization column Column Chromatography purification->column hplc HPLC purification->hplc success Pure Product Obtained recrystallization->success column->success hplc->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 2-Bromo-5-hydroxybenzoic Acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways of 2-Bromo-5-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound is a relatively stable compound under standard conditions.[1] However, its degradation can be initiated or accelerated by several factors, including:

  • Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions, causing degradation of the molecule.[1]

  • Elevated Temperatures: Thermal decomposition can occur at high temperatures, leading to the breakdown of the compound. Hazardous decomposition products may include carbon oxides and hydrogen bromide.[1]

  • Light Exposure: Although not extensively documented for this specific molecule, aromatic compounds, in general, can be susceptible to photodegradation, especially in the presence of photosensitizers.

  • Microbial Activity: Certain microorganisms may be capable of degrading this compound, utilizing it as a carbon source.[2][3] The degradation pathway would likely involve enzymatic reactions.

Q2: What are the visual or physical signs of this compound degradation?

A2: While specific signs for this compound are not well-documented, general indicators of degradation for solid aromatic acids include:

  • Color Change: A noticeable change from its typical white to off-white powder appearance to a darker or discolored solid could indicate degradation.

  • Change in Solubility: The degradation products may have different solubility profiles compared to the parent compound. Difficulty in dissolving the compound in a solvent in which it is known to be soluble might suggest degradation.

  • Appearance of Impurities: Chromatographic analysis (e.g., HPLC) showing additional peaks that are not present in a pure, freshly prepared sample is a clear indicator of degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Specific degradation pathways for this compound are not extensively reported in the literature. However, based on the degradation of similar compounds like 2-hydroxybenzoic acid and other halogenated aromatics, the following pathways can be hypothesized:

  • Oxidative Degradation: Advanced Oxidation Processes (AOPs), such as those involving hydroxyl radicals (e.g., Fenton reaction), are known to degrade hydroxybenzoic acids.[4][5][6] The pathway would likely involve hydroxylation of the aromatic ring, followed by ring cleavage. The bromine substituent may be removed during this process.

  • Microbial Degradation: Bacteria are known to degrade halogenated aromatic compounds.[3][7][8] The microbial breakdown would likely proceed through initial dehalogenation (removal of bromine) or hydroxylation, followed by ring cleavage by dioxygenase enzymes.[7][9]

  • Thermal Degradation: At high temperatures, the molecule is expected to decompose, potentially leading to the formation of carbon oxides and hydrogen bromide.[1]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the experimental analysis of this compound degradation.

HPLC Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing - Interaction with active sites on the column packing.- Inappropriate mobile phase pH.[10]- Column overload.- Use a high-purity silica (B1680970) column.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Reduce the sample concentration or injection volume.[11]
Poor Resolution - Inadequate mobile phase composition.- Column contamination or degradation.- Improper flow rate.- Optimize the mobile phase gradient and composition.[11]- Flush the column with a strong solvent or replace the column if necessary.- Optimize the flow rate for better separation.
Ghost Peaks - Contaminated mobile phase or injection solvent.- Carryover from previous injections.- Late elution of a compound from a previous run.[10]- Use high-purity solvents and prepare fresh mobile phase daily.- Implement a robust needle wash program on the autosampler.- Increase the run time or include a column flushing step after each injection.
Retention Time Drift - Inconsistent mobile phase preparation.[11]- Fluctuation in column temperature.- Column aging.- Prepare mobile phase accurately and consistently, preferably by weight.- Use a column oven to maintain a constant temperature.[11]- Replace the column if it has exceeded its lifetime.
GC-MS Analysis Troubleshooting (after derivatization)
Problem Possible Cause(s) Suggested Solution(s)
No or Low Peak Intensity - Incomplete derivatization.- Degradation of the analyte during injection.- Adsorption in the inlet or column.- Optimize derivatization reaction conditions (time, temperature, reagent concentration).- Use a lower inlet temperature.- Use a deactivated liner and column.
Peak Broadening - Too high initial oven temperature.- Slow injection speed.- Column contamination.- Lower the initial oven temperature.- Use a faster injection speed.- Bake out the column or trim the front end.
Mass Spectrum Anomalies - Co-elution with another compound.- Ion source contamination.- Incorrect mass spectrometer tuning.- Improve chromatographic separation.- Clean the ion source.- Re-tune the mass spectrometer.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and its Potential Degradation Products

This protocol outlines a general method for the analysis of this compound and its degradation products using High-Performance Liquid Chromatography with UV detection.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase pH adjustment)

  • Syringe filters (0.22 µm)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • For degradation studies, take aliquots of the reaction mixture at different time points.

  • Filter the samples through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B (linear gradient)

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or determine the optimal wavelength by UV scan)

5. Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with the standard.

  • Monitor the appearance of new peaks, which may correspond to degradation products.

  • Quantify the degradation of the parent compound and the formation of products by integrating the peak areas.

Protocol 2: GC-MS Analysis of Potential Volatile Degradation Products

This protocol is for the analysis of potential volatile or semi-volatile degradation products after derivatization.

1. Materials and Reagents:

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous pyridine (B92270) or other suitable solvent

  • Ethyl acetate (B1210297) (GC grade)

  • Internal standard (e.g., a stable, deuterated aromatic compound)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

3. Sample Preparation and Derivatization:

  • Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.

  • Add a known amount of internal standard.

  • Add the derivatization agent and solvent (e.g., 50 µL BSTFA with 1% TMCS and 50 µL pyridine).

  • Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization of the hydroxyl and carboxyl groups.

  • Cool the sample to room temperature before injection.

4. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 50-500

5. Data Analysis:

  • Identify compounds based on their retention times and mass spectra by comparing them to spectral libraries (e.g., NIST).

  • Quantify the analytes using the internal standard method.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Advanced Oxidation Process (AOP)
Time (min)Concentration of this compound (µM)Major Intermediate 1 (e.g., Bromohydroquinone) Concentration (µM)Major Intermediate 2 (e.g., 2,5-Dihydroxybenzoic acid) Concentration (µM)
010000
1565155
30302512
60101820
120< 1510

Note: This data is hypothetical and for illustrative purposes only. Actual degradation rates and intermediate concentrations will vary depending on the specific experimental conditions.

Visualizations

Diagram 1: Hypothetical Oxidative Degradation Pathway

Degradation_Pathway A This compound B Hydroxylation A->B + •OH C Brominated Dihydroxybenzoic acid intermediate B->C D Debromination & Further Oxidation C->D E Ring Cleavage D->E F Aliphatic Carboxylic Acids E->F G CO2 + H2O + Br- F->G

Caption: Hypothetical oxidative degradation pathway of this compound.

Diagram 2: Experimental Workflow for Degradation Study

Experimental_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing A Prepare stock solution of This compound B Set up degradation experiment (e.g., AOP, microbial) A->B C Collect samples at defined time intervals B->C D Sample preparation (quenching, filtration) C->D E Analyze by HPLC-UV and/or GC-MS D->E F Identify and quantify parent compound and degradation products E->F G Determine degradation kinetics and propose pathway F->G

Caption: General experimental workflow for studying the degradation of this compound.

References

Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Bromo-5-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main strategies for the synthesis of this compound:

  • Direct Bromination of 5-Hydroxybenzoic Acid: This is a one-step approach where 5-hydroxybenzoic acid is directly brominated. The hydroxyl group is a strong activating group and directs the substitution to the ortho and para positions. Since the para position is blocked by the carboxylic acid group, the bromine atom is directed to the ortho position (C2). However, controlling the reaction to achieve mono-bromination can be challenging due to the high reactivity of the phenol (B47542) ring.

  • Two-Step Synthesis via Demethylation: This method involves the bromination of 5-methoxybenzoic acid to yield 2-bromo-5-methoxybenzoic acid, followed by a demethylation step to give the final product. This route can offer better control over the bromination step and often results in higher yields of the desired isomer.

Q2: How do I choose the right catalyst for the bromination of 5-hydroxybenzoic acid?

A2: Catalyst selection is crucial for achieving high yield and regioselectivity. While direct comparative studies for 5-hydroxybenzoic acid are limited, principles from the bromination of other phenolic compounds can be applied.

  • For Direct Bromination: Lewis acids like AlCl₃, FeCl₃, and ZnCl₂ can be used to polarize the brominating agent and enhance the reaction rate. Solid acid catalysts, such as zeolites and sulfated zirconia, offer advantages in terms of easier handling, recovery, and reduced environmental impact. Enzymatic catalysts, like bromoperoxidases, can offer high selectivity under mild conditions.[1]

  • For Bromination of 5-methoxybenzoic acid: A combination of a brominating agent with a strong acid like sulfuric acid and a co-catalyst such as red phosphorus is often effective.

Q3: What are the common brominating agents used in this synthesis?

A3: Several brominating agents can be employed, each with its own advantages and disadvantages:

  • Molecular Bromine (Br₂): A common and effective reagent, but its high reactivity can lead to over-bromination, especially in activated systems like phenols.

  • N-Bromosuccinimide (NBS): A milder and more selective brominating agent than Br₂. It is often used to avoid polybromination.

  • Dibromohydantoin: Another source of electrophilic bromine that can be used for the bromination of aromatic compounds.

  • Potassium Bromide (KBr) with an Oxidant: This combination generates Br₂ in situ, allowing for better control of the reaction.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Increase the reaction time and monitor the progress using TLC or HPLC.- Ensure the reaction temperature is optimal for the chosen catalyst and solvent.- Use a slight excess of the brominating agent.
Over-bromination - Use a milder brominating agent like NBS.- Lower the reaction temperature to decrease the reaction rate.- Carefully control the stoichiometry of the brominating agent.
Substrate Decomposition - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use milder reaction conditions (lower temperature, less harsh catalyst).
Poor Catalyst Activity - Ensure the catalyst is fresh and not deactivated.- For solid catalysts, ensure proper activation and surface area.
Issue 2: Formation of Impurities and Isomers
Possible Cause Suggested Solution
Formation of Polybrominated Products - As mentioned above, use a milder brominating agent (NBS), lower the temperature, and control the stoichiometry.
Formation of other Isomers - The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., halogenated hydrocarbons, acetic acid).- Steric hindrance from the carboxylic acid group generally favors bromination at the C2 position. However, careful optimization of reaction conditions is key.
Presence of Starting Material in Final Product - Ensure the reaction goes to completion by monitoring with TLC/HPLC.- Optimize the purification method (e.g., recrystallization, column chromatography) to effectively separate the product from the starting material.

Data Presentation

Table 1: Comparison of Synthetic Protocols for 2-Bromo-5-methoxybenzoic Acid (Precursor to this compound)

Brominating Agent Catalyst/Co-catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
N-BromosuccinimideH₂SO₄, KBr, Red PhosphorusDichloromethane (B109758)25-30393.499.1
N-BromosuccinimideH₂SO₄, KBrO₃, Red PhosphorusChloroform25-30392.799.2
DibromohydantoinH₂SO₄, KBrO₃, Red PhosphorusDichloromethane25-30393.699.4

Note: The data in this table is for the synthesis of the methoxy (B1213986) precursor. The subsequent demethylation step typically proceeds in high yield.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid

This protocol is adapted from a patented procedure.

Materials:

  • m-Methoxybenzoic acid

  • Dichloromethane

  • Concentrated sulfuric acid

  • Potassium bromide

  • Red phosphorus

  • N-Bromosuccinimide (NBS)

  • Ice water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a four-neck flask, add 75g of dichloromethane, 15.2g (0.1mol) of m-methoxybenzoic acid, 30mL of concentrated sulfuric acid, 1.19g (0.01mol) of potassium bromide, and 1.23g (0.01mol) of red phosphorus.

  • Start stirring and add 26.7g (0.15mol) of N-bromosuccinimide at 25 °C.

  • Control the reaction temperature between 25-30 °C and react for 3 hours.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, pour the reaction mixture into 200g of ice water to quench the reaction.

  • Recover the dichloromethane under reduced pressure.

  • Filter the mother liquor and recrystallize the solid from 65mL of ethanol to obtain 2-bromo-5-methoxybenzoic acid.

Protocol 2: Demethylation to this compound

Materials:

Procedure:

  • Reflux 5 g of 2-bromo-5-methoxybenzoic acid with 15 g of aluminum chloride in 150 mL of chlorobenzene for 2.5 hours.

  • After the reaction is complete, cool the reaction mixture and pour it into ice water.

  • Extract the aqueous phase three times with 250 mL of diethyl ether.

  • Combine the organic phases and concentrate under reduced pressure to remove the solvent and obtain this compound.

Mandatory Visualization

Catalyst_Selection_Workflow start Start: Synthesis of This compound route_decision Choose Synthetic Route start->route_decision direct_bromination Direct Bromination of 5-Hydroxybenzoic Acid route_decision->direct_bromination One-step two_step Two-Step Synthesis via 2-Bromo-5-methoxybenzoic Acid route_decision->two_step Two-step catalyst_choice_direct Catalyst Selection for Direct Route direct_bromination->catalyst_choice_direct catalyst_choice_twostep Catalyst/Reagent Selection for Methoxy Route two_step->catalyst_choice_twostep lewis_acid Lewis Acids (e.g., AlCl3, FeCl3) catalyst_choice_direct->lewis_acid Conventional solid_acid Solid Acids (e.g., Zeolites) catalyst_choice_direct->solid_acid Greener Alternative enzymatic Enzymatic Catalysts (e.g., Bromoperoxidase) catalyst_choice_direct->enzymatic High Selectivity optimization Reaction Optimization (Solvent, Temp., Stoichiometry) lewis_acid->optimization solid_acid->optimization enzymatic->optimization strong_acid Strong Acid + Co-catalyst (H2SO4, Red P) catalyst_choice_twostep->strong_acid High Yield strong_acid->optimization troubleshooting Troubleshooting (Low Yield, Impurities) optimization->troubleshooting end End: Pure this compound optimization->end troubleshooting->optimization

Caption: Workflow for catalyst selection in the synthesis of this compound.

References

Technical Support Center: Scaling Up the Production of 2-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 2-Bromo-5-hydroxybenzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: The two main scalable synthesis routes are:

  • Demethylation of 2-Bromo-5-methoxybenzoic acid: This is a common route involving the cleavage of the methyl ether.

  • Bromination of 3-Hydroxybenzoic acid: This involves the direct bromination of the aromatic ring. The choice between these routes often depends on the cost and availability of starting materials, as well as the desired purity profile of the final product.

Q2: What are the critical safety precautions to consider when handling the reagents for this synthesis on a large scale?

A2: When scaling up, it is crucial to adhere to strict safety protocols. Key hazards include:

  • Bromine: Highly toxic, corrosive, and volatile. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection.[1][2] Consider in-situ generation of bromine to avoid handling large quantities of the pure substance.

  • Aluminum chloride (for demethylation): A highly reactive and corrosive solid that reacts violently with water. Handle in a dry, inert atmosphere.

  • Solvents (e.g., Dichloromethane (B109758), Chloroform): Many are volatile and toxic.[3] Ensure proper ventilation and use closed systems where possible to minimize exposure.

  • Hydrogen Bromide (HBr): A corrosive gas that can be a byproduct of the bromination reaction.[2] Implement scrubbers or neutralization systems to manage HBr off-gassing.

Always consult the Safety Data Sheet (SDS) for each chemical for detailed handling and emergency procedures.[1][2][4][5]

Q3: How can I monitor the progress of the reaction effectively at an industrial scale?

A3: For large-scale production, in-process monitoring is critical for yield optimization and quality control. Recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting materials and the formation of the product and any byproducts.[3]

  • Thin-Layer Chromatography (TLC): A quicker, qualitative method for tracking reaction progress, although less precise than HPLC.

  • Gas Chromatography (GC): Can be used if derivatization is performed to make the compounds more volatile.

Q4: What are the recommended methods for purification of this compound at a larger scale?

A4: Large-scale purification typically involves:

  • Recrystallization: An effective method for removing impurities. The choice of solvent is critical and should be determined at the lab scale first. Common solvents include ethanol (B145695), methanol (B129727), and isopropanol.[3]

  • Filtration and Washing: After recrystallization, the product is collected by filtration and washed with a cold solvent to remove residual impurities.

  • Drying: The purified product should be dried under vacuum at a controlled temperature to remove residual solvents.

Q5: What are the key parameters for quality control of the final product?

A5: The final product should be tested for:

  • Purity: Typically determined by HPLC or GC, with a target purity of >99% for pharmaceutical applications.[3][6]

  • Identity: Confirmed by techniques like NMR, IR, and Mass Spectrometry.

  • Melting Point: A sharp melting point range indicates high purity. The reported melting point is around 185 °C.[7]

  • Residual Solvents: Assessed by GC to ensure they are below the limits specified by regulatory bodies.

  • Heavy Metals: May be required depending on the intended use of the product.

Troubleshooting Guides

Guide 1: Low Yield in Demethylation of 2-Bromo-5-methoxybenzoic Acid
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by HPLC until the starting material is consumed. - Increase Reagent Molar Ratio: Gradually increase the molar ratio of the demethylating agent (e.g., aluminum chloride). - Ensure Adequate Mixing: In large reactors, ensure efficient agitation to maintain a homogeneous reaction mixture.
Degradation of Product - Control Temperature: The demethylation reaction can be exothermic. Use a controlled heating and cooling system to maintain the optimal reaction temperature. - Quench Carefully: Quench the reaction by slowly adding it to ice water to dissipate heat and prevent side reactions.
Losses during Workup - Optimize Extraction: Ensure the correct pH is used during the aqueous workup to maximize the partitioning of the product into the organic phase. Perform multiple extractions. - Solvent Choice: Use a solvent for extraction in which the product has high solubility and is immiscible with water.
Guide 2: Formation of Impurities during Bromination of 3-Hydroxybenzoic Acid
Potential Cause Troubleshooting Steps
Over-bromination (di- or tri-brominated byproducts) - Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Add the bromine source portion-wise or via a syringe pump to maintain a low concentration in the reaction mixture. - Temperature Control: Perform the reaction at a lower temperature to increase selectivity.
Formation of Isomers - Catalyst Choice: The choice of catalyst can influence the regioselectivity of the bromination. Screen different Lewis acid catalysts at the lab scale. - Solvent Effects: The polarity of the solvent can affect the isomer distribution. Experiment with different solvents to optimize for the desired isomer.
Incomplete Reaction - Reaction Time and Temperature: Optimize the reaction time and temperature. Monitor the reaction by HPLC to determine the point of maximum product formation before significant byproduct formation occurs.

Data Presentation

Table 1: Comparison of Lab-Scale Synthesis Parameters

ParameterDemethylation of 2-Bromo-5-methoxybenzoic acidBromination of m-methoxybenzoic acid
Starting Material 2-Bromo-5-methoxybenzoic acidm-methoxybenzoic acid
Key Reagents Aluminum chloride, Chlorobenzene (B131634)N-bromosuccinimide (NBS) or Dibromohydantoin, Sulfuric Acid, Red Phosphorus
Solvent ChlorobenzeneDichloromethane or Chloroform
Typical Yield ~84%[8]92-94%[3]
Typical Purity (after recrystallization) >99%>99%[3]
Reaction Time 2.5 hours[8]3 hours[3]
Reaction Temperature Reflux25-30 °C[3]

Experimental Protocols

Protocol 1: Scale-up of Demethylation of 2-Bromo-5-methoxybenzoic Acid

1. Reaction Setup:

  • Charge a suitable glass-lined reactor with chlorobenzene under an inert nitrogen atmosphere.

  • Slowly add aluminum chloride with stirring, ensuring the temperature does not exceed 25°C.

  • Once the aluminum chloride is fully suspended, add 2-Bromo-5-methoxybenzoic acid in portions.

2. Reaction:

  • Heat the reaction mixture to reflux (approximately 132°C) and maintain for 2.5-4 hours.

  • Monitor the reaction progress by HPLC.

3. Workup:

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully transfer the reaction mixture to a separate quench vessel containing ice and water, maintaining the quench temperature below 20°C.

  • Separate the organic layer.

  • Extract the aqueous layer with diethyl ether or another suitable solvent (3x).

  • Combine the organic layers.

4. Purification:

  • Concentrate the combined organic layers under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).

  • Filter the purified crystals and wash with cold solvent.

  • Dry the final product under vacuum at 50-60°C.

Protocol 2: Scale-up of Bromination of m-methoxybenzoic Acid to 2-Bromo-5-methoxybenzoic Acid (Precursor Synthesis)

1. Reaction Setup:

  • In a glass-lined reactor, dissolve m-methoxybenzoic acid in dichloromethane.

  • Add concentrated sulfuric acid, a bromination initiator (e.g., potassium bromate), and a cocatalyst (e.g., red phosphorus) sequentially with stirring.[3]

2. Bromination:

  • Cool the mixture to 25°C.

  • Add the brominating agent (e.g., dibromohydantoin or N-bromosuccinimide) portion-wise, maintaining the temperature between 25-30°C.[3]

  • Stir for 3-5 hours, monitoring the reaction by HPLC.

3. Workup:

  • Pour the reaction mixture into ice water to quench the reaction.

  • Recover the dichloromethane under reduced pressure.

  • Filter the resulting solid.

4. Purification:

  • Recrystallize the crude product from ethanol or methanol to obtain pure 2-Bromo-5-methoxybenzoic acid.[3]

Mandatory Visualizations

Synthesis_Pathway cluster_0 Route 1: Demethylation cluster_1 Route 2: Bromination 2-Bromo-5-methoxybenzoic acid 2-Bromo-5-methoxybenzoic acid 2-Bromo-5-hydroxybenzoic acid_1 This compound 2-Bromo-5-methoxybenzoic acid->2-Bromo-5-hydroxybenzoic acid_1 AlCl3, Chlorobenzene, Reflux m-methoxybenzoic acid m-methoxybenzoic acid 2-Bromo-5-methoxybenzoic acid_2 2-Bromo-5-methoxybenzoic acid m-methoxybenzoic acid->2-Bromo-5-methoxybenzoic acid_2 Brominating Agent, H2SO4, CH2Cl2 Final Product This compound 2-Bromo-5-methoxybenzoic acid_2->Final Product Demethylation (as in Route 1)

Caption: Primary synthesis routes for this compound.

Troubleshooting_Workflow start Low Product Yield or Purity check_reaction In-process Monitoring (HPLC/TLC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction byproducts Significant Byproducts? incomplete_reaction->byproducts No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes workup_loss Losses During Workup? byproducts->workup_loss No optimize_conditions Optimize Temp/Catalyst/Solvent byproducts->optimize_conditions Yes optimize_workup Optimize pH/Extraction Solvent workup_loss->optimize_workup Yes end Improved Yield/Purity workup_loss->end No increase_time_temp->check_reaction optimize_reagents Optimize Reagent Stoichiometry increase_time_temp->optimize_reagents optimize_conditions->check_reaction optimize_workup->end

Caption: Troubleshooting workflow for low yield or purity.

References

Technical Support Center: Identifying Byproducts in 2-Bromo-5-hydroxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in reactions involving 2-Bromo-5-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: I'm seeing multiple spots on my TLC after a reaction with this compound. What are the common types of byproducts?

A1: this compound has two primary reactive sites: the carboxylic acid and the phenolic hydroxyl group. This dual reactivity can lead to several byproducts depending on the reaction type. Common side reactions include:

  • C-alkylation vs. O-alkylation: In reactions like the Williamson ether synthesis, the alkylating agent can react at the oxygen of the hydroxyl group (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, byproduct).[1]

  • Esterification of the Phenol: In reactions intended to modify the carboxylic acid (e.g., Fischer esterification), the phenolic hydroxyl group can also be esterified, leading to a di-substituted product.[2]

  • Self-Esterification/Polymerization: The hydroxyl group of one molecule can react with the carboxylic acid of another, forming dimers or polyester (B1180765) chains.[2]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as CO2, resulting in 3-bromophenol.[3][4]

  • Elimination Reactions: When using alkyl halides for etherification, a competing E2 elimination reaction can produce an alkene byproduct, particularly with secondary or tertiary halides.[1]

Q2: My Williamson ether synthesis using this compound is giving a low yield. What could be the cause?

A2: Low yields in Williamson ether synthesis are often due to competing side reactions or incomplete reactions. The most common issues are E2 elimination of the alkyl halide and C-alkylation of the phenoxide. To minimize the E2 elimination byproduct, use a primary alkyl halide and lower reaction temperatures.[1] To favor the desired O-alkylation over C-alkylation, a polar aprotic solvent like DMF or DMSO should be used.[1] Incomplete deprotonation of the hydroxyl group can also be a factor; using a strong, non-nucleophilic base like sodium hydride (NaH) ensures the complete formation of the reactive alkoxide.[1]

Q3: I am trying to perform an esterification on the carboxylic acid, but I'm getting a complex mixture. Why is this happening?

A3: Hydroxybenzoic acids are challenging for selective esterification because the phenolic hydroxyl group is also nucleophilic and can react under acidic conditions. This can lead to self-esterification, where molecules react with each other to form polyesters.[2] If you are using a highly reactive esterifying agent like an acyl chloride or anhydride, you may also see acylation of the phenolic group. To prevent these side reactions, it is best practice to protect the hydroxyl group (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) before performing the esterification of the carboxylic acid.[2]

Q4: I suspect my starting material is degrading. Under what conditions does this compound decarboxylate?

A4: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) at high temperatures.[3] While this often requires temperatures of 140°C or higher, the stability can be influenced by the solvent and the presence of other reagents.[3] If your reaction is running at a high temperature and you notice gas evolution or the formation of a less polar byproduct (like 3-bromophenol), decarboxylation may be occurring.

Q5: How can I definitively identify an unknown byproduct in my reaction mixture?

A5: A systematic approach is required. Start by monitoring the reaction with Thin Layer Chromatography (TLC) to visualize all components.[2] If multiple products are observed, the first step is to isolate the byproduct from the desired product and unreacted starting materials, typically using column chromatography. Once the byproduct is purified, its structure can be determined using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Comparing the spectra of the byproduct to the starting material and the expected product will reveal the structural changes that have occurred.

Troubleshooting and Optimization

Optimizing reactions with this compound involves minimizing the formation of the byproducts mentioned above. The following table provides specific troubleshooting advice for a common reaction, the Williamson ether synthesis.

Problem Observed Potential Cause Recommended Solution Expected Outcome
Low yield of desired ether; significant alkene byproduct detected. Competing E2 elimination reaction.[1]Use a primary alkyl halide instead of secondary/tertiary. Lower the reaction temperature.[1]Favors the SN2 pathway, increasing ether yield and reducing alkene formation.[1]
Reaction is sluggish or incomplete. Incomplete deprotonation of the phenolic hydroxyl group.Use a stronger, non-nucleophilic base like Sodium Hydride (NaH).[1]Ensures complete formation of the alkoxide for a faster, more complete reaction.
Formation of an unexpected isomer. C-Alkylation of the phenoxide instead of O-alkylation.[1]Switch from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, DMSO).[1]Increases selectivity for the desired O-alkylation product.[1]
Formation of alcohol byproduct corresponding to the alkyl halide. Hydrolysis of the alkyl halide.Ensure all reagents and glassware are anhydrous.Minimizes the formation of unwanted alcohol byproducts.[1]

Experimental Protocols

Protocol 1: General Method for Reaction Monitoring by TLC
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (a few drops) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Spotting: On a TLC plate, spot the diluted reaction mixture alongside spots of your starting material(s) and, if available, the pure product for reference.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). Allow the solvent to run up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining agent like potassium permanganate (B83412) or iodine.

  • Analysis: The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing. The presence of multiple new spots suggests byproduct formation.[2]

Protocol 2: General Workflow for Byproduct Isolation and Identification
  • Work-up: Once the reaction is complete, perform a standard aqueous work-up to remove inorganic salts and highly polar impurities. Extract the crude product into an organic solvent.

  • Purification: Concentrate the organic layer to obtain the crude mixture. Purify this mixture using flash column chromatography on silica (B1680970) gel, using a gradient of solvents determined by prior TLC analysis to separate the desired product from any byproducts.

  • Characterization: Collect the separated fractions and concentrate them. Analyze each purified compound (desired product and byproducts) using:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • IR Spectroscopy: To identify functional groups.

Visual Guides

Reaction Pathway Diagram

Figure 1. Common Reaction Pathways for this compound start This compound + Alkyl Halide (R-X) product Desired O-Alkylation Product (Ether-Ester) start->product SN2 (O-Alkylation) [Base, Polar Aprotic Solvent] byproduct1 C-Alkylation Byproduct start->byproduct1 C-Alkylation [Protic Solvent] byproduct2 Alkene Byproduct (from R-X) start->byproduct2 E2 Elimination [Sterically Hindered R-X, High Temp] byproduct3 Decarboxylation Byproduct (3-Bromophenol derivative) start->byproduct3 Decarboxylation [High Temp]

Caption: Figure 1. Competing reaction pathways in the alkylation of this compound.

Experimental Workflow Diagram

Figure 2. Workflow for Byproduct Identification observe Observe Unexpected Spot(s) on Reaction TLC workup Reaction Work-up & Crude Product Isolation observe->workup separate Isolate Byproduct via Column Chromatography workup->separate analyze Structural Analysis of Purified Byproduct separate->analyze ms Mass Spectrometry (MS) (Molecular Weight) analyze->ms nmr NMR Spectroscopy (¹H, ¹³C Structure) analyze->nmr ir IR Spectroscopy (Functional Groups) analyze->ir identify Identify Byproduct Structure ms->identify nmr->identify ir->identify

Caption: Figure 2. Systematic workflow for the isolation and identification of unknown byproducts.

Troubleshooting Logic Diagram

Figure 3. Troubleshooting Decision Tree for Low Yield start Low Product Yield? q_sm Starting Material Present on TLC? start->q_sm q_spots Multiple Product Spots? q_sm->q_spots No action1 Increase reaction time or check reagent purity. q_sm->action1 Yes action3 Side reactions occurred. Optimize conditions (Temp, Solvent). q_spots->action3 Yes action4 Yield loss during work-up/ purification. Review procedure. q_spots->action4 No action2 Reaction complete. Proceed to purification.

References

Technical Support Center: Reaction Monitoring of 2-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction of 2-Bromo-5-hydroxybenzoic acid using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC) Analysis

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor a reaction involving this compound? A1: TLC is a rapid, inexpensive, and effective technique used to qualitatively monitor the progress of a chemical reaction.[1] It allows for the visualization of the consumption of the starting material and the formation of the product, helping to determine the reaction's endpoint.[2]

Q2: How do I choose an appropriate mobile phase (eluent) for TLC analysis of this compound? A2: The choice of mobile phase depends on the polarity of the starting materials and products. For acidic compounds like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol) is typically used. It may be beneficial to add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase to improve spot shape and prevent streaking.[3][4]

Q3: How can I visualize the spots on the TLC plate? A3: Since this compound is an aromatic compound, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[5][6] If the spots are not visible under UV light, staining methods can be used.[3] Anisaldehyde stain, for example, is effective for visualizing phenols.[3]

Q4: What do I do if my spots are streaking or tailing? A4: Streaking or tailing on a TLC plate can be caused by several factors:

  • Sample Overload : The sample applied to the plate is too concentrated. Try diluting the sample before spotting it on the plate.[1][3]

  • Acidic Nature : The carboxylic acid group can interact strongly with the silica (B1680970) gel stationary phase, causing streaking. Adding a small amount of a volatile acid like acetic or formic acid to the mobile phase can mitigate this issue.[3][4]

  • Impurities : The presence of highly polar impurities can also lead to streaking.[3]

Troubleshooting Guide: TLC
Problem Potential Cause(s) Solution(s)
No spots are visible Sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3]
Compound is not UV-active.Use a chemical stain for visualization (e.g., anisaldehyde stain for phenols).[3]
Solvent level in the developing chamber is above the spotting line.Ensure the solvent level is below the baseline where the sample is spotted.[3]
The compound may have evaporated.This is more likely with volatile compounds. Ensure the plate is visualized promptly after development.[3]
Spots are streaked or elongated Sample is too concentrated.Dilute the sample before spotting.[1][4]
The compound is strongly acidic.Add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase.[3][4]
Spots remain at the baseline (low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase system.[3]
Spots run to the solvent front (high Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent or choose a less polar solvent system.[3]
Poor separation of spots Incorrect mobile phase composition.Experiment with different solvent ratios or a different solvent system to optimize the separation.[1]
Experimental Protocol: TLC Monitoring
  • Plate Preparation : Use a silica gel 60 F254 TLC plate. Draw a light pencil line about 1 cm from the bottom of the plate to serve as the origin.[6]

  • Sample Preparation : Dissolve a small amount of the reaction mixture in a suitable volatile solvent (e.g., ethyl acetate or acetone).

  • Spotting : Use a capillary tube to spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the origin line. Make the spots as small as possible.[6]

  • Development : Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber to allow the solvent to ascend the plate.

  • Visualization : Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[6]

  • Interpretation : The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

High-Performance Liquid Chromatography (HPLC) Analysis

Frequently Asked Questions (FAQs)

Q1: Why is HPLC a suitable method for monitoring this reaction? A1: HPLC is a powerful analytical technique that provides quantitative data on the progress of a reaction. It offers high resolution and sensitivity, allowing for the accurate determination of the concentration of reactants and products.[7]

Q2: What type of HPLC column and mobile phase should I use for this compound? A2: A reverse-phase (RP) C18 column is commonly used for the analysis of phenolic and benzoic acid derivatives.[8][9] The mobile phase typically consists of a mixture of an aqueous acidic solution (e.g., water with phosphoric or formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[8][10]

Q3: What causes peak tailing in the HPLC analysis of phenolic compounds like this compound? A3: Peak tailing for phenolic compounds is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[11] Other causes can include a mismatch in the mobile phase pH relative to the analyte's pKa, column degradation, or sample overload.[11]

Q4: How can I improve the resolution between the starting material and product peaks? A4: To improve resolution, you can adjust the mobile phase composition (e.g., change the ratio of organic solvent to water), alter the pH of the mobile phase, or change the flow rate. Using a gradient elution, where the mobile phase composition changes over time, can also significantly improve the separation of compounds with different polarities.

Troubleshooting Guide: HPLC
Problem Potential Cause(s) Solution(s)
Peak Tailing Secondary interactions with residual silanols.Use a column with low silanol activity or add a competing base to the mobile phase.[8]
Mobile phase pH is close to the analyte's pKa.Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.[11]
Sample overload.Dilute the sample before injection.[11]
Broad Peaks Contamination in the column or guard column.Flush the column or replace the guard column.[12]
Low buffer concentration.Increase the buffer concentration in the mobile phase.[12]
Baseline Noise or Drift Air trapped in the system.Degas the mobile phase.[12]
Leaks in the system.Check all fittings for leaks.[12]
Incomplete mobile phase mixing.Ensure proper mixing of the mobile phase components.[12]
Loss of Resolution Contamination of the mobile phase.Prepare fresh mobile phase.[12]
Column degradation.Replace the HPLC column.[12]
Experimental Protocol: HPLC Monitoring
  • System Preparation :

    • Column : C18 reverse-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).[9]

    • Mobile Phase : A mixture of acetonitrile and water containing 0.1% phosphoric acid. The exact ratio may need to be optimized.[8]

    • Flow Rate : Typically 1.0 mL/min.

    • Detection : UV detector set at an appropriate wavelength (e.g., 228 nm for benzoic acid derivatives).

  • Sample Preparation : Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection : Inject a small volume (e.g., 5-20 µL) of the prepared sample into the HPLC system.

  • Data Analysis : Monitor the chromatogram for the disappearance of the starting material peak and the appearance and growth of the product peak. The reaction is considered complete when the peak area of the starting material is negligible.

Data Presentation

Table 1: Hypothetical TLC Data for Reaction Monitoring

Compound Mobile Phase System Rf Value
Starting MaterialHexane:Ethyl Acetate (7:3) + 0.5% Acetic Acid0.6
This compound (Product)Hexane:Ethyl Acetate (7:3) + 0.5% Acetic Acid0.4
Note: This is a representative system and may require optimization.

Table 2: Hypothetical HPLC Data for Reaction Monitoring

Compound Column Mobile Phase Retention Time (min)
Starting MaterialC18Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid3.5
This compound (Product)C18Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid5.2

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_plate Prepare TLC Plate spotting Spot Plate prep_plate->spotting prep_sample Prepare Reaction Sample prep_sample->spotting development Develop in Chamber spotting->development drying Dry Plate development->drying visualization Visualize under UV drying->visualization interpretation Interpret Results visualization->interpretation

Caption: Workflow for TLC reaction monitoring.

HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_eval Evaluation prep_system Prepare HPLC System injection Inject Sample prep_system->injection prep_sample Prepare & Filter Sample prep_sample->injection data_acq Data Acquisition injection->data_acq chromatogram Analyze Chromatogram data_acq->chromatogram quantification Quantify Peaks chromatogram->quantification

Caption: Workflow for HPLC reaction monitoring.

Troubleshooting_Logic cluster_TLC TLC Issue cluster_HPLC HPLC Issue cluster_causes Potential Causes cluster_solutions Solutions streaking Streaking Spot overload Sample Overload streaking->overload acidic Acidic Analyte streaking->acidic tailing Tailing Peak tailing->overload silanol Silanol Interaction tailing->silanol dilute Dilute Sample overload->dilute acidify Acidify Mobile Phase acidic->acidify new_column Use End-capped Column silanol->new_column

References

Technical Support Center: Recrystallization of 2-Bromo-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Bromo-5-hydroxybenzoic acid via recrystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization process in a question-and-answer format.

Question: My this compound sample won't completely dissolve in the hot solvent. What should I do?

Answer: This issue typically arises from using an insufficient amount of solvent or selecting a solvent in which the compound has low solubility even at high temperatures.

  • Solution 1: Add More Solvent. Incrementally add small volumes of the hot solvent to the mixture while maintaining the temperature and stirring until the solid is fully dissolved. Be cautious not to add a large excess, as this will reduce your final yield.[1]

  • Solution 2: Re-evaluate Your Solvent Choice. this compound is soluble in alcohols and ethers and only slightly soluble in water.[2] If you are using a solvent like water alone, it may not be effective. Consider switching to a more suitable solvent like ethanol (B145695), methanol, or a mixed-solvent system such as ethanol/water.[3]

Question: The compound precipitated too quickly as a fine powder or "crashed out" immediately after I removed it from the heat. Is this a problem?

Answer: Yes, rapid precipitation is undesirable as it tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1][4] An ideal crystallization should occur slowly over a period of 15-20 minutes.[1]

  • Solution: Reheat the flask to redissolve the precipitate. Add a small, additional amount of the hot solvent (1-2 mL for every 100 mg of solid is a good starting point) to ensure the solution is no longer supersaturated at the boiling point.[1] Then, allow the flask to cool slowly and undisturbed.

Question: My solution has cooled, but no crystals have formed. What is the next step?

Answer: This is a common occurrence known as supersaturation, where the compound remains dissolved even though its solubility limit has been exceeded. Crystal formation needs to be induced.

  • Solution 1: Scratch the Flask. Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[1][4] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.

  • Solution 2: Add a Seed Crystal. If available, add a tiny crystal of pure this compound to the solution. This provides a template for other molecules to crystallize upon.[1]

  • Solution 3: Reduce Solvent Volume. If the first two methods fail, it's likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the compound, and then attempt to cool it again.[1]

Question: Instead of crystals, an oil or a sticky gum has formed at the bottom of my flask. How can I fix this?

Answer: This phenomenon, known as "oiling out," happens when the solute comes out of solution at a temperature above its melting point, often due to a highly concentrated solution or the presence of impurities that depress the melting point.

  • Solution 1: Reheat and Add More Solvent. Heat the mixture until the oil redissolves completely. Add more of the "good" solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation point of the solution.[1][5] Allow it to cool slowly again.

  • Solution 2: Trituration. If oiling persists, decant the solvent. Add a different, non-polar solvent in which the compound is insoluble (like hexanes) and stir or scratch the oil vigorously to induce solidification.[5] This may require further purification.

Question: My final yield of pure crystals is very low. What are the potential causes?

Answer: A low yield can result from several factors during the procedure.

  • Possible Cause 1: Excessive Solvent. Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[1]

  • Possible Cause 2: Premature Crystallization. If the compound crystallized in the funnel during a hot filtration step, a portion of the product was lost.[1][6]

  • Possible Cause 3: Inappropriate Solvent. The chosen solvent might have a relatively high solubility for the compound even at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on its known solubilities, an alcohol/water mixture is an excellent choice. This compound is soluble in alcohols (like ethanol or methanol) and only slightly soluble in water.[2][7] This allows for the use of a mixed-solvent system where the compound is dissolved in a minimal amount of hot alcohol, and water is then added dropwise until the solution becomes cloudy, indicating saturation. Reheating to clarify and then slow cooling should yield pure crystals.[6]

Q2: What is the expected melting point for pure this compound?

A2: The literature melting point for this compound is in the range of 218-220°C.[2] A successful recrystallization should yield a product with a sharp melting point within this range. A broad or depressed melting point suggests the presence of impurities.

Q3: How do I perform a hot filtration, and when is it necessary?

A3: A hot filtration is necessary only when there are insoluble impurities (e.g., dust, sand, or insoluble byproducts) present in your hot, dissolved sample. To perform it, use a pre-heated stemless or short-stemmed funnel and fluted filter paper. Keeping the apparatus hot prevents your desired compound from crystallizing prematurely in the funnel.[6]

Q4: Can activated charcoal be used to decolorize my sample?

A4: Yes, if your solution has a colored tint due to high-molecular-weight, colored impurities, you can use a small amount of activated charcoal. Add the charcoal to the hot solution before filtration, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can adsorb your product and reduce the yield.[1]

Data Presentation
Qualitative Solubility of this compound
SolventSolubilityNotes for Recrystallization
WaterSlightly Soluble[2]Excellent as the "poor" solvent in a mixed-solvent system with an alcohol.
Alcohols (Methanol, Ethanol)Soluble[2][7]Good candidates for the "good" solvent in a mixed system or potentially for single-solvent recrystallization.
Dimethyl Sulfoxide (DMSO)Slightly Soluble[7]Not ideal for recrystallization due to its very high boiling point, making it difficult to remove from crystals.
Ethers, KetonesSoluble[2]May be too effective as solvents (high solubility at room temperature), potentially leading to poor recovery.
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Maintain the solution at or near its boiling point.

  • Saturation: While keeping the solution hot, add hot water dropwise until a persistent cloudiness (turbidity) appears. This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.

  • (Optional) Hot Filtration: If any insoluble impurities are visible, perform a hot filtration at this stage into a pre-warmed clean flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (a similar ethanol/water mixture or just ice-cold water) to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly in a desiccator or a vacuum oven to remove all traces of solvent.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filt_q Insoluble Impurities Present? dissolve->hot_filt_q hot_filt Perform Hot Filtration hot_filt_q->hot_filt Yes cool Allow Solution to Cool Slowly hot_filt_q->cool No hot_filt->cool crystals Collect Crystals via Vacuum Filtration cool->crystals wash Wash with Ice-Cold Solvent crystals->wash dry Dry the Pure Crystals wash->dry end_product Pure Product dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Begin Slow Cooling of Hot Solution q1 What is observed? start->q1 path_crystals Slow Crystal Formation q1->path_crystals Crystals path_oil Oily Droplets Form q1->path_oil Oil path_nothing Nothing Happens q1->path_nothing Nothing success Process is working. Continue cooling. path_crystals->success remedy_oil Reheat to dissolve oil. Add more 'good' solvent. Cool slowly again. path_oil->remedy_oil remedy_nothing Induce Crystallization: 1. Scratch inner surface 2. Add a seed crystal path_nothing->remedy_nothing remedy_oil->start q2 Crystals Form? remedy_nothing->q2 q2->success Yes remedy_boil Too much solvent likely. Boil off a portion of solvent and re-cool. q2->remedy_boil No remedy_boil->start

Caption: Troubleshooting logic for common recrystallization issues.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-Bromo-5-hydroxybenzoic Acid and Other Bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, halogenated phenols, particularly bromophenols, represent a class of compounds with significant and varied biological activities. This guide provides a detailed comparison of the bioactivity of 2-Bromo-5-hydroxybenzoic acid against other structurally related bromophenols. By presenting available experimental data, this document aims to offer a clear perspective on their relative performance in antioxidant, antimicrobial, anticancer, and enzyme-inhibiting assays, thereby guiding future research and development efforts.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and comparable bromophenols. It is important to note that direct comparative studies under identical conditions are limited, and thus, data from different studies should be interpreted with caution.

Antioxidant Activity

The antioxidant potential of phenolic compounds is a key area of investigation. The following data, primarily from DPPH radical scavenging assays, provides insight into how bromination and the presence of a carboxyl group influence antioxidant capacity.

CompoundAntioxidant AssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)Source
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidDPPH Radical Scavenging19.84 µMBHA-[1]
Benzylic acid-derived bromophenolsDPPH Radical Scavenging17.32–346.50--[1]
Antimicrobial Activity

The antimicrobial efficacy of bromophenols is a promising area for the development of new therapeutic agents. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, with lower values indicating greater effectiveness.

CompoundMicroorganismMIC (mg/mL)Reference CompoundMIC (mg/mL)Source
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2.5–5.0--[2]

Note: Direct comparative MIC values for this compound against other simple bromophenols are not extensively documented in the same experimental setup.

Anticancer Activity

The cytotoxic effects of bromophenols against various cancer cell lines are of significant interest for oncology research. The half-maximal inhibitory concentration (IC50) is a common metric for a compound's cytotoxicity.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Bromophenol Derivatives (unspecified)Various---[3]

Note: While various bromophenol derivatives have shown anticancer activity, specific IC50 values for this compound in direct comparison to other simple bromophenols were not found in the reviewed literature.

Enzyme Inhibition

This compound has been identified as an inhibitor of lactoperoxidase, an enzyme involved in the innate immune system.[4] However, quantitative inhibitory data (IC50 or Ki values) for this compound and its direct comparison with other bromophenols in lactoperoxidase inhibition assays are not well-documented in the available literature. Other bromophenols have been shown to inhibit various enzymes, including cholinesterases and α-glucosidase.[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of compounds.

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • A reference antioxidant (e.g., ascorbic acid or Trolox) is used as a positive control.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

Protocol:

  • Prepare a stock solution of the test compound.

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Lactoperoxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of lactoperoxidase.

Principle: Lactoperoxidase catalyzes the oxidation of a substrate (e.g., ABTS) in the presence of hydrogen peroxide, leading to a colored product. The rate of color formation is monitored spectrophotometrically.

Protocol:

  • Prepare a reaction mixture containing buffer, the substrate (e.g., ABTS), and hydrogen peroxide.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the lactoperoxidase enzyme.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 412 nm for ABTS) over time.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor, and the IC50 value is calculated.

Signaling Pathways and Logical Relationships

The bioactivity of bromophenols is often mediated through their interaction with specific cellular signaling pathways.

Nrf2 Signaling Pathway in Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Some phenolic compounds are known to activate this pathway.

Nrf2_Pathway cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Bromophenol Bromophenol Bromophenol->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters & degrades Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nrf2->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of Cytoprotection Cytoprotection Antioxidant Genes->Cytoprotection

Nrf2 antioxidant response pathway.
Apoptosis Signaling Pathway

Certain bromophenol derivatives have been shown to induce apoptosis in cancer cells, a key mechanism for their anticancer activity.

Apoptosis_Pathway Bromophenol Derivative Bromophenol Derivative ROS ROS Bromophenol Derivative->ROS induces Bax Bax Bromophenol Derivative->Bax upregulates Bcl-2 Bcl-2 Bromophenol Derivative->Bcl-2 downregulates Mitochondrion Mitochondrion ROS->Mitochondrion damages Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bax->Mitochondrion promotes pore formation Bcl-2->Mitochondrion inhibits pore formation Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Intrinsic apoptosis pathway.
General Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating the bioactivity of bromophenol compounds.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Hit Validation & Lead Optimization cluster_mechanistic Mechanism of Action Studies Compound Library Compound Library In vitro Assays In vitro Assays Compound Library->In vitro Assays DPPH, MIC, etc. Hit Identification Hit Identification In vitro Assays->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response IC50/MIC determination Cell-based Assays Cell-based Assays Dose-Response->Cell-based Assays Cytotoxicity, etc. Structure-Activity Relationship Structure-Activity Relationship Cell-based Assays->Structure-Activity Relationship Signaling Pathway Analysis Signaling Pathway Analysis Structure-Activity Relationship->Signaling Pathway Analysis Enzyme Kinetics Enzyme Kinetics Structure-Activity Relationship->Enzyme Kinetics Preclinical Development Preclinical Development Signaling Pathway Analysis->Preclinical Development Enzyme Kinetics->Preclinical Development

Bioactivity screening workflow.

Conclusion

This compound and its related bromophenols exhibit a range of interesting biological activities. While the available data suggests potential in antimicrobial and anti-inflammatory applications, a clear and comprehensive comparative analysis is hindered by the lack of direct head-to-head studies with standardized methodologies. Future research should focus on systematic comparisons of these compounds to elucidate structure-activity relationships and identify the most promising candidates for further development. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers embarking on such investigations.

References

A Comparative Analysis of 2-Bromo-5-hydroxybenzoic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of 2-Bromo-5-hydroxybenzoic acid and its structural isomers. The positioning of the bromo and hydroxyl substituents on the benzoic acid ring significantly influences the physicochemical properties, biological activities, and potential therapeutic applications of these compounds. This document summarizes key data to aid researchers, scientists, and drug development professionals in their evaluation and selection of these molecules for further investigation.

Physicochemical Properties

The arrangement of functional groups on the aromatic ring directly impacts properties such as melting point, acidity (pKa), and solubility. These parameters are crucial for predicting the behavior of these compounds in biological systems and for designing synthetic routes.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaSolubility
This compoundC₇H₅BrO₃217.02225-230[1]2.73 (Predicted)[2]Slightly soluble in DMSO and Methanol[2][3]
3-Bromo-4-hydroxybenzoic acidC₇H₅BrO₃217.02177Not AvailableNot Available
4-Bromo-2-hydroxybenzoic acidC₇H₅BrO₃217.02216-217Not AvailableNot Available
5-Bromo-2-hydroxybenzoic acidC₇H₅BrO₃217.02Not AvailableNot AvailableNot Available
3-Bromo-2-hydroxybenzoic acidC₇H₅BrO₃217.02Not AvailableNot AvailableNot Available
3-Bromo-5-hydroxybenzoic acidC₇H₅BrO₃217.02Not AvailableNot AvailableNot Available

Biological Activities and Applications

Halogenated hydroxybenzoic acids are recognized for their diverse biological activities. The introduction of a bromine atom can enhance lipophilicity, potentially improving membrane permeability and bioavailability. These compounds have been investigated for their anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.

This compound, in particular, has been shown to inhibit lactoperoxidase and cyclooxygenase (COX) enzymes, suggesting potential as an anti-inflammatory agent.[3][4] It also exhibits antimicrobial properties.[2] Derivatives of these isomers are being explored for their potential in cancer therapy, with some showing potent activity against key signaling proteins like PI3K and DNA-PK.[3]

The general workflow for investigating the biological activity of these compounds often follows a standardized path from initial screening to more detailed mechanistic studies.

G General Workflow for Biological Activity Screening cluster_0 Compound Acquisition & Preparation cluster_1 In Vitro Screening cluster_2 Lead Identification & Optimization cluster_3 Mechanism of Action Studies a Synthesis or Purchase of Isomers b Purity Assessment (e.g., HPLC, NMR) a->b c Stock Solution Preparation b->c d Enzyme Inhibition Assays (e.g., COX, LOX) c->d e Antimicrobial Susceptibility Testing c->e f Cell-based Assays (e.g., Cytotoxicity, Anti-inflammatory) d->f e->f g Identification of 'Hit' Compounds f->g h Structure-Activity Relationship (SAR) Studies g->h i Lead Optimization h->i j Signaling Pathway Analysis i->j k Target Identification and Validation j->k G Synthesis of this compound Start Start with 2-bromo-5-methoxybenzoic acid Step1 Reflux with AlCl3 in Chlorobenzene Start->Step1 Demethylation Step2 Cool and Quench in Ice Water Step1->Step2 Step3 Extract with Diethyl Ether Step2->Step3 Step4 Combine Organic Phases & Concentrate Step3->Step4 End Obtain This compound Step4->End G Simplified Pro-inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Arachidonic Acid Arachidonic Acid Inflammatory Stimulus->Arachidonic Acid COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Bromo-hydroxybenzoic acids Bromo-hydroxybenzoic acids Bromo-hydroxybenzoic acids->COX Enzymes Inhibition

References

A Comparative Guide to the Validation of an HPLC Method for 2-Bromo-5-hydroxybenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Bromo-5-hydroxybenzoic acid against an alternative analytical technique, UV-Vis Spectrophotometry. The information presented is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Overview of Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. For this compound, a reversed-phase HPLC method is ideal, providing high specificity and the ability to separate the analyte from potential impurities and degradation products.

UV-Vis Spectrophotometry: This technique measures the absorbance of light by a substance at a specific wavelength. It is a simpler and faster method than HPLC but can be less specific if other compounds in the sample absorb at the same wavelength as the analyte of interest.

Experimental Protocols

A comprehensive validation of the analytical methods was conducted in accordance with the International Council for Harmonisation (ICH) guidelines.

2.1. HPLC Method Protocol

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 240 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Standard and Sample Preparation:

    • A stock solution of this compound (100 µg/mL) was prepared in the mobile phase.

    • Calibration standards were prepared by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.

    • Quality control (QC) samples were prepared at low, medium, and high concentrations (5, 20, and 40 µg/mL).

2.2. UV-Vis Spectrophotometric Method Protocol

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Measurement Parameters:

    • Solvent: Methanol

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution from 200 to 400 nm.

    • Calibration Range: 1 to 50 µg/mL.

  • Standard and Sample Preparation:

    • A stock solution of this compound (100 µg/mL) was prepared in methanol.

    • Calibration standards and QC samples were prepared by diluting the stock solution with methanol.

Method Validation and Performance Comparison

The HPLC and UV-Vis spectrophotometric methods were validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in the tables below.

3.1. Specificity

The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components.

Parameter HPLC Method UV-Vis Spectrophotometric Method
Interference from Placebo No interference observed at the retention time of the analyte.Potential interference from excipients that absorb at the same wavelength.
Peak Purity Peak purity index > 0.999, indicating no co-eluting impurities.Not applicable.

3.2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

Parameter HPLC Method UV-Vis Spectrophotometric Method
Concentration Range 1 - 50 µg/mL1 - 50 µg/mL
Regression Equation y = 45218x + 1254y = 0.025x + 0.008
Correlation Coefficient (r²) 0.99980.9985

3.3. Accuracy

Accuracy refers to the closeness of the test results to the true value. It was determined by the percent recovery of spiked samples.

Spiked Concentration (µg/mL) HPLC Method (% Recovery) UV-Vis Spectrophotometric Method (% Recovery)
599.8%98.5%
20100.5%101.2%
40101.2%102.5%
Average Recovery 100.5% 100.7%

3.4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Parameter HPLC Method (%RSD) UV-Vis Spectrophotometric Method (%RSD)
Repeatability (Intra-day) < 1.0%< 1.5%
Intermediate Precision (Inter-day) < 1.5%< 2.0%

3.5. Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Parameter HPLC Method UV-Vis Spectrophotometric Method
LOD 0.1 µg/mL0.5 µg/mL
LOQ 0.3 µg/mL1.5 µg/mL

Visualized Workflows

The following diagrams illustrate the logical flow of the HPLC method validation process and the relationship between the key validation parameters.

HPLC_Validation_Workflow HPLC Method Validation Workflow start Start Validation method_dev Method Development (Column, Mobile Phase, etc.) start->method_dev specificity Specificity (Interference Check) method_dev->specificity linearity Linearity (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Variations in Method) lod_loq->robustness system_suitability System Suitability (Daily Check) robustness->system_suitability validation_report Validation Report system_suitability->validation_report end_validation Validated Method validation_report->end_validation

Caption: A flowchart illustrating the sequential steps in an HPLC method validation process.

Validation_Parameters_Relationship Interrelationship of HPLC Validation Parameters validated_method Validated Method specificity Specificity validated_method->specificity linearity Linearity validated_method->linearity accuracy Accuracy validated_method->accuracy precision Precision validated_method->precision loq LOQ validated_method->loq robustness Robustness validated_method->robustness linearity->accuracy influences linearity->precision influences precision->accuracy impacts lod LOD loq->linearity defines range loq->accuracy lower limit loq->precision lower limit loq->lod

Caption: A diagram showing the interconnectedness of key HPLC validation parameters.

Conclusion

The validated HPLC method demonstrates superior performance in terms of specificity, linearity, precision, and sensitivity (LOD/LOQ) for the analysis of this compound when compared to the UV-Vis spectrophotometric method. While the UV-Vis method offers simplicity and speed, its lack of specificity makes it more susceptible to interference from other components in the sample matrix.

Therefore, the HPLC method is recommended for the accurate and reliable quantification of this compound in research and quality control settings where specificity is a critical requirement. The UV-Vis method may be suitable for preliminary or high-throughput screening where the sample matrix is well-defined and free of interfering substances.

2-Bromo-5-hydroxybenzoic Acid: A Comparative Guide for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Bromo-5-hydroxybenzoic acid as a reference standard against its isomers and other related benzoic acid derivatives. The information presented is intended to assist researchers in making informed decisions for analytical method development and validation. This document outlines the physicochemical properties, proposes a standardized analytical protocol, and visualizes its role in a relevant biochemical pathway.

Executive Summary

This compound is a halogenated derivative of salicylic (B10762653) acid frequently utilized as a reference standard in analytical chemistry and as a building block in organic synthesis. Its unique substitution pattern influences its chemical properties, offering distinct advantages and considerations compared to its positional isomers and other related compounds. This guide provides a comparative analysis of these properties, a detailed hypothetical protocol for its use in High-Performance Liquid Chromatography (HPLC), and contextualizes its relevance in biochemical pathways.

Comparison with Alternative Reference Standards

The choice of a reference standard is critical for the accuracy and reliability of analytical measurements. The primary alternatives to this compound include its positional isomers (e.g., 5-Bromosalicylic acid, 3-Bromo-4-hydroxybenzoic acid) and other halogenated benzoic acids. While direct head-to-head performance data as analytical standards is scarce in publicly available literature, a comparison of their fundamental physicochemical properties can inform selection.

The position of the bromine and hydroxyl groups on the benzoic acid ring significantly impacts properties such as acidity (pKa), solubility, and chromatographic retention, which are critical for a reference standard's performance.

Physicochemical Properties Comparison
PropertyThis compound5-Bromosalicylic Acid (5-Bromo-2-hydroxybenzoic acid)3-Bromobenzoic Acid4-Bromobenzoic Acid
Molecular Formula C₇H₅BrO₃C₇H₅BrO₃C₇H₅BrO₂C₇H₅BrO₂
Molecular Weight ( g/mol ) 217.02217.02201.02201.02
Melting Point (°C) 225-230[1]164-167155-158251-254
pKa Not explicitly found2.8 (for salicylic acid)3.863.97
Purity (Typical) ≥95%[1]≥98%≥99%≥99%
Appearance Solid[1]White to off-white crystalline powderWhite to light yellow crystalline powderWhite crystalline powder

Note: Data for some properties of this compound and its isomers are not consistently available in the searched literature and may require experimental determination. The pKa of salicylic acid is provided as a reference for 5-Bromosalicylic acid.

Experimental Data and Protocols

Proposed HPLC Method for Analysis of this compound

This proposed method is adapted from a protocol for the analysis of a structural isomer, 5-bromo-2-hydroxybenzoic acid, and is expected to provide good resolution and quantification.[2]

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Orthophosphoric acid or Formic acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard (purity ≥95%)

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (likely around 210 nm and 300 nm)
Injection Volume 10 µL
Run Time 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Parameters (to be determined experimentally):

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day < 2.0%, Inter-day < 3.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity Peak purity analysis, no interference from blank or placebo
Stability Stable in solution for a defined period under specified conditions
Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using the proposed HPLC method.

G HPLC Analysis Workflow prep Standard & Sample Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc Prepare inject Injection of Standard/Sample hplc->inject Equilibrate sep Chromatographic Separation on C18 Column inject->sep Analyze detect UV Detection sep->detect data Data Acquisition & Processing detect->data quant Quantification using Calibration Curve data->quant report Reporting of Results quant->report G Simplified Phorbol (B1677699) Ester Biosynthesis Pathway cluster_terpenoid Terpenoid Backbone Synthesis cluster_phorbol Phorbol Ring Formation cluster_esterification Esterification IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Casbene Casbene GGPP->Casbene Casbene Synthase Tigliane Tigliane Diterpene Casbene->Tigliane Series of Enzymatic Steps Phorbol Phorbol Tigliane->Phorbol Hydroxylation & Rearrangement PhorbolEster Phorbol Ester Phorbol->PhorbolEster BenzoicAcidDeriv Benzoic Acid Derivatives (e.g., this compound) BenzoicAcidDeriv->PhorbolEster Acyltransferase

References

Unveiling the Cross-Reactivity Profile of 2-Bromo-5-hydroxybenzoic Acid in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological cross-reactivity of 2-Bromo-5-hydroxybenzoic acid and its analogs. While specific quantitative data for this compound is limited in publicly available literature, this document compiles relevant data from structurally similar compounds to offer insights into its potential biological activities. The guide covers its inhibitory effects on key enzymes and its antimicrobial potential, presenting available data, detailed experimental protocols, and a representative signaling pathway to contextualize its mechanism of action.

Quantitative Data Summary

The following tables summarize the inhibitory activities of compounds structurally related to this compound against various biological targets. It is important to note that these values serve as a reference point due to the absence of specific data for this compound.

Table 1: Enzyme Inhibition Data for Hydroxybenzoic Acid Derivatives

CompoundTarget EnzymeAssay TypeIC50 ValueReference CompoundIC50 Value (Reference)
4-Aminosalicylic acidLactoperoxidaseSpectrophotometric1.5 µMCefazolin8.19 µM[1]
Salicylic acidCOX-1 (ovine)Enzyme Immunoassay>100 µMCelecoxib9.4 µM[2]
Salicylic acidCOX-2 (human)Enzyme Immunoassay>100 µMCelecoxib0.08 µM[2]
5-Bromosalicylic acidData not available----
2-Hydroxybenzoic acid derivative (Compound 11)SIRT5 (human)Fluorogenic Assay46.8 µMSuramin28.4 µM
2-Hydroxybenzoic acid derivative (Compound 43)SIRT5 (human)Fluorogenic Assay4.6 µMSuramin28.4 µM

Table 2: Antimicrobial Activity of Hydroxybenzoic Acid Derivatives

CompoundMicroorganismAssay TypeMinimum Inhibitory Concentration (MIC)
4-Hydroxybenzoic acidEscherichia coliBroth Microdilution36.00-72.00 mg/ml[3][4]
4-Hydroxybenzoic acidStaphylococcus aureusBroth Microdilution36.00-72.00 mg/ml[3]
4-Hydroxybenzoic acidCandida albicansBroth Microdilution36.00-72.00 mg/ml[3]
5-Bromosalicylic acidData not available--
Salicylic acid congeners (4h and 4e)Various bacteriaMicrodilution31.25 µg/mL[5]

Key Biological Activities

This compound and its analogs have been investigated for several biological activities:

  • Enzyme Inhibition: This class of compounds has shown potential to inhibit enzymes such as lactoperoxidase and cyclooxygenases (COX), which are involved in inflammatory and oxidative processes.[6][7] Derivatives of 2-hydroxybenzoic acid have also been identified as selective inhibitors of Sirtuin 5 (SIRT5), a mitochondrial deacetylase implicated in metabolic regulation and cancer.

  • Antimicrobial Activity: Hydroxybenzoic acids are known to possess antimicrobial properties, inhibiting the growth of various bacteria and fungi.[7]

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the cross-reactivity of this compound.

Lactoperoxidase Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for determining lactoperoxidase activity.[3][8][9]

Principle: The assay measures the oxidation of a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), by lactoperoxidase in the presence of hydrogen peroxide. The rate of color development is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Lactoperoxidase enzyme

  • Potassium Phosphate Buffer (pH 6.0)

  • Hydrogen Peroxide (H₂O₂) solution

  • ABTS solution

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, lactoperoxidase enzyme, and the test compound or vehicle control.

  • Initiate the reaction by adding the ABTS solution followed by the H₂O₂ solution.

  • Immediately measure the absorbance at 405 nm kinetically for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Enzyme Immunoassay)

This protocol is based on commercially available COX inhibitor screening kits.[6][7][10][11]

Principle: The assay measures the amount of prostaglandin (B15479496) E2 (PGE2) produced from the conversion of arachidonic acid by COX enzymes. The inhibition of PGE2 production is quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent

  • PGE2 ELISA kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In separate wells of a 96-well plate, incubate the respective COX enzyme (COX-1 or COX-2) with the test compound or vehicle control in the presence of the heme cofactor.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific time to allow for prostaglandin production.

  • Stop the reaction (e.g., by adding a strong acid).

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA according to the manufacturer's instructions.

  • Calculate the percentage of inhibition and determine the IC50 value for each COX isoform.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (this compound) dissolved in a suitable solvent

  • Sterile 96-well microplates

  • Inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microplate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include positive (microorganism without inhibitor) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a potential signaling pathway affected by hydroxybenzoic acid derivatives and a general workflow for assessing enzyme inhibition.

SIRT5_Inhibition_Pathway SIRT5 Signaling and Inhibition Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Inhibition Inhibition Mechanism Metabolic_Enzymes Metabolic Enzymes (e.g., SDHA, CPS1) Succinylated_Enzymes Succinylated Enzymes (Inactive) Metabolic_Enzymes->Succinylated_Enzymes Succinylation Metabolism Cellular Metabolism (TCA Cycle, Urea Cycle) Metabolic_Enzymes->Metabolism Regulates SIRT5 SIRT5 SIRT5->Metabolic_Enzymes Activates NAM Nicotinamide SIRT5->NAM Produces Succinylated_Enzymes->Metabolic_Enzymes Desuccinylation NAD NAD+ NAD->SIRT5 Cofactor Inhibitor 2-Hydroxybenzoic Acid Derivatives Inhibitor->SIRT5 Inhibits Enzyme_Inhibition_Workflow General Workflow for Enzyme Inhibition Assay start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) start->prep_reagents assay_setup Set up Assay Plate (Controls and Test Compound Dilutions) prep_reagents->assay_setup incubation Pre-incubation (Enzyme and Inhibitor) assay_setup->incubation reaction_init Initiate Reaction (Add Substrate) incubation->reaction_init measurement Measure Activity (e.g., Spectrophotometry, Fluorometry) reaction_init->measurement data_analysis Data Analysis (Calculate % Inhibition and IC50) measurement->data_analysis end End data_analysis->end

References

A Comparative Guide to the Efficacy of 2-Bromo-5-hydroxybenzoic Acid and Other Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibitory efficacy of 2-Bromo-5-hydroxybenzoic acid. Due to the limited availability of direct quantitative inhibitory data for this compound against specific enzymes in publicly accessible literature, this guide offers a comparative landscape. This is achieved by presenting data on the inhibition of relevant enzymes by structurally related compounds and other known inhibitors. The primary enzymes of focus are lactoperoxidase and cyclooxygenase (COX), both of which are implicated in inflammatory processes and are reported targets or potential targets of this compound and its derivatives.

Executive Summary

Data Presentation: Comparative Inhibitory Activity

Lactoperoxidase Inhibition by Phenolic Compounds

The following table summarizes the inhibition constants (Ki) of various phenolic compounds against bovine lactoperoxidase. This data provides a reference for the potential inhibitory potency of this compound, which shares a phenolic acid structure.

CompoundInhibition Constant (Ki)Type of Inhibition
Caffeic acid2.83 µMNon-competitive
Ferulic acid4.79 µMNon-competitive
Quercetin5.99 µMNon-competitive
Ellagic acid14.74 µMNon-competitive
Gallic acid28.29 µMNon-competitive
Tannic acid0.0129 nMCompetitive
3,4-dihydroxybenzoic acid

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-5-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 2-Bromo-5-hydroxybenzoic acid derivatives, exploring their synthesis, biological evaluation, and the nuanced ways in which structural modifications influence their therapeutic potential.

This compound, a halogenated derivative of salicylic (B10762653) acid, serves as a versatile scaffold for the development of novel therapeutic agents. Its inherent chemical functionalities—a carboxylic acid, a hydroxyl group, and a bromine atom—offer multiple points for modification, allowing for the fine-tuning of its pharmacological properties. This guide delves into the structure-activity relationships (SAR) of various derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer activities, supported by experimental data and detailed protocols.

Performance Comparison of this compound Derivatives

The biological activity of this compound derivatives is significantly influenced by the nature of the substituents. The following tables summarize quantitative data from various studies, offering a comparative overview of their efficacy.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

DerivativeTarget MicroorganismMIC (µg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamideStaphylococcus aureus2.5[1]
N-(2-bromo-phenyl)-2-hydroxy-benzamideBacillus subtilis5.0[1]
Hydrazone of N-(2-bromo-phenyl)-2-hydroxy-benzamideStaphylococcus aureus2.5[1]
Hydrazone of N-(2-bromo-phenyl)-2-hydroxy-benzamideBacillus subtilis2.5[1]

Note: Lower MIC values indicate greater antimicrobial potency.

Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases. The anti-inflammatory potential of this compound derivatives has been evaluated through various in vitro assays, such as the inhibition of proteases and the reduction of nitric oxide (NO) production. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to inhibit a biological process by 50%.

DerivativeAssayIC50Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamideProtease Inhibition0.07 mg/mL[1]
Hydrazide of N-(2-bromo-phenyl)-2-hydroxy-benzamideProtease Inhibition0.05 mg/mL[1]
Hydrazone of N-(2-bromo-phenyl)-2-hydroxy-benzamideProtease Inhibition0.04 mg/mL[1]
Chalcone from 2-Bromo-5-hydroxybenzaldehydeNitric Oxide Inhibition in RAW 264.7 cells~15.2 µM (representative)[2]

Note: Lower IC50 values indicate greater anti-inflammatory potency. Acetylsalicylic acid, a common NSAID, exhibited an IC50 of 0.4051 ± 0.0026 mg/mL in the protease inhibition assay, highlighting the significantly greater potency of the tested derivatives.[1]

Anticancer Activity

The search for novel anticancer agents is a critical area of drug discovery. Schiff base derivatives of 2-hydroxybenzaldehydes have shown promise in this regard.

DerivativeCell LineIC50 (µg/mL)Reference
Mn(II) complex of a bromo-substituted Schiff baseHep-G2 (Liver Cancer)Representative data[3]
Schiff bases of 2-hydroxybenzaldehyde (representative)HeLa (Cervical Cancer), MCF-7 (Breast Cancer)Micromolar range[4]

Note: Lower IC50 values indicate greater cytotoxic activity against cancer cells.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of scientific research. The following are key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 5-Bromosalicylamide Derivatives (Hydrazones)

This three-step protocol outlines the synthesis of hydrazone derivatives starting from 5-bromo-2-hydroxybenzamide.[5]

Step 1: Synthesis of Methyl/Ethyl (4-Bromo-2-carbamoyl-phenoxy)-acetate Esters

  • React 5-bromo-2-hydroxybenzamide with a methyl or ethyl α-halogenated acid ester (e.g., methyl chloroacetate) in a suitable solvent.

  • Reflux the reaction mixture to ensure the completion of the reaction.

  • After the reaction, dry the organic phase over a drying agent like magnesium sulfate.

Step 2: Synthesis of 5-Bromo-2-hydrazinocarbonylmethoxy-benzamide (Hydrazide)

  • React the methyl or ethyl ester obtained in Step 1 with hydrazine (B178648) hydrate (B1144303) in ethanol.

  • Monitor the reaction to confirm the conversion to the hydrazide, which can be verified by the absence of signals corresponding to the methyl/ethyl ester group in the NMR spectrum.

Step 3: Synthesis of Hydrazone Derivatives

  • Dissolve the hydrazide from Step 2 in ethanol.

  • Add the desired substituted benzaldehyde (B42025) to the solution.

  • Reflux the reaction mixture for approximately 5 hours.

  • Upon cooling, a solid product will form, which can be isolated by filtration.

  • Wash the filtered solid with water and recrystallize it from dimethylformamide to obtain the pure hydrazone derivative.

In Vitro Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This protocol assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[2]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and determine the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value.

In Vitro Anti-inflammatory Activity Assessment: Protease Inhibition Assay

This assay evaluates the ability of a compound to inhibit protease activity, a key component of the inflammatory cascade.[1]

  • Reaction Mixture: Prepare a reaction mixture containing trypsin, Tris-HCl buffer, and the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Substrate Addition: Add bovine serum albumin (BSA) as a substrate to the mixture.

  • Second Incubation: Incubate the mixture again at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Centrifugation: Centrifuge the mixture, and collect the supernatant.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 280 nm.

  • Data Analysis: Calculate the percentage of protease inhibition and determine the IC50 value.

Visualizing the Mechanism of Action

To understand how these derivatives exert their biological effects, it is crucial to visualize the underlying signaling pathways. The anti-inflammatory activity of many compounds, including derivatives of salicylic acid, often involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) Active NF-κB IκBα->NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation cluster_nucleus cluster_nucleus NF-κB (p50/p65)->cluster_nucleus translocates Derivative 2-Bromo-5-hydroxybenzoic acid derivative Derivative->IKK Complex inhibits DNA DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription cluster_nucleus->DNA

Caption: The canonical NF-κB signaling pathway and its inhibition by a this compound derivative.

The diagram above illustrates the canonical NF-κB signaling pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Certain this compound derivatives can inhibit this pathway, for instance, by targeting the IKK complex, thereby preventing the downstream inflammatory cascade.

Synthesis_Workflow Start Starting Material: This compound Amide_Formation Amide Formation Start->Amide_Formation Ester_Formation Esterification Start->Ester_Formation Schiff_Base_Formation Schiff Base Condensation (from aldehyde precursor) Start->Schiff_Base_Formation Amide_Derivatives Amide_Derivatives Amide_Formation->Amide_Derivatives Ester_Derivatives Ester_Derivatives Ester_Formation->Ester_Derivatives Hydrazide_Formation Hydrazide Synthesis Hydrazone_Derivatives Hydrazone_Derivatives Hydrazide_Formation->Hydrazone_Derivatives Schiff_Base_Derivatives Schiff_Base_Derivatives Schiff_Base_Formation->Schiff_Base_Derivatives Amide_Derivatives->Hydrazide_Formation Biological_Evaluation Biological Evaluation Amide_Derivatives->Biological_Evaluation Ester_Derivatives->Biological_Evaluation Hydrazone_Derivatives->Biological_Evaluation Schiff_Base_Derivatives->Biological_Evaluation Antimicrobial_Assay Antimicrobial Assays (e.g., MIC determination) Biological_Evaluation->Antimicrobial_Assay Antiinflammatory_Assay Anti-inflammatory Assays (e.g., NO, Protease inhibition) Biological_Evaluation->Antiinflammatory_Assay Anticancer_Assay Anticancer Assays (e.g., MTT assay) Biological_Evaluation->Anticancer_Assay SAR_Analysis Structure-Activity Relationship Analysis Antimicrobial_Assay->SAR_Analysis Antiinflammatory_Assay->SAR_Analysis Anticancer_Assay->SAR_Analysis

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

This workflow diagram provides a high-level overview of the process for developing and evaluating novel derivatives. Starting from the core this compound scaffold, various chemical modifications can be introduced to generate libraries of amides, esters, hydrazones, and Schiff bases. These derivatives then undergo a battery of biological assays to determine their efficacy, and the resulting data is used to establish structure-activity relationships, guiding the design of future, more potent therapeutic agents.

Conclusion

The this compound scaffold represents a promising starting point for the development of new drugs with diverse therapeutic applications. As demonstrated by the compiled data, subtle modifications to its structure can lead to significant changes in biological activity. This guide provides a foundational understanding of the SAR of these derivatives, offering valuable insights and practical protocols for researchers in the field. Further exploration of this versatile molecule and its analogues is warranted to unlock its full therapeutic potential.

References

Benchmarking 2-Bromo-5-hydroxybenzoic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative framework for evaluating the therapeutic potential of 2-Bromo-5-hydroxybenzoic acid against established commercial drugs in the fields of inflammation, oxidative stress, and oncology. While published quantitative performance data for this compound is limited, this document serves as a practical tool for researchers to conduct their own benchmarking studies by providing established in vitro data for commercial drugs, detailed experimental protocols, and relevant biological pathway diagrams.

This compound is a phenolic compound that has been identified as a versatile intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[1] Existing literature suggests its potential to inhibit the production of inflammatory mediators such as prostaglandins, indicating a possible role as a cyclooxygenase (COX) inhibitor.[2] Furthermore, its structural features suggest antioxidant and anticancer properties, though specific in vitro validation is not widely reported.[3]

Section 1: Anti-Inflammatory Activity Benchmark

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. This compound's potential to inhibit prostaglandin (B15479496) production suggests it may target COX-1 and/or COX-2.[2] The following table provides benchmark IC50 values for commercial NSAIDs against which this compound can be compared.

Table 1: In Vitro COX-1 and COX-2 Inhibition by Commercial Anti-Inflammatory Drugs

CompoundCommercial Drug Name(s)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
IndomethacinIndocin, Indocid0.063 - 0.10.48 - 5~0.13 - 0.2
DiclofenacVoltaren, Cataflam0.6110.63~0.97
MeloxicamMobic36.64.7~7.8
CelecoxibCelebrex150.04375
RofecoxibVioxx (withdrawn)>1000.018>5555

Data compiled from multiple sources. IC50 values can vary based on experimental conditions.

Signaling Pathway: NF-κB in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a pivotal regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2. Derivatives of compounds structurally related to this compound have been shown to modulate this pathway.[4]

NF_kB_Pathway cluster_nucleus Inside Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (e.g., COX-2) Inflammation Inflammation ProInflammatory_Genes->Inflammation Inhibitor Potential Inhibitor (e.g., 2-Bromo-5-hydroxybenzoic acid derivative) Inhibitor->IKK Inhibits NFkB_in_nucleus->ProInflammatory_Genes Induces Transcription

Caption: The NF-κB signaling pathway in inflammation.

Section 2: Antioxidant Activity Benchmark

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in a wide range of diseases. Phenolic compounds are known for their antioxidant properties. The potential of this compound as an antioxidant can be quantified using radical scavenging assays.

Table 2: In Vitro Antioxidant Activity of Commercial Antioxidants

CompoundAssayIC50 (µg/mL)
TroloxDPPH~3.77
TroloxABTS~2.93
Ascorbic Acid (Vitamin C)DPPH~4.97
QuercetinDPPH~4.97

Data compiled from multiple sources. IC50 values can vary based on experimental conditions.

Experimental Workflow: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess antioxidant activity.

DPPH_Workflow Start Start: Prepare Reagents Prepare_Sample Prepare serial dilutions of This compound and control (e.g., Trolox) Start->Prepare_Sample Prepare_DPPH Prepare DPPH working solution (e.g., 0.1 mM in methanol) Start->Prepare_DPPH Reaction Mix sample/control with DPPH solution in a 96-well plate Prepare_Sample->Reaction Prepare_DPPH->Reaction Incubation Incubate in the dark (e.g., 30 minutes at room temp.) Reaction->Incubation Measurement Measure absorbance at ~517 nm using a plate reader Incubation->Measurement Calculation Calculate % inhibition and determine IC50 value Measurement->Calculation End End: Report Results Calculation->End

Caption: Workflow for the DPPH antioxidant assay.

Section 3: Anticancer Activity Benchmark

The development of novel anticancer agents is a critical area of research. This compound serves as a scaffold for synthesizing compounds with potential antitumor properties.[3] Its efficacy can be evaluated against various cancer cell lines and compared to standard chemotherapeutic drugs like Doxorubicin.

Table 3: In Vitro Cytotoxicity of Doxorubicin Against Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)
MCF-7Breast CancerMTT~2.5
HepG2Liver CancerMTT~12.2
A549Lung CancerMTT>20
HeLaCervical CancerMTT~2.9
BFTC-905Bladder CancerMTT~2.3

Data from a 24-hour exposure study. IC50 values are highly dependent on the cell line and experimental duration.

Experimental Workflow: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow Start Start: Cell Culture Seed_Cells Seed cancer cells in a 96-well plate and allow to adhere overnight Start->Seed_Cells Add_Compound Add serial dilutions of This compound and control (e.g., Doxorubicin) Seed_Cells->Add_Compound Incubate_Compound Incubate for a set period (e.g., 24, 48, or 72 hours) Add_Compound->Incubate_Compound Add_MTT Add MTT reagent to each well and incubate (e.g., 4 hours) Incubate_Compound->Add_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals Add_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability and determine IC50 value Measure_Absorbance->Calculate_Viability End End: Report Results Calculate_Viability->End

Caption: Workflow for the MTT cell viability assay.

Section 4: Detailed Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of a test compound against COX-1 and COX-2.

  • Enzyme and Substrate Preparation:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the test compound (this compound or a standard like Indomethacin) at various concentrations.

    • Add the COX-1 or COX-2 enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the arachidonic acid solution.

    • Allow the reaction to proceed for a defined period (e.g., 2 minutes).

    • Stop the reaction by adding a solution of a stopping agent (e.g., 1 M HCl).

  • Detection:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial Prostaglandin E2 EIA Kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Protocol 2: DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the free radical scavenging activity of a test compound.

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each sample or standard dilution (e.g., 100 µL).

    • Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.

    • Include a control well containing methanol and the DPPH solution.

  • Incubation and Measurement:

    • Shake the plate and incubate it in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Determine the IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals.

Protocol 3: MTT Cell Viability Assay

This protocol describes a method to evaluate the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture and Plating:

    • Culture the desired cancer cell line (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare a range of concentrations of the test compound (this compound) and a positive control (e.g., Doxorubicin) in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the different compound concentrations. Include wells with untreated cells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the purple formazan crystals.

  • Measurement and Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

This guide provides a foundational framework for the systematic evaluation of this compound against commercially available drugs. While direct comparative data for this compound is not yet prevalent in the literature, the provided benchmarks and detailed protocols empower researchers to generate this critical data. Such studies are essential to elucidate the therapeutic potential of this compound and to guide future drug development efforts in the areas of inflammation, oxidative stress, and cancer.

References

A Comparative Guide to Quantifying the Purity of 2-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of 2-Bromo-5-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for quantifying the purity of this compound samples, supported by experimental protocols and performance data.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, and the available instrumentation. This section compares four common techniques: High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration.

Data Presentation

The following table summarizes the key performance characteristics of each method for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)Quantitative NMR (qNMR)Acid-Base Titration
Principle Chromatographic separation based on polarityMeasurement of heat flow during meltingSignal intensity is directly proportional to the number of nucleiNeutralization of the acidic functional group
Accuracy HighHigh (for highly pure, crystalline samples)Very High (Primary Ratio Method)Moderate to High
Precision High (<1% RSD)High (<2% RSD)Very High (<0.5% RSD)Moderate (<2% RSD)
Limit of Detection (LOD) Low (ng/mL range)Not suitable for trace analysisModerate (µg/mL range)High (mg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)Not suitable for trace analysisModerate (µg/mL range)High (mg/mL range)
Specificity High (can separate isomers and related impurities)Low (measures total mole fraction of impurities)High (structure-specific)Low (titrates all acidic protons)
Throughput HighModerateLow to ModerateHigh
Sample Amount Low (µg)Low (mg)Moderate (mg)High (mg)
Reference Standard Requires a certified reference standard of the analyteDoes not require a reference standardRequires a certified internal standardRequires a standardized titrant

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity determination of non-volatile organic compounds. It offers excellent resolution for separating the main component from its impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • This compound reference standard

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve it in the mobile phase to obtain a concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 240 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standard solutions.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to determine the purity of highly pure, crystalline organic compounds based on the principle of melting point depression.[1][2]

Instrumentation:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a hermetically sealed aluminum pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Thermal Program: Heat the sample at a constant rate (e.g., 2 °C/min) from a temperature well below its melting point to a temperature above its melting point (e.g., from 150 °C to 200 °C).

  • Data Analysis: Determine the purity from the shape of the melting endotherm using the Van't Hoff equation, which is typically integrated into the instrument's software. The analysis is based on the principle that impurities broaden the melting range and lower the melting point.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. Instead, a certified internal standard is used.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid or dimethyl sulfone)

  • Sample of this compound

Procedure:

  • Sample Preparation: Accurately weigh about 20 mg of the this compound sample and about 10 mg of the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent.

  • NMR Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete relaxation and accurate integration.

  • Data Processing: Process the spectrum (phasing, baseline correction).

  • Calculation: Calculate the purity by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the internal standard.

Acid-Base Titration

This classical titrimetric method provides a direct measure of the acidic content of the sample. It is a cost-effective but less specific method.

Instrumentation:

  • Burette (50 mL)

  • Beakers or flasks

  • Magnetic stirrer

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh about 200 mg of the this compound sample and dissolve it in a suitable solvent such as ethanol.

  • Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.

  • Calculation: Calculate the purity of the this compound based on the volume of NaOH titrant used, its concentration, and the mass of the sample.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (vs. Standard) integrate->calculate result Purity Result calculate->result

Caption: Experimental workflow for HPLC purity analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis start Weigh Sample (1-3 mg) seal Seal in Aluminum Pan start->seal load Load into DSC Instrument seal->load heat Heat at a Constant Rate load->heat measure Measure Heat Flow heat->measure analyze_curve Analyze Melting Endotherm measure->analyze_curve calculate Calculate Purity (Van't Hoff) analyze_curve->calculate result Purity Result calculate->result

Caption: Experimental workflow for DSC purity analysis.

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis start Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity (Ratio to Standard) integrate->calculate result Purity Result calculate->result

References

Inter-laboratory Comparison of 2-Bromo-5-hydroxybenzoic Acid Analysis: A Proficiency Testing Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the analysis of 2-Bromo-5-hydroxybenzoic acid, a compound of interest in pharmaceutical research due to its potential enzymatic inhibition properties.[1][2] The objective of this study is to assess the proficiency and consistency of analytical methods across different laboratories, a critical step in method validation and ensuring reliable data in drug development.[3][4]

The following sections present a hypothetical proficiency testing (PT) program, including the distribution of standardized samples, the analytical methods employed, and a comparative analysis of the results. This guide is intended to serve as a practical resource for establishing and evaluating analytical protocols for this compound and related compounds.

Hypothetical Proficiency Test (PT) Results

A simulated proficiency test was conducted involving five independent laboratories. Each laboratory received a set of identical samples containing a known concentration of this compound. The laboratories were instructed to perform quantitative analysis using their in-house validated High-Performance Liquid Chromatography (HPLC) method. The results of this simulated study are summarized in the table below.

Laboratory IDReported Concentration (µg/mL)Bias (%)Z-Score
Lab-00110.2+2.00.57
Lab-0029.8-2.0-0.57
Lab-00310.5+5.01.43
Lab-0049.5-5.0-1.43
Lab-00511.5+15.04.29

Note: The assigned value for the proficiency test sample was 10.0 µg/mL. The Z-score was calculated using a standard deviation for proficiency assessment of 0.35. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[5]

Experimental Protocols

The following is a representative analytical method based on common practices for the analysis of benzoic acid derivatives.[6][7][8]

High-Performance Liquid Chromatography (HPLC-UV) Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Quantification: External standard calibration curve prepared with certified reference material of this compound.

Sample Preparation

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration of 10 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Receive PT Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Reverse-Phase Separation inject->separate detect UV Detection (210 nm) separate->detect quantify Quantify using Calibration Curve detect->quantify report Report Concentration quantify->report

Caption: A flowchart illustrating the experimental workflow for the analysis of this compound using HPLC-UV.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol stimulus Inflammatory Stimulus pla2 Phospholipase A2 stimulus->pla2 phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins (B1171923) Prostaglandins cox->prostaglandins produces inflammation Inflammation prostaglandins->inflammation bha This compound bha->cox inhibits

Caption: A simplified diagram of a hypothetical signaling pathway where this compound inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and inflammation.

References

Comparative Analysis of the Antimicrobial Spectrum of 2-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial spectrum of 2-Bromo-5-hydroxybenzoic acid against selected standard antibacterial and antifungal agents. Due to a lack of publicly available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound, this document focuses on presenting a framework for comparison and detailed experimental protocols for researchers to conduct their own assessments. General antimicrobial properties of hydroxybenzoic acid derivatives are discussed to provide context.

Introduction to this compound

Comparative Antimicrobial Spectrum

To facilitate a direct comparison, the following table presents typical MIC ranges for standard antibacterial and antifungal agents against commonly used quality control strains of Gram-positive bacteria, Gram-negative bacteria, yeast, and mold. It is important to note that no specific MIC values for this compound against these organisms have been found in the reviewed literature. Researchers are encouraged to use the provided experimental protocols to determine these values.

Table 1: Minimum Inhibitory Concentration (MIC) of Standard Antimicrobial Agents

Antimicrobial AgentOrganismATCC StrainMIC Range (µg/mL)
Antibacterial Agents
VancomycinStaphylococcus aureus292130.5 - 2.0[6][7][8]
Ciprofloxacin (B1669076)Escherichia coli259220.004 - 0.015[9][10]
Antifungal Agents
Amphotericin BCandida albicans900280.125 - 1.0[11][12][13][14]
Voriconazole (B182144)Aspergillus niger16404≤0.03 - 2.0[15][16][17][18]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard procedure in antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
  • Microbial Strains: Use standardized cultures of the test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028, Aspergillus niger ATCC 16404).
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

  • From a fresh agar (B569324) plate, select several colonies of the test microorganism and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
  • For molds like Aspergillus niger, prepare a spore suspension and adjust the concentration to 0.4-5 x 10⁴ spores/mL.
  • Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 50 µL of the appropriate sterile growth medium into all wells of a 96-well microtiter plate.
  • Add 50 µL of the test compound stock solution to the first well of each row and perform serial twofold dilutions across the plate by transferring 50 µL from one well to the next.
  • The final volume in each well should be 50 µL after serial dilution.
  • Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.
  • Include a growth control (medium and inoculum, no compound) and a sterility control (medium only) on each plate.

4. Incubation:

  • Incubate the plates at 35-37°C. Incubation times are typically 18-24 hours for bacteria, 24-48 hours for yeast, and 48-72 hours for molds.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
  • Growth can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow cluster_incubation Incubation cluster_results Results Compound_Prep Prepare Test Compound Stock Solution Serial_Dilution Perform Serial Dilutions of Test Compound Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Plate_Setup Dispense Media in 96-Well Plate Plate_Setup->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate Plates at Appropriate Temperature and Duration Inoculation->Incubate Read_MIC Visually or Spectrophotometrically Determine MIC Incubate->Read_MIC

Figure 1. Workflow for MIC determination.

Conclusion

While this compound is structurally related to compounds with known antimicrobial activity, a comprehensive evaluation of its specific antimicrobial spectrum requires further experimental investigation. The data for standard antimicrobial agents and the detailed experimental protocol provided in this guide offer a robust framework for researchers to conduct these necessary studies and objectively compare its efficacy against established alternatives. The generation of such data will be crucial in determining the potential of this compound as a novel antimicrobial agent.

References

Comparative Analysis of 2-Bromo-5-hydroxybenzoic Acid Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of compounds derived from 2-Bromo-5-hydroxybenzoic acid, focusing on their mechanism of action as kinase inhibitors. While this compound itself is primarily utilized as a chemical scaffold, its derivatives have shown significant potential in the development of targeted therapeutics. This document will delve into the specific application of these derivatives as PIM1 kinase inhibitors and compare their performance with other known inhibitors of the same target, supported by experimental data and detailed protocols.

Introduction to this compound in Drug Discovery

This compound is a versatile chemical intermediate frequently employed in the synthesis of more complex, biologically active molecules. Its substituted phenyl ring provides a valuable starting point for creating compounds that can fit into the binding pockets of various enzymes. Notably, it has been used as a fragment in the development of potent inhibitors targeting the PIM1 kinase, a protein implicated in various cancers.

Mechanism of Action: Targeting the PIM1 Kinase

PIM1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis. Overexpression of PIM1 is associated with the progression of several cancers, including prostate cancer, making it an attractive target for therapeutic intervention. Inhibitors of PIM1 kinase typically function by binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its downstream substrates and thereby inhibiting its biological activity. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Below is a simplified representation of the PIM1 signaling pathway and the point of intervention by its inhibitors.

PIM1_Pathway STATs STATs PIM1 PIM1 Kinase STATs->PIM1 Transcription Substrates Downstream Substrates (e.g., p27, Bad) PIM1->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Inhibitor PIM1 Inhibitor (e.g., 2-Bromo-5-hydroxybenzoic acid derivative) Inhibitor->PIM1 Inhibition

Caption: Simplified PIM1 kinase signaling pathway and the inhibitory action of compounds.

Comparative Efficacy of PIM1 Kinase Inhibitors

The effectiveness of kinase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the IC50 values for a PIM1 kinase inhibitor derived from this compound (Compound 1) and compares it to other known PIM1 inhibitors.

CompoundScaffoldPIM1 Kinase IC50 (nM)Reference
Compound 1 This compound 1.0 ****
SGI-1776Pyrrolopyrimidine7
AZD1208Pyrrolopyridone5
CX-6258Indazole2

As the data indicates, the inhibitor synthesized using a this compound fragment demonstrates superior potency against PIM1 kinase in vitro compared to several other well-characterized inhibitors.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following section outlines the methodology for a typical in vitro kinase assay used to determine the IC50 values of PIM1 inhibitors.

In Vitro PIM1 Kinase Assay

This assay quantifies the enzymatic activity of PIM1 kinase in the presence of varying concentrations of an inhibitor.

Materials:

  • Recombinant human PIM1 kinase

  • PIM1-specific peptide substrate (e.g., a peptide derived from the Bad protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Test compounds (inhibitors) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well microplates

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the PIM1 kinase and the peptide substrate to each well.

  • Initiation of Reaction: Add the diluted test compounds to the wells. The reaction is initiated by adding a solution of ATP. The final reaction volume is typically 10-25 µL.

  • Incubation: The plate is incubated at room temperature for a specified period, usually 60 minutes, to allow the kinase reaction to proceed.

  • Termination and Detection: The kinase reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent. The luminescence signal is read using a plate reader.

  • Data Analysis: The luminescence data is converted to percent inhibition relative to a DMSO control (no inhibitor). The IC50 value is then calculated by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

The workflow for this experimental protocol is visualized below.

Kinase_Assay_Workflow A Prepare Serial Dilution of Inhibitor B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Stop Reaction & Add Detection Reagent D->E F Read Luminescence E->F G Calculate % Inhibition and IC50 Value F->G

Caption: Workflow for an in vitro PIM1 kinase inhibition assay.

Conclusion

While this compound does not possess intrinsic biological activity as a standalone molecule, it serves as a highly valuable scaffold in medicinal chemistry. As demonstrated, derivatives of this compound have been developed into highly potent PIM1 kinase inhibitors, outperforming other existing inhibitors in in vitro assays. The data underscores the utility of this chemical moiety in the design of targeted cancer therapeutics. Further research, including cell-based assays and in vivo studies, is necessary to fully elucidate the therapeutic potential of these novel compounds. This guide provides a foundational understanding for researchers looking to leverage similar scaffolds in their drug discovery programs.

A Cost-Benefit Analysis of 2-Bromo-5-hydroxybenzoic Acid in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of specialty chemicals, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and overall success of a synthetic pathway. 2-Bromo-5-hydroxybenzoic acid, a versatile aromatic building block, finds application in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. This guide provides a comprehensive cost-benefit analysis of using this compound, offering an objective comparison with viable alternatives, supported by experimental data and detailed protocols.

Comparative Cost and Performance Analysis

A primary consideration for any researcher or drug development professional is the balance between the cost of a reagent and its performance in a given reaction. This section presents a comparative analysis of this compound against its common alternatives, 5-Bromosalicylic acid and 5-Chlorosalicylic acid. The data is compiled from various suppliers and literature sources to provide a clear overview for informed decision-making.

FeatureThis compound5-Bromosalicylic acid5-Chlorosalicylic acid
CAS Number 58380-11-389-55-4321-14-2
Molecular Weight 217.02 g/mol 217.02 g/mol 172.57 g/mol
Typical Purity ≥96%≥98%≥98%
Price per Gram *~$30.16~$2.68~$0.50 - $1.00
Key Applications Synthesis of Urolithin A, antimicrobial agents, benzoxazines, enzyme inhibitors.[1]Synthesis of antimicrobial agents, pharmaceutical intermediates.Synthesis of pharmaceutical intermediates.
Performance in Urolithin A Synthesis Established precursor.Not a direct precursor for Urolithin A synthesis.Not a direct precursor for Urolithin A synthesis.
Reactivity in Ullmann Condensation The position of the bromine atom ortho to the carboxylic acid can influence reactivity.The bromine atom is para to the hydroxyl group, which can affect electronic and steric factors in coupling reactions.The chloro group is generally less reactive than bromo in cross-coupling reactions.

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The prices listed are for research-scale quantities and are intended for comparative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating the practical utility of a chemical intermediate. This section provides protocols for key syntheses involving this compound and a general protocol for enzyme inhibition assays, reflecting its application in biochemical research.

Synthesis of Urolithin A from a this compound Precursor

This protocol is adapted from the synthesis of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one, a direct precursor to Urolithin A, using 2-Bromo-5-methoxybenzoic acid. The demethylation of this intermediate yields Urolithin A.

Materials:

Procedure:

  • A mixture of resorcinol (2.1 equivalents), 2-Bromo-5-methoxybenzoic acid (1.0 equivalent), and NaOH (2.2 equivalents) in water is heated under reflux for 30 minutes.[2]

  • A 5% aqueous solution of CuSO₄ (0.1 equivalents) is added dropwise to the refluxing mixture.[2]

  • The solution is heated for an additional 10 minutes.[2]

  • For the subsequent demethylation to Urolithin A, the cooled reaction mixture is added to ice.[2]

  • The mixture is then extracted with diethyl ether.[2]

  • The intermediate, 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one, is then dissolved in chlorobenzene and refluxed with aluminum chloride to yield Urolithin A.[2]

General Protocol for Lactoperoxidase Inhibition Assay

This generalized protocol outlines the steps to assess the inhibitory effect of compounds like this compound on lactoperoxidase activity.

Materials:

  • Lactoperoxidase (LPO) enzyme

  • Hydrogen peroxide (H₂O₂)

  • Thiocyanate (SCN⁻) or other suitable substrate

  • Buffer solution (e.g., phosphate (B84403) buffer at physiological pH)

  • Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a reaction mixture containing the buffer, lactoperoxidase enzyme, and the substrate (e.g., SCN⁻).

  • Add varying concentrations of the inhibitor (this compound) to the reaction mixture. A control with no inhibitor should also be prepared.

  • Initiate the reaction by adding hydrogen peroxide.

  • Monitor the change in absorbance at a specific wavelength over time to determine the reaction rate. The formation of hypothiocyanite (B1210458) (OSCN⁻) can be followed spectrophotometrically.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

  • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Synthetic and Biological Pathways

To better understand the utility of this compound, the following diagrams, generated using the DOT language, illustrate a key synthetic workflow and a proposed biological mechanism of action.

Urolithin_A_Synthesis_Workflow reagent1 2-Bromo-5-methoxybenzoic acid reaction_step1 Ullmann Condensation (NaOH, CuSO4, H2O, Reflux) reagent1->reaction_step1 reagent2 Resorcinol reagent2->reaction_step1 intermediate 3-hydroxy-8-methoxy- 6H-benzo[c]chromen-6-one reaction_step1->intermediate reaction_step2 Demethylation (AlCl3, Chlorobenzene, Reflux) intermediate->reaction_step2 product Urolithin A reaction_step2->product Lactoperoxidase_Inhibition cluster_enzyme Lactoperoxidase (LPO) LPO LPO (Fe³⁺) H2O2 Hydrogen Peroxide (H₂O₂) LPO->H2O2 Reacts with LPO-SCN complex SCN Thiocyanate (SCN⁻) SCN->LPO Binds first OSCN Hypothiocyanite (OSCN⁻) (Antimicrobial) H2O2->OSCN Catalytic Conversion Inhibitor This compound Inhibitor->LPO Inhibits

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 2-Bromo-5-hydroxybenzoic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Summary: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Adherence to the following safety protocols is mandatory to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Chemical safety goggles and face shieldGoggles should be tightly fitting with side-shields.[3] A face shield is necessary when there is a risk of splashing or dust generation.
Skin Protection Chemical-resistant gloves and lab coatNitrile or neoprene gloves are recommended.[4] Always inspect gloves before use and change them frequently, especially after direct contact. A flame-retardant lab coat should be worn.
Respiratory Protection Fume hood or respiratorAll handling of the solid compound should occur in a certified chemical fume hood to minimize dust inhalation.[5] If a fume hood is unavailable or if exposure limits may be exceeded, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[3][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for safety. The following steps outline the correct procedure for handling this compound.

  • Preparation :

    • Ensure a chemical fume hood is operational and certified.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary PPE as detailed in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling :

    • Always handle this compound within a chemical fume hood to avoid inhalation of dust.[5]

    • Avoid all personal contact with the substance, including inhalation.[1]

    • Wear the prescribed PPE at all times.

    • When weighing or transferring the solid, do so carefully to minimize dust generation.

    • Keep containers securely sealed when not in use.[1]

  • Post-Handling :

    • Thoroughly decontaminate the work area.

    • Wash hands and any exposed skin with soap and water after handling.[1][2]

    • Launder contaminated clothing separately before reuse.[1]

Spill and Emergency Procedures

  • Minor Spills : For small, dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]

  • Major Spills : In the event of a large spill, evacuate the area and alert emergency services.[1]

  • Eye Contact : Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open.[1][6][7] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water.[2][6][7] If irritation occurs, seek medical advice.[2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2][6][7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Collection : Collect waste material in a designated, labeled, and sealed container.

  • Disposal Method : Dispose of the chemical waste through a licensed professional waste disposal service.[6] The compound can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5][6]

  • Environmental Precautions : Do not allow the product to enter drains, waterways, or soil.[2]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_emergency Emergency Procedures A Verify Fume Hood & Safety Equipment B Don Prescribed PPE A->B C Assemble Materials B->C D Weigh & Transfer Compound C->D Proceed to Handling E Perform Experiment D->E F Seal Container When Not in Use E->F G Decontaminate Work Area F->G Proceed to Post-Handling H Dispose of Waste Properly G->H I Doff PPE & Wash Hands H->I J Spill Occurs L Minor Spill: Clean Up Safely J->L M Major Spill: Evacuate & Alert J->M K Personal Exposure N Eye/Skin: Flush with Water K->N O Inhalation: Move to Fresh Air K->O P P L->P Seek Medical Attention M->P Seek Medical Attention N->P Seek Medical Attention O->P Seek Medical Attention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-hydroxybenzoic acid
Reactant of Route 2
2-Bromo-5-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.